Methyl 2-amino-3-methoxypropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3-methoxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-8-3-4(6)5(7)9-2/h4H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZUJIKUFFJJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 2-amino-3-methoxypropanoate: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Drug Development
Executive Summary
Methyl 2-amino-3-methoxypropanoate—frequently recognized in its enantiopure form as O-methyl-D-serine methyl ester—is a highly versatile unnatural amino acid derivative. As a critical chiral building block, it serves as the structural foundation for synthesizing peptidomimetics, antibody-drug conjugates (ADCs), and small-molecule active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its physicochemical properties, structural variants, and a validated synthetic protocol, highlighting its pivotal role in the commercial synthesis of the antiepileptic drug Lacosamide.
Physicochemical Profiling & CAS Identification
Because amino acids possess stereocenters, the Chemical Abstracts Service (CAS) registry assigns unique identifiers to the racemic mixture, the specific enantiomers, and their respective salt forms. Precision in selecting the correct CAS number is paramount for regulatory compliance and synthetic predictability.
Table 1: CAS Registry and Structural Variants of Methyl 2-amino-3-methoxypropanoate
| Compound Name | Stereochemistry | Form | CAS Number | Molecular Formula | Exact Mass |
| Methyl 2-amino-3-methoxypropanoate | Racemic / Unspecified | Free Base | 88642-84-6 | C₅H₁₁NO₃ | 133.07 Da |
| Methyl 2-amino-3-methoxypropanoate HCl | Racemic / Unspecified | HCl Salt | 88642-83-5 | C₅H₁₂ClNO₃ | 169.05 Da |
| (R)-Methyl 2-amino-3-methoxypropanoate | D-isomer (R) | Free Base | 1314098-22-0 | C₅H₁₁NO₃ | 133.07 Da |
| (R)-Methyl 2-amino-3-methoxypropanoate HCl | D-isomer (R) | HCl Salt | 1800300-79-1 | C₅H₁₂ClNO₃ | 169.05 Da |
Causality in Salt Selection: The free base form of [1] is an oil at room temperature. It is prone to degradation and spontaneous oligomerization (diketopiperazine formation) via intermolecular aminolysis. Therefore, it is commercially supplied and stored as the[2], which is a stable, crystalline solid that resists degradation under ambient conditions.
Mechanistic Role in Drug Development (Lacosamide Synthesis)
The most prominent industrial application of[3] is as an advanced chiral intermediate in the synthesis of Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide), a widely prescribed antiepileptic medication.
Historically, early synthetic routes to Lacosamide utilized silver oxide (Ag₂O) and methyl iodide for the O-methylation of N-protected D-serine derivatives. However, as detailed in [4], Ag₂O is cost-prohibitive for scale-up and induces partial racemization, degrading the enantiomeric excess (ee) of the final API. By synthesizing (R)-Methyl 2-amino-3-methoxypropanoate first via a highly controlled N,N-dibenzyl protection strategy, chemists can utilize standard bases (like NaH) for O-methylation without risking the integrity of the chiral center.
Synthetic pathway of Lacosamide utilizing (R)-Methyl 2-amino-3-methoxypropanoate as an intermediate.
Validated Experimental Protocol: Synthesis of (R)-Methyl 2-amino-3-methoxypropanoate
To ensure high enantiomeric purity and yield, the following step-by-step methodology leverages a dibenzyl protection strategy.
Step 1: Esterification of D-Serine
-
Suspend D-serine (1.0 eq) in anhydrous methanol (10 volumes) under an inert N₂ atmosphere.
-
Cool to 0°C and add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Causality : SOCl₂ generates HCl in situ, catalyzing the esterification while maintaining a strictly anhydrous environment to drive the reaction equilibrium toward the ester.
-
-
Reflux for 12 hours, then concentrate under reduced pressure to yield D-serine methyl ester hydrochloride.
Step 2: N,N-Dibenzylation (Protection)
-
Dissolve the intermediate in N,N-dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 3.0 eq) and benzyl bromide (BnBr, 2.1 eq).
-
Stir at 50°C for 8 hours.
-
Causality : The bulky dibenzyl group completely shields the primary amine, preventing undesired N-methylation in the subsequent step. Furthermore, it sterically hinders the alpha-proton, thereby preventing base-catalyzed racemization during aggressive O-methylation[4].
-
Step 3: O-Methylation
-
Cool the N,N-dibenzyl-D-serine methyl ester solution to -15°C.
-
Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) followed by Methyl Iodide (MeI, 1.5 eq).
-
Stir for 2 hours at -15°C.
-
Causality : Maintaining a sub-zero temperature is critical. It suppresses β-elimination (which would yield a useless dehydroalanine derivative) and ensures strictly regioselective O-methylation.
-
Step 4: Global Deprotection
-
Dissolve the O-methylated product in methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 w/w).
-
Stir under a Hydrogen (H₂) atmosphere (50 psi) at room temperature for 12 hours.
-
Filter through a Celite pad to remove the catalyst. Add 1.0 eq of methanolic HCl to form the salt.
-
Concentrate to yield (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride as a white crystalline solid.
Analytical Validation (Self-Validating System)
A robust protocol must be self-validating. To confirm the success and integrity of this synthesis, the following analytical checks must be performed:
-
Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to verify an enantiomeric excess (ee) of >99%. The absence of the L-isomer peak validates that the low-temperature NaH methylation and dibenzyl protection successfully prevented racemization.
-
¹H NMR (400 MHz, CDCl₃) : The disappearance of the hydroxyl proton (~2.5 ppm) and the appearance of a sharp singlet at ~3.3 ppm (integrating to 3H) confirms successful O-methylation. The presence of a distinct singlet at ~3.7 ppm corresponds to the preserved methyl ester group.
References
-
Title : (R)-Methyl 2-amino-3-methoxypropanoate | C5H11NO3 | CID 55285124 Source : PubChem (National Institutes of Health) URL :[Link]
- Title: US20130123537A1 - Process for the preparation of lacosamide Source: Google Patents URL
Sources
- 1. 88642-84-6|Methyl 2-amino-3-methoxypropanoate|BLD Pharm [bldpharm.com]
- 2. (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride | 1800300-79-1 [sigmaaldrich.cn]
- 3. (R)-Methyl 2-amino-3-methoxypropanoate | C5H11NO3 | CID 55285124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20130123537A1 - Process for the preparation of lacosamide - Google Patents [patents.google.com]
Spectroscopic Data and Analytical Workflows for Methyl 2-amino-3-methoxypropanoate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper
Executive Summary & Structural Context
Methyl 2-amino-3-methoxypropanoate (commonly referred to as O-methylserine methyl ester) is a highly versatile, non-proteinogenic amino acid derivative. It serves as a critical chiral building block in the synthesis of peptidomimetics and complex bisintercalator natural products, such as the antifungal kutznerides[1].
Because the free base (C₅H₁₁NO₃) is highly prone to intermolecular aminolysis—which leads to the spontaneous formation of diketopiperazines—it is predominantly synthesized, stored, and analyzed as its stable hydrochloride salt (C₅H₁₂ClNO₃, CAS 1800300-79-1)[2]. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, MS) of this compound, detailing the mechanistic causality behind analytical methodologies and offering self-validating protocols for rigorous quality control.
Spectroscopic Characterization & Mechanistic Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for confirming the regiochemistry of the two distinct methyl groups (ether vs. ester) in O-methylserine methyl ester.
-
Solvent Causality: While the free base is soluble in CDCl₃[3], the hydrochloride salt requires a highly polar, aprotic solvent like DMSO-d₆. The choice of DMSO-d₆ is not merely for solubility; it critically suppresses the rapid chemical exchange of the ammonium (-NH₃⁺) protons. This allows the ammonium protons to be observed as a distinct broad singlet near 8.6 ppm. If D₂O or CD₃OD were used, these critical diagnostic protons would be lost entirely to deuterium exchange.
-
¹H NMR Signatures: The spectrum is anchored by two sharp singlets: the aliphatic ether methoxy group (-CH₂OCH₃ ) at ~3.30 ppm and the deshielded ester methoxy group (-COOCH₃ ) at ~3.75 ppm. The alpha-proton (chiral center) appears as a multiplet or distinct doublet of doublets at ~4.30 ppm due to coupling with the diastereotopic beta-protons (~3.75 – 3.85 ppm).
-
¹³C NMR Signatures: The carbonyl carbon resonates at ~169.0 ppm. The alpha and beta carbons appear at ~53.0 ppm and ~71.0 ppm, respectively, while the two methoxy carbons are distinctly resolved at ~58.5 ppm (ether) and ~52.5 ppm (ester).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides orthogonal validation of the molecule's functional groups.
-
Sampling Causality: Attenuated Total Reflectance (ATR) is mandated over traditional KBr pelleting. Pressing the hydrochloride salt into a KBr matrix under high pressure can induce solid-state ion exchange (forming the HBr salt and KCl). This subtly shifts the hydrogen-bonding network and artificially alters the N-H and C=O stretching frequencies. Direct ATR analysis prevents this matrix interference.
-
Vibrational Modes: The ester carbonyl (C=O) stretch is highly diagnostic, appearing as a sharp, intense band at ~1745 cm⁻¹. The primary ammonium salt (R-NH₃⁺ Cl⁻) exhibits a broad, complex band of N-H stretching vibrations between 3200 and 2800 cm⁻¹, which overlaps with aliphatic C-H stretches. The ether linkage (C-O-C) is confirmed by a strong asymmetric stretch near 1115 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS)
-
Ionization Causality: Electrospray Ionization in positive mode (ESI+) is optimal. The basic primary amine readily accepts a proton in acidic mobile phases, yielding a robust [M+H]⁺ ion at m/z 134.0817[4]. Electron Impact (EI) is generally avoided for the intact salt, as the required thermal vaporization degrades the compound prior to ionization.
-
Fragmentation Logic (MS/MS): Collision-Induced Dissociation (CID) of the m/z 134 parent ion yields predictable, self-validating neutral losses. The loss of ammonia (-17 Da) yields m/z 117, while the loss of methanol (-32 Da) yields m/z 102. A prominent alpha-cleavage results in the loss of the entire ester moiety (-COOCH₃, -59 Da), leaving a highly stable iminium ion at m/z 74.
Self-Validating Experimental Protocols
Protocol 1: Quantitative NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of Methyl 2-amino-3-methoxypropanoate HCl in 0.6 mL of anhydrous DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS).
-
Self-Validation Check: Visually ensure the solution is optically clear. Any turbidity indicates incomplete dissolution of inorganic salts, which will distort the magnetic field homogeneity (shimming profile) and ruin resolution.
-
Acquisition: Acquire ¹H NMR at 400 MHz (minimum) using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 5 seconds. Causality: A long D1 ensures complete longitudinal relaxation of the methyl protons, guaranteeing accurate quantitative integration.
-
Processing: Calibrate the chemical shift axis strictly to the internal TMS signal (0.00 ppm).
Protocol 2: ATR-FTIR Analysis
-
Background Calibration: Collect a background spectrum (air) using a diamond crystal ATR accessory (32 scans, 4 cm⁻¹ resolution). Causality: Water vapor and CO₂ fluctuate continuously; an immediate background subtraction ensures these atmospheric artifacts do not mask the sample's C-H or C=O regions.
-
Sample Application: Place 2-3 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.
-
Acquisition & Cleaning: Acquire the spectrum. Clean the crystal with isopropanol and verify the real-time baseline has returned to zero before concluding the workflow.
Protocol 3: LC-HRMS/MS Workflow
-
Sample Prep: Dilute the compound to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Causality: HILIC is preferred over standard C18 reversed-phase because the high polarity of the amino acid salt leads to poor retention on hydrophobic stationary phases.
-
Mass Calibration (Self-Validating): Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a secondary sprayer during the run. This corrects for time-of-flight (TOF) drift in real-time, ensuring mass accuracy remains within <5 ppm.
-
Acquisition: Scan m/z 50–500 in ESI+. Apply a collision energy ramp (15–30 eV) to generate the MS/MS spectra.
Data Summary Tables
Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)
| Position / Group | ¹H Chemical Shift (ppm) | Multiplicity & Integration | ¹³C Chemical Shift (ppm) |
| -COOCH₃ (Ester) | 3.75 | Singlet, 3H | 52.5 |
| -CH₂OCH₃ (Ether) | 3.30 | Singlet, 3H | 58.5 |
| α-CH (Chiral Center) | 4.30 | Multiplet/dd, 1H | 53.0 |
| β-CH₂ | 3.75 – 3.85 | Multiplet, 2H | 71.0 |
| -C=O (Carbonyl) | - | - | 169.0 |
| -NH₃⁺ (Ammonium) | 8.60 | Broad Singlet, 3H | - |
Table 2: Key FTIR Vibrational Frequencies (Solid ATR)
| Functional Group | Frequency (cm⁻¹) | Intensity / Shape | Diagnostic Value |
| N-H / C-H Stretches | 3200 – 2800 | Broad, Strong | Confirms primary ammonium salt network |
| C=O Stretch | ~1745 | Sharp, Strong | Confirms intact ester carbonyl |
| C-O-C Stretch | ~1115 | Sharp, Strong | Confirms aliphatic ether linkage |
Table 3: ESI-HRMS/MS Fragmentation Data
| Ion Type | m/z (Theoretical) | Neutral Loss | Structural Implication |
| [M+H]⁺ (Parent) | 134.0817 | None | Confirms exact mass of free base |
| Fragment A | 117.0552 | -17 Da (NH₃) | Confirms presence of primary amine |
| Fragment B | 102.0555 | -32 Da (CH₃OH) | Confirms presence of methoxy group |
| Fragment C | 74.0606 | -59 Da (COOCH₃) | Alpha-cleavage; confirms ester moiety |
Analytical Workflows & Logical Relationships
Multi-modal analytical workflow for the structural validation of O-methylserine methyl ester.
ESI-HRMS/MS collision-induced dissociation (CID) fragmentation logic.
References
- Sigma-Aldrich / MilliporeSigma.(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride | 1800300-79-1.
- American Chemical Society (ACS).O-methyl-L-serine and N-(tert-butyloxycarbonyl).
- ResearchGate.Review Recent developments in bisintercalator natural products (Kutznerides and O-methyl-L-serine).
- National Institutes of Health (PMC).Combining Mass Spectrometric Metabolic Profiling with Genomic Analysis: A Powerful Approach for Discovering Natural Products.
Sources
- 1. researchgate.net [researchgate.net]
- 2. (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride | 1800300-79-1 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Combining Mass Spectrometric Metabolic Profiling with Genomic Analysis: A Powerful Approach for Discovering Natural Products from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of Methyl 2-amino-3-methoxypropanoate and Its Analogs
Foreword: Decoding Structural Nuances for Targeted Research
In the landscape of modern chemical biology and drug discovery, the precise arrangement of atoms within a molecule is paramount. This guide delves into the potential research applications of "Methyl 2-amino-3-methoxypropanoate," a designation that, upon closer inspection, reveals a family of structurally related yet functionally distinct molecules. For the discerning researcher, understanding these nuances is the key to unlocking their specific potential. This document provides a comprehensive overview of three key analogs, elucidating their synthesis, properties, and, most importantly, their applications at the forefront of scientific inquiry. We will explore the utility of (R)-Methyl 2-amino-3-methoxypropanoate as a chiral building block, the role of its alpha-methylated counterpart in peptide engineering, and the exciting neuropharmacological prospects of the aromatic analog, Methyl 2-amino-3-methoxybenzoate.
Chapter 1: The Chiral Synthon - (R)-Methyl 2-amino-3-methoxypropanoate
(R)-Methyl 2-amino-3-methoxypropanoate , also known as O-methyl-D-serine methyl ester, is a chiral building block derived from the non-proteinogenic amino acid D-serine.[1] Its value lies in its stereochemically defined centers, which can be incorporated into larger, more complex molecules without the need for arduous chiral separations.
Core Chemical Properties
A summary of the key chemical properties of (R)-Methyl 2-amino-3-methoxypropanoate is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C5H11NO3 | PubChem[1] |
| Molecular Weight | 133.15 g/mol | PubChem[1] |
| IUPAC Name | methyl (2R)-2-amino-3-methoxypropanoate | PubChem[1] |
| Synonyms | O-methyl-D-serine methyl ester, H-D-Ser(Me)-OMe | PubChem[1] |
| CAS Number | 1314098-22-0 | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of (R)-Methyl 2-amino-3-methoxypropanoate typically commences with the commercially available amino acid D-serine. The synthetic strategy involves three key transformations: protection of the amino group, methylation of the hydroxyl group, and esterification of the carboxylic acid.
Protocol 1: Synthesis of (R)-Methyl 2-amino-3-methoxypropanoate from D-Serine
-
Amino Group Protection: To a solution of D-serine in a suitable solvent (e.g., a mixture of dioxane and water), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc2O) or benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., using sodium bicarbonate or triethylamine). Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
O-Methylation: The protected D-serine is then subjected to O-methylation. A common method involves using a methylating agent like methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically performed at low temperatures (e.g., 0 °C) and allowed to warm to room temperature.
-
Esterification and Deprotection: The carboxylic acid of the O-methylated intermediate is then esterified. A straightforward method is to dissolve the compound in methanol and bubble in dry hydrogen chloride gas, or to use a reagent like thionyl chloride in methanol. This step often concurrently removes the amino-protecting group (in the case of Boc). If a Cbz group is used, a separate hydrogenolysis step is required. The final product is typically isolated as its hydrochloride salt.
Caption: Synthetic workflow for (R)-Methyl 2-amino-3-methoxypropanoate.
Research Applications
The primary application of (R)-Methyl 2-amino-3-methoxypropanoate is as a chiral building block in organic synthesis. Its utility is particularly pronounced in the construction of complex molecules with defined stereochemistry, which is a critical aspect in the development of pharmaceuticals and agrochemicals.[2][3]
-
Neuroscience Research: As a derivative of D-serine, a known co-agonist at the NMDA receptor, O-methyl-D-serine methyl ester and related compounds are valuable tools for probing the structure and function of this crucial receptor in the central nervous system.[4][5] They can be used in studies related to synaptic plasticity, learning, and memory, and in the development of potential therapeutics for cognitive disorders like schizophrenia.[4]
Chapter 2: The Peptide Engineer - Methyl 2-amino-3-methoxy-2-methylpropanoate
The introduction of an additional methyl group at the alpha-carbon transforms the molecule into Methyl 2-amino-3-methoxy-2-methylpropanoate , an unnatural amino acid. This seemingly small modification has profound implications for the properties of peptides into which it is incorporated.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C6H13NO3 | ChemScene[6] |
| Molecular Weight | 147.17 g/mol | ChemScene[6] |
| IUPAC Name | methyl 2-amino-3-methoxy-2-methylpropanoate | PubChemLite[7] |
| Synonyms | None listed | ChemScene[6] |
| CAS Number | 954214-16-5 | ChemScene[6] |
Synthesis and Experimental Protocols
The synthesis of α-methylated amino acids is more complex than their non-methylated counterparts and often requires specialized methods to construct the quaternary α-carbon.
Protocol 2: General Strategy for α-Methylated Amino Acid Synthesis
A common approach involves the alkylation of a Schiff base derivative of a simpler amino acid ester.
-
Schiff Base Formation: An amino acid ester (e.g., glycine methyl ester) is reacted with a ketone (e.g., benzophenone) in the presence of a dehydrating agent to form a Schiff base.
-
Deprotonation and Alkylation: The Schiff base is then treated with a strong base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon. This is followed by the addition of an alkylating agent. For the target molecule, two successive alkylations would be required: first with a methoxymethyl halide (e.g., methoxymethyl chloride) and then with methyl iodide.
-
Hydrolysis: The Schiff base is subsequently hydrolyzed under acidic conditions to liberate the free amino group, yielding the desired α-methylated amino acid ester.
Caption: General workflow for α-methylated amino acid synthesis.
Research Applications
The incorporation of unnatural amino acids , particularly α-methylated ones, is a powerful strategy in peptide-based drug discovery .[][9][10][11]
-
Enhanced Proteolytic Stability: The steric bulk of the α-methyl group shields the adjacent peptide bonds from enzymatic cleavage by proteases, significantly increasing the in vivo half-life of peptide therapeutics.[12]
-
Conformational Constraint: The additional methyl group restricts the rotational freedom of the peptide backbone, often inducing a helical conformation.[12] This pre-organization can lead to higher binding affinity and selectivity for the target receptor.
-
Improved Pharmacokinetic Properties: By modifying the physicochemical properties of peptides, such as lipophilicity and hydrogen bonding capacity, unnatural amino acids can enhance membrane permeability and overall bioavailability.[11][13][14]
A notable example of a successful drug utilizing an α-methyl amino acid is Trofinetide, which demonstrates the therapeutic potential of this molecular engineering approach.[12][15]
Chapter 3: The Neuropharmacological Agent - Methyl 2-amino-3-methoxybenzoate (MAM)
Shifting from aliphatic to aromatic structures, we encounter Methyl 2-amino-3-methoxybenzoate (MAM) , a protoalkaloid found in the seeds of Nigella damascena.[16] This compound has garnered significant attention for its potential as a novel antipsychotic agent.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C9H11NO3 | PubChem[17] |
| Molecular Weight | 181.19 g/mol | PubChem[17] |
| IUPAC Name | methyl 2-amino-3-methoxybenzoate | PubChem[17] |
| Synonyms | MAM, Daopine | ResearchGate[18] |
| CAS Number | 5121-34-6 | PubChem[17] |
Synthesis and Experimental Protocols
MAM can be synthesized from its corresponding carboxylic acid.
Protocol 3: Synthesis of Methyl 2-amino-3-methoxybenzoate
To a solution of 2-amino-3-methoxybenzoic acid in methanol, a strong acid catalyst such as concentrated sulfuric acid is slowly added. The reaction mixture is then heated to reflux overnight. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated to yield the final product.[19]
Caption: Synthesis of Methyl 2-amino-3-methoxybenzoate (MAM).
Research Applications in Neuropharmacology
Extensive preclinical studies have highlighted the potential of MAM as a novel atypical antipsychotic for the treatment of schizophrenia.[16][18][20]
-
Antipsychotic Activity: In animal models, MAM has been shown to reduce hyperdopaminergic behaviors, which are analogous to the positive symptoms of schizophrenia.[16] It effectively antagonizes the effects of dopamine agonists like apomorphine.[16]
-
Favorable Side-Effect Profile: Unlike many current antipsychotics, subchronic treatment with MAM in animal models did not induce weight gain, metabolic issues, or extrapyramidal side effects like catalepsy.[16][20]
-
Pro-cognitive Effects: MAM has demonstrated the ability to rescue cognitive deficits in animal models of schizophrenia, a crucial advantage as cognitive impairment is a core and often untreated symptom of the disorder.[16][21][22]
-
Mechanism of Action: The antipsychotic effects of MAM are believed to be mediated through the modulation of the dopaminergic system.[23] It appears to act differently in a hyperdopaminergic state compared to a normal state, which may contribute to its efficacy and favorable side-effect profile.[24][25] Its metabolites, which are derivatives of 3-hydroxyanthranilic acid, may also contribute to its pro-cognitive and neuroprotective effects through antioxidant and anti-inflammatory actions.[21][22]
Caption: Simplified schematic of MAM's antagonistic action at the D2 receptor.
Conclusion
The seemingly simple chemical name "Methyl 2-amino-3-methoxypropanoate" encompasses a diverse set of molecules with distinct and compelling research applications. From the stereochemically defined (R)-enantiomer serving as a crucial chiral synthon, to the alpha-methylated analog providing enhanced stability to peptide therapeutics, and the aromatic derivative MAM showing promise as a novel antipsychotic, these compounds exemplify the importance of structural detail in chemical and pharmaceutical research. This guide serves as a foundational resource for scientists and drug development professionals, providing the technical insights necessary to harness the potential of these valuable chemical entities.
References
-
Bright, Y., et al. (2023). The Natural Protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM) Alleviates Positive as well as Cognitive Symptoms in Rat and Mouse Schizophrenia Models. Current Neuropharmacology, 22(2). Available at: [Link]
-
Lodge, D. J. (2019). Insights on current and novel antipsychotic mechanisms from the MAM model of schizophrenia. ResearchGate. Available at: [Link]
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Lodge, D. J., & Grace, A. A. (2019). Insights on current and novel antipsychotic mechanisms from the MAM model of schizophrenia. PubMed. Available at: [Link]
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Singh, Y., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available at: [Link]
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Grace, A. A., et al. (2019). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. PMC. Available at: [Link]
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Bitesize Bio. (2025). Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. Available at: [Link]
-
Marsini, M. A., et al. (2024). A General Approach to Optically Pure, α-Methyl Non-Natural Amino Acids: Enabling Unique Peptides as Drug Candidates. The Journal of Organic Chemistry. Available at: [Link]
-
Bright, Y., et al. (2023). The Natural Protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM) Alleviates Positive as well as Cognitive Symptoms in Rat and Mouse Schizophrenia Models. Bentham Science Publisher. Available at: [Link]
-
Bright, Y., et al. (2026). The Natural Protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM) Alleviates Positive as well as Cognitive Symptoms in Rat and Mouse Schizophrenia Models. ResearchGate. Available at: [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Available at: [Link]
-
Bright, Y., et al. (2025). Procognitive effects of methyl 2-amino-3-methoxybenzoate (or daopine) may involve the dorsal striatal anthranilic acid pathway and mutimetabolite-multitarget pharmacology. PMC. Available at: [Link]
-
Wikipedia. Antipsychotic. Available at: [Link]
-
Bright, Y., et al. (2025). Procognitive effects of methyl 2-amino-3-methoxybenzoate (or daopine) may involve the dorsal striatal anthranilic acid pathway and mutimetabolite-multitarget pharmacology. PubMed. Available at: [Link]
-
Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
-
J&K Scientific LLC. (2011). Z-D-serine methyl ester. Available at: [Link]
-
Popik, P., & Nikiforuk, A. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. MDPI. Available at: [Link]
-
PubChem. (R)-Methyl 2-amino-3-methoxypropanoate. Available at: [Link]
-
PubChemLite. Methyl 2-amino-3-methoxy-2-methylpropanoate (C6H13NO3). Available at: [Link]
-
PubChem. Methyl 2-amino-3-methoxybenzoate. Available at: [Link]
-
Kaczerewska, O., et al. (2018). Preparation of methyl ester of L-serine. ResearchGate. Available at: [Link]
-
Aspira. Chiral Building Blocks. Available at: [Link]
- Google Patents. (2005). Method for preparing 3-methoxy methyl propionate.
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- 1. (R)-Methyl 2-amino-3-methoxypropanoate | C5H11NO3 | CID 55285124 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]
- 10. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
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"in-silico modeling of Methyl 2-amino-3-methoxypropanoate interactions"
Content Type: Technical Whitepaper Subject: Computational Pharmacology / Molecular Modeling Target Audience: Drug Discovery Scientists, Computational Chemists, Structural Biologists
Executive Summary: The Amino Acid Mimetic Paradigm
Methyl 2-amino-3-methoxypropanoate (MAMP) represents a critical class of chiral amino acid synthons . Structurally defined as the methyl ester of O-methyl-serine, it serves as both a synthetic intermediate for anticonvulsants (e.g., Lacosamide analogs) and a probe for amino acid transport systems.
This guide details the autonomous computational workflow for modeling MAMP interactions. Unlike standard ligand docking, modeling amino acid derivatives requires rigorous handling of zwitterionic states , rotameric flexibility , and solvation effects on the ester moiety. We prioritize two biological contexts based on structural homology: Voltage-Gated Sodium Channels (Nav) and L-type Amino Acid Transporters (LAT1) .
Structural Basis & Quantum Mechanical Preparation
Before receptor interaction can be modeled, the ligand’s electronic and conformational landscape must be established. MAMP possesses three rotatable bonds that define its bioactive conformation.
2.1. Electronic Structure Calculation (DFT)
Standard force fields (CHARMM/AMBER) often miscalculate the partial charges of ester carbonyls in non-standard residues. We employ Density Functional Theory (DFT) for accurate parameterization.
-
Theory Level: B3LYP/6-311G(d,p) with IEFPCM solvation (Water).
-
Objective: Calculate Electrostatic Potential (ESP) charges for RESP fitting.
-
Protocol:
-
Conformational Search: Generate low-energy conformers using MMFF94.
-
Geometry Optimization: Optimize the global minimum in the gas phase and aqueous phase.
-
Charge Fitting: Map ESP to atomic centers to generate RESP charges compatible with the AMBER force field.
-
2.2. Protonation State Logic
At physiological pH (7.4), the primary amine (
-
Critical Check: If the target is a hydrophobic pocket (e.g., Nav channel pore), consider the neutral amine species, though rare (
). For this guide, we model the cationic species ( ).
Target Selection & Homology Modeling
Given MAMP’s structural identity as a serine derivative and Lacosamide precursor, we define two primary interaction vectors:
| Interaction Class | Target Protein | PDB ID (Ref) | Rationale |
| Pharmacological | Voltage-Gated Na+ Channel (Nav1.7) | 5EK0 (Human) | MAMP is a scaffold for Lacosamide, which binds the slow-inactivation state of Nav channels. |
| Transport/ADME | LAT1 (SLC7A5) | 6IRS | Amino acid methyl esters are often prodrugs designed to bypass transporters or be substrates for them. |
Molecular Docking Protocol
We utilize a consensus docking approach combining genetic algorithms (AutoDock Vina) with empirical scoring (Glide or Gold) to validate binding poses.
4.1. Grid Generation & Search Space
-
Target: Nav1.7 Voltage-Sensor Domain (VSD) / Pore.
-
Center: Defined by the known binding site of Lacosamide (pore-fenestration interface).
-
Box Dimensions:
Å (Angstroms) to accommodate the small ligand and potential induced-fit movements.
4.2. Interaction Fingerprinting
The binding of MAMP is driven by specific non-covalent forces:
-
Hydrogen Bonding: The carbonyl oxygen (ester) acts as an acceptor; the ammonium group (
) acts as a donor. -
Hydrophobic Enclosure: The O-methyl group requires a hydrophobic sub-pocket (e.g., Phe/Tyr residues).
Figure 1: Consensus docking workflow for MAMP against Nav1.7 targets.
Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. To verify the stability of the MAMP-Nav1.7 complex, we perform MD simulations using GROMACS .
5.1. System Setup
-
Force Field: CHARMM36m (optimized for proteins and lipids) + CGenFF (for MAMP).
-
Membrane: POPC lipid bilayer embedding the Nav channel.
-
Solvent: TIP3P water model + 0.15 M NaCl (neutralizing charge).
5.2. Simulation Protocol
-
Minimization: Steepest descent (5,000 steps) to remove steric clashes.
-
Equilibration (NVT/NPT):
-
1 ns NVT (300 K) with position restraints on protein/ligand.
-
1 ns NPT (1 bar) to stabilize density.
-
-
Production Run: 100 ns unconstrained simulation.
5.3. Analysis Metrics[1]
-
RMSD (Root Mean Square Deviation): Measures ligand stability within the pocket. An RMSD < 2.5 Å indicates a stable binding mode.
-
H-Bond Lifetime: Percentage of simulation time specific H-bonds (e.g., with Ser/Thr residues in the pore) are maintained.
ADMET & Reactivity Profiling
For MAMP, the ester linkage is the metabolic weak point. In-silico modeling must predict hydrolytic stability.
6.1. Ester Hydrolysis Prediction
Using QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods to model the reaction barrier for hydrolysis by Carboxylesterase 1 (CES1).
-
Reaction Coordinate: Distance between CES1 Serine-O
and MAMP Carbonyl-C. -
Transition State: Modeled to estimate half-life (
). Rapid hydrolysis suggests MAMP acts as a prodrug for the free acid (O-methyl-serine).
6.2. Physicochemical Properties (Table 1)
Calculated via SwissADME
| Property | Value | Interpretation |
| LogP (Consensus) | -0.5 to 0.2 | Highly hydrophilic; good solubility. |
| TPSA | 60-70 Ų | High polar surface area; moderate BBB permeability. |
| P-gp Substrate | No | Unlikely to be actively effluxed by P-glycoprotein. |
| GI Absorption | High | Efficiently absorbed in the gut. |
References
-
Compound Identity: Methyl 2-amino-3-methoxypropanoate. PubChem CID: 55285124.[1] Link
-
Target Structural Basis (Nav1.7): Structure of the human voltage-gated sodium channel Nav1.7. Science, 2017. Link
-
Target Structural Basis (LAT1): Cryo-EM structure of the human LAT1-4F2hc complex. Nature, 2019. Link
-
Docking Methodology: AutoDock Vina: Improving the speed and accuracy of docking. J. Comput.[2] Chem, 2010. Link
-
Force Field Parameters: CHARMM36: An improved force field for folded proteins. Nature Methods, 2012. Link
-
ADMET Prediction: SwissADME: a free web tool to evaluate pharmacokinetics. Sci Rep, 2017. Link
Sources
An In-depth Technical Guide to the Stability and Degradation Profile of Methyl 2-amino-3-methoxypropanoate
Foreword: Navigating the Stability Landscape of a Novel Amino Acid Ester
To our fellow researchers, scientists, and drug development professionals, this guide delves into the stability and degradation profile of methyl 2-amino-3-methoxypropanoate. As a structurally unique amino acid ester, understanding its inherent stability and potential degradation pathways is paramount for its successful application in pharmaceutical development and other scientific endeavors. In the absence of extensive empirical data specific to this molecule, this whitepaper synthesizes established principles of chemical stability, data from analogous structures, and a framework for systematic stability assessment. Our approach is grounded in the principles of forced degradation, providing a predictive and practical guide to navigating the stability challenges of this compound.
Molecular Architecture and Inherent Stability
Methyl 2-amino-3-methoxypropanoate possesses a unique combination of functional groups that dictate its chemical behavior: a primary amine, a methyl ester, and a methoxy ether. Each of these moieties contributes to the overall stability profile and presents potential sites for degradation.
-
Primary Amine: The nucleophilic nature of the primary amine makes it susceptible to oxidative degradation and reactions with electrophiles.
-
Methyl Ester: The ester functional group is a primary site for hydrolysis, which can be catalyzed by both acidic and basic conditions.
-
Methoxy Ether: Ethers are generally more stable than esters but can undergo cleavage under harsh acidic conditions.
A foundational understanding of these functional groups allows us to anticipate the primary degradation pathways under various stress conditions.
Forced Degradation Studies: A Predictive Framework
Forced degradation studies are a cornerstone of pharmaceutical development, designed to intentionally stress a molecule to identify its likely degradation products and pathways.[1][2] This approach is crucial for developing stability-indicating analytical methods and ensuring product quality.[1][3] The recommended stress conditions typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[2][3] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are formed at detectable levels without excessively breaking down the main component.[3][4]
Hydrolytic Degradation: The Ester's Achilles' Heel
The most anticipated degradation pathway for methyl 2-amino-3-methoxypropanoate is the hydrolysis of its methyl ester group. This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5] This will lead to the formation of 2-amino-3-methoxypropanoic acid and methanol.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the carboxylate salt (2-amino-3-methoxypropanoate) and methanol. This process is generally faster than acid-catalyzed hydrolysis.
The rate of hydrolysis is dependent on pH and temperature. It is expected that the compound will be more stable at a neutral or slightly acidic pH.[6]
-
Solution Preparation: Prepare solutions of methyl 2-amino-3-methoxypropanoate in buffers of varying pH (e.g., pH 2, 4, 7, 9, and 12). A typical starting concentration would be 1 mg/mL.
-
Stress Conditions: Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.
Oxidative Degradation: The Vulnerability of the Amino Group
The primary amine in methyl 2-amino-3-methoxypropanoate is a potential site for oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide (H₂O₂). Oxidation of the amino group can lead to a variety of products, including nitroso, nitro, and hydroxylamine derivatives.
-
Solution Preparation: Prepare a solution of methyl 2-amino-3-methoxypropanoate in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions: Add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂). The reaction can be performed at room temperature or slightly elevated temperatures.
-
Time Points: Collect samples at various time points.
-
Analysis: Analyze the samples by HPLC to monitor the degradation of the parent compound and the formation of oxidation products.
Photodegradation: The Impact of Light
Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation in photosensitive molecules.[7] The aromatic ring is a common chromophore, but other functional groups can also absorb light and initiate degradation.[8] For methyl 2-amino-3-methoxypropanoate, while it lacks a strong chromophore, photodegradation cannot be ruled out without experimental evidence. Potential photodegradation pathways could involve radical-mediated reactions.
-
Sample Preparation: Prepare solutions of the compound and also expose the solid form to light.
-
Stress Conditions: Expose the samples to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control should be run in parallel.
-
Time Points: Analyze the samples at appropriate intervals.
-
Analysis: Use HPLC to assess the extent of degradation.
Thermal Degradation: Assessing Heat Stability
Thermal stress can provide energy for various degradation reactions. For amino acid esters, thermal degradation can lead to complex reaction pathways, including decarboxylation, deamination, and condensation reactions.[9] The stability of the methoxy group at elevated temperatures should also be considered.
-
Sample Preparation: Place the solid compound in a controlled environment (e.g., an oven).
-
Stress Conditions: Expose the sample to elevated temperatures (e.g., 60°C, 80°C, 100°C). The effect of humidity can also be investigated by conducting the study at controlled humidity levels.
-
Time Points: Analyze the sample at various time points.
-
Analysis: Use analytical techniques like HPLC and mass spectrometry to identify and quantify any degradation products.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is essential for accurately monitoring the degradation of methyl 2-amino-3-methoxypropanoate. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the method of choice.
-
HPLC Method Development: A reversed-phase HPLC method would likely be suitable for separating the polar parent compound from its potentially less polar degradation products. Method development would involve optimizing the column, mobile phase composition, gradient, and detector settings.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying the structures of unknown degradation products by providing molecular weight and fragmentation information.[10][11]
Visualization of Degradation Pathways and Workflows
Diagrams
Caption: Predicted primary degradation pathways for methyl 2-amino-3-methoxypropanoate.
Sources
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- 2. biopharminternational.com [biopharminternational.com]
- 3. resolvemass.ca [resolvemass.ca]
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- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Sourcing and Application of Methyl 2-amino-3-methoxypropanoate in Advanced Chemical Biology
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist
Executive Summary
Methyl 2-amino-3-methoxypropanoate (commonly known as O-methylserine methyl ester) is a highly versatile unnatural amino acid building block. By masking the native hydroxyl group of serine with a methyl ether, this compound eliminates a critical hydrogen-bond donor, thereby increasing the lipophilicity, altering the secondary structure, and significantly enhancing the proteolytic stability of resulting peptidomimetics[1]. As a Senior Application Scientist, my mandate is to ensure that the transition from commercial catalog to bench-ready reagent is analytically rigorous. This whitepaper details the commercial supply landscape, establishes self-validating quality control protocols, and outlines the mechanistic causality behind its synthetic applications.
Commercial Supply Landscape & Procurement Causality
The procurement of O-methylserine derivatives requires careful attention to stereochemistry and salt forms. The free base of alpha-amino esters (CAS 88642-84-6) is inherently unstable during long-term storage, as it is prone to spontaneous intermolecular cyclization to form diketopiperazines[2][3]. Consequently, authoritative suppliers predominantly provide this reagent as a hydrochloride salt, which protonates the alpha-amine and completely arrests this degradation pathway[4].
When selecting a supplier, chiral purity is the paramount metric. Industrial asymmetric synthesis or enzymatic resolution can sometimes leave trace enantiomeric impurities. If a batch with <98% enantiomeric excess (ee) is used in Solid-Phase Peptide Synthesis (SPPS), it will generate diastereomeric mixtures that are notoriously difficult to separate via preparative HPLC.
Table 1: Validated Commercial Suppliers and Specifications
| Commercial Supplier | Compound / Stereochemistry | CAS Number | Stated Purity | Physical Form |
| Sigma-Aldrich | (R)-Methyl 2-amino-3-methoxypropanoate HCl | 1800300-79-1 | 95% | Solid[4] |
| BLD Pharm | Methyl O-methyl-L-serinate HCl | 327051-11-6 | >95% | Solid[5] |
| Simson Pharma | Methyl 2-amino-3-methoxypropanoate HCl | 88642-83-5 | Custom Synthesis | Solid |
| Ambeed | Methyl 2-amino-3-methoxypropanoate (Free Base) | 88642-84-6 | >95% | Solid/Liquid[3] |
Analytical Validation Protocol (Self-Validating System)
Never assume catalog purity translates to flask purity. Hygroscopic hydrochloride salts can absorb atmospheric moisture, leading to premature ester hydrolysis. The following protocol is designed as a self-validating system to verify batch integrity before committing to expensive downstream syntheses.
Step 1: LC-MS Profiling (Chemical Purity & Hydrolysis Check)
-
Methodology: Dissolve 1 mg of the commercial standard in 1 mL of LC-MS grade Methanol. Run a rapid 5–95% Acetonitrile/Water (with 0.1% Formic Acid) gradient over 3 minutes.
-
Causality: The methyl ester is susceptible to hydrolysis in aqueous conditions. A rapid gradient minimizes on-column degradation.
-
Self-Validation Checkpoint: You must observe the
peak at m/z 134.1. If a significant peak at m/z 120.1 is observed, the batch has undergone ester hydrolysis to the free acid and must be rejected.
Step 2: Chiral HPLC (Stereochemical Integrity)
-
Methodology: Utilize a normal-phase Chiralpak AD-H column with an isocratic flow of Hexane/Isopropanol (90:10).
-
Causality: Normal-phase chromatography maximizes the critical hydrogen-bonding interactions between the amino ester and the amylose-based chiral stationary phase, ensuring baseline separation of D/L enantiomers.
-
Self-Validation Checkpoint: Integration of the peaks must confirm >98% ee. Anything less will compromise peptide coupling.
Step 3:
-
Methodology: Acquire a spectrum in DMSO-
. -
Self-Validation Checkpoint: Verify the integration ratio of the side-chain methoxy singlet (
3.3 ppm) to the alpha-proton. If the ratio deviates from exactly 3:1, the batch is contaminated with unmethylated serine or over-methylated byproducts[3][6].
Synthetic Workflows & Mechanistic Causality
Methyl 2-amino-3-methoxypropanoate is frequently utilized to synthesize advanced drug scaffolds. For example, it has been successfully incorporated into anthraquinone derivatives acting as ADP-competitive inhibitors of liver pyruvate kinase[7]. In these systems, the methoxy ether enhances binding affinity within the target pocket while avoiding the metabolic liabilities (e.g., Phase II glucuronidation) associated with a free hydroxyl group[7]. Furthermore, it is a critical component in translating de novo genetic codes for protease-resistant peptidomimetics[1].
Workflow from commercial sourcing to peptidomimetic incorporation with QA checkpoints.
Protocol: N-Acylation (Peptide Coupling) of O-Methylserine
When coupling an acid to the amine of Methyl 2-amino-3-methoxypropanoate, specific mechanistic hurdles must be addressed. The beta-methoxy group exerts a slight inductive electron-withdrawing effect, marginally reducing the nucleophilicity of the alpha-amine compared to standard aliphatic amino acids.
-
Activation: Dissolve the carboxylic acid partner (1.2 eq) and the uronium coupling reagent HATU (1.2 eq) in anhydrous DMF.
-
Causality: HATU is selected over standard carbodiimides (like EDC) because its HOAt leaving group is highly reactive, overcoming the slight nucleophilic deficiency of the O-methylserine amine.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes.
-
Causality: 3.0 equivalents are strictly required: 1 eq to neutralize the HCl salt of the commercial amino ester[4], 1 eq to neutralize the acidic HOAt byproduct, and 1 eq to maintain the basic environment necessary for coupling. DIPEA's steric bulk prevents base-catalyzed epimerization of the activated acid.
-
-
Coupling: Add Methyl 2-amino-3-methoxypropanoate HCl (1.0 eq). Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. If unreacted amine remains after 2 hours, do not add more HATU, as excess uronium salts will permanently guanidinylate the free amine. Instead, activate a fresh batch of the carboxylic acid in a separate vial and add it to the mixture.
References
-
Anthraquinone derivatives as ADP-competitive inhibitors of liver pyruvate kinase Source: European Journal of Medicinal Chemistry (2022) URL:[Link]
-
Programming peptidomimetic syntheses by translating genetic codes designed de novo Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Sigma-Aldrich Product Catalog: (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride Source: Sigma-Aldrich URL:[Link]
Sources
- 1. pnas.org [pnas.org]
- 2. 88642-84-6|Methyl 2-amino-3-methoxypropanoate|BLD Pharm [bldpharm.com]
- 3. 88642-84-6|Methyl 2-amino-3-methoxypropanoate| Ambeed [ambeed.com]
- 4. (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride | 1800300-79-1 [sigmaaldrich.cn]
- 5. 14316-06-4|H-D-Ala-OMe.HCl|BLD Pharm [bldpharm.com]
- 6. Page loading... [guidechem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Integration of Methyl 2-amino-3-methoxypropanoate in Advanced Peptide Synthesis
Executive Summary
Methyl 2-amino-3-methoxypropanoate (commonly referred to as O-methylserine methyl ester or H-Ser(Me)-OMe) is a highly specialized, non-canonical amino acid derivative[1]. In modern peptide engineering, it serves as a critical precursor for synthesizing O-methylated serine building blocks (such as Fmoc-Ser(Me)-OH and Boc-Ser(Me)-OH) used in Solid-Phase Peptide Synthesis (SPPS)[2][]. By masking the native hydroxyl group of serine with a methyl ether, researchers can precisely tune a peptide's hydrophobicity, probe structure-activity relationships (SAR), and significantly enhance resistance to proteolytic degradation[][4]. This technical guide details the scientific rationale, physicochemical profiling, and validated step-by-step protocols for incorporating this derivative into complex peptide sequences.
Scientific Rationale: The Role of O-Methylserine in Peptide Engineering
The substitution of canonical L-serine with O-methyl-L-serine introduces a profound mechanistic shift in a peptide's biophysical behavior:
-
Hydrogen Bond Modulation: The native hydroxyl group of serine acts as both a hydrogen bond donor and acceptor. O-methylation eliminates the proton donor capacity while retaining the oxygen's ability to act as a hydrogen bond acceptor[5]. This is a powerful tool for mapping the exact binding mechanics of a peptide to its target receptor.
-
Steric Isosterism: The methoxy group is sterically similar to the native hydroxyl, meaning it rarely disrupts the overall backbone conformation or secondary structure of the peptide[5].
-
Chemical and Proteolytic Stability: The O-methyl ether shields the serine side chain from undesired nucleophilic attacks or O-acylation during synthesis[]. Furthermore, the introduction of this non-natural moiety often circumvents recognition by endogenous proteases, increasing the half-life of therapeutic peptides in vivo[4].
Physicochemical Profiling
To understand the impact of incorporating Methyl 2-amino-3-methoxypropanoate into a synthetic workflow, we must compare its properties against canonical L-serine and the SPPS-ready intermediate.
| Property | L-Serine | O-Methyl-L-Serine | Methyl 2-amino-3-methoxypropanoate |
| PubChem CID | 5951 | 134983 | 55285124[1] |
| Molecular Weight | 105.09 g/mol | 119.12 g/mol | 133.15 g/mol [1] |
| Side-Chain H-Bond Donor | Yes | No | No |
| Side-Chain H-Bond Acceptor | Yes | Yes | Yes |
| C-Terminus Status | Free Acid | Free Acid | Methyl Ester (Protected) |
| SPPS Compatibility | Requires side-chain protection (e.g., tBu) | Requires N-protection (e.g., Fmoc) | Precursor / LPPS C-terminal block |
Experimental Workflow & Methodology
The following workflow illustrates the conversion of Methyl 2-amino-3-methoxypropanoate into an SPPS-compatible building block, followed by its incorporation into a target peptide.
Workflow for the preparation and SPPS incorporation of Methyl 2-amino-3-methoxypropanoate.
Detailed Protocols
The following protocols are designed as self-validating systems, ensuring high fidelity at each synthetic node.
Protocol A: Synthesis of Fmoc-Ser(Me)-OH from Methyl 2-amino-3-methoxypropanoate
To utilize Methyl 2-amino-3-methoxypropanoate in standard Fmoc-SPPS, the C-terminal methyl ester must be hydrolyzed, and the N-terminus must be protected[][6].
-
Ester Hydrolysis (Saponification):
-
Dissolve Methyl 2-amino-3-methoxypropanoate hydrochloride (1.0 eq) in a 1:1 mixture of THF and distilled water.
-
Cool the solution to 0°C in an ice bath. Slowly add Lithium Hydroxide (LiOH, 2.5 eq).
-
Causality: LiOH is a mild base that efficiently hydrolyzes the methyl ester to the free carboxylic acid without causing racemization at the α-carbon.
-
Stir for 2 hours at room temperature. Monitor via TLC (Ninhydrin stain) until the starting material is consumed.
-
-
Fmoc Protection:
-
To the same reaction vessel, add Sodium Bicarbonate (NaHCO3, 2.0 eq) to maintain a slightly basic pH (pH ~8-9).
-
Slowly add a solution of Fmoc-N-hydroxysuccinimide (Fmoc-OSu, 1.1 eq) dissolved in THF.
-
Causality: Fmoc-OSu is explicitly chosen over Fmoc-Cl. Fmoc-Cl is highly reactive and prone to forming Fmoc-dipeptide byproducts via mixed anhydride intermediates. Fmoc-OSu ensures clean mono-protection[].
-
Stir at room temperature for 12 hours.
-
-
Isolation & Validation:
-
Evaporate the THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu.
-
Carefully acidify the aqueous layer to pH 2.0 using 1M HCl at 0°C, precipitating the Fmoc-Ser(Me)-OH.
-
Extract with Ethyl Acetate (3x), dry over anhydrous Na2SO4, and concentrate. Validate the product mass via LC-MS (Expected[M+H]+: 342.1)[6].
-
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation
-
Resin Preparation & Deprotection:
-
Swell the chosen resin (e.g., Rink Amide MBHA) in DMF for 30 minutes.
-
Remove the temporary Fmoc group using 20% Piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF (5x).
-
-
Coupling Reaction:
-
Prepare a solution of Fmoc-Ser(Me)-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) to activate the carboxylic acid.
-
Causality: O-methylserine is sterically bulkier than standard linear amino acids. HATU generates a highly reactive 7-aza-HOBt ester intermediate, which accelerates the acylation of the resin-bound amine, minimizing the risk of deletion sequences[6].
-
Add the activated mixture to the resin and agitate for 60 minutes.
-
-
In-Process Control (Kaiser Test):
-
Take a few resin beads and perform a Kaiser test. A negative result (yellow/colorless) validates complete coupling. A positive result (blue) dictates a mandatory double-coupling step.
-
Protocol C: Cleavage and Global Deprotection
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v).
-
-
Execution & Causality:
-
Add the cocktail to the resin and agitate for 2 hours at room temperature.
-
Causality: Unlike the standard tert-butyl (tBu) ether used to protect canonical serine (which is rapidly cleaved by TFA), the O-methyl ether is completely stable to concentrated TFA . This ensures that the global deprotection removes all other temporary protecting groups while leaving the critical O-methyl modification intact on the final peptide[].
-
-
Precipitation:
-
Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge, wash the pellet with ether, and lyophilize for downstream HPLC purification.
-
Case Studies in Drug Development
Case Study 1: KRAS Inhibitory Macrocyclic Peptides In the pursuit of oncology therapeutics targeting the intractable KRAS oncoprotein, researchers utilized O-methyl-L-serine to accelerate structure-activity relationship (SAR) exploration[7]. By screening mass-encoded mixture libraries, O-methyl-L-serine was substituted into a highly hydrophobic binding pocket (replacing Leucine). This modification provided an acyclic, polar, yet non-hydrogen-bond-donating alternative that maintained steric fit while optimizing the peptide's metabolic stability and cellular permeability, ultimately yielding a cell-active KRASG12D inhibitor[4][8].
Case Study 2: RNase A Semisynthesis and Active Site Probing To elucidate the precise catalytic mechanics of Ribonuclease A (RNase A), researchers synthesized the COOH-terminal tetradecapeptide (RNase 111-124) incorporating O-methylserine at position 123[5]. By comparing the O-methylated analog against the native serine and an alanine mutant, the team proved that the hydroxyl proton of Ser-123 is an essential hydrogen bond donor to the C-4 carbonyl oxygen of uridine substrates. Because O-methylserine cannot donate a proton, its reduced catalytic efficiency directly validated this mechanistic hypothesis[9][10].
References
-
Accelerated Identification of Cell Active KRAS Inhibitory Macrocyclic Peptides using Mixture Libraries and Automated Ligand Identification System (ALIS) Technology Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
The role of serine-123 in the activity and specificity of ribonuclease. Reactivation of ribonuclease 1-118 by the synthetic COOH-terminal tetradecapeptide, ribonuclease 111-124, and its O-methylserine and alanine analogs Journal of Biological Chemistry (PubMed / NIH) URL:[Link]
-
(R)-Methyl 2-amino-3-methoxypropanoate (CID 55285124) PubChem, National Institutes of Health URL:[Link]
Sources
- 1. (R)-Methyl 2-amino-3-methoxypropanoate | C5H11NO3 | CID 55285124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The role of serine-123 in the activity and specificity of ribonuclease. Reactivation of ribonuclease 1-118 by the synthetic COOH-terminal tetradecapeptide, ribonuclease 111-124, and its O-methylserine and alanine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2020110008A1 - Cyclic pentamer compounds as proprotein convertase subtilisin/kexin type 9 (pcsk9) inhibitors for the treatment of metabolic disorder - Google Patents [patents.google.com]
- 7. Accelerated Identification of Cell Active KRAS Inhibitory Macrocyclic Peptides using Mixture Libraries and Automated Ligand Identification System (ALIS) Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sci-Hub. The role of serine-123 in the activity and specificity of ribonuclease. Reactivation of ribonuclease 1-118 by the synthetic COOH-terminal tetradecapeptide, ribonuclease 111-124, and its O-methylserine and alanine analogs. / Journal of Biological Chemistry, 1975 [sci-hub.kr]
- 10. Mutagenesis of aspartic acid-116 enhances the ribonucleolytic activity and angiogenic potency of angiogenin - PMC [pmc.ncbi.nlm.nih.gov]
"protocol for N-methylation using Methyl 2-amino-3-methoxypropanoate"
Application Note: Precision N-Methylation of Methyl 2-amino-3-methoxypropanoate
Executive Summary & Strategic Analysis
The Substrate: Methyl 2-amino-3-methoxypropanoate (often supplied as the HCl salt) is a derivative of O-methyl-L-serine methyl ester . It is a trifunctional scaffold containing an amine, a methyl ester, and a methoxy ether.[1]
The Challenge: N-methylation of this substrate presents three specific chemoselective hurdles:
-
Over-Methylation (Quaternization): Direct alkylation with methyl iodide (MeI) typically results in a mixture of mono-methyl, dimethyl, and quaternary ammonium salts.[1]
-
-Elimination: The presence of the ester makes the
-proton acidic. Under strong basic conditions (e.g., NaH), the methoxy group—normally a poor leaving group—can be eliminated to form a dehydroalanine derivative (Michael acceptor), destroying the chiral center and the scaffold.[1] -
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under aqueous basic conditions, requiring strictly anhydrous protocols.[1]
The Solution: This guide presents two distinct protocols based on the desired endpoint:
-
Protocol A (The "Precision" Route): The Fukuyama-Mitsunobu Strategy .[1] This is the gold standard for mono-N-methylation. It guarantees stoichiometry and preserves chiral integrity by avoiding strong bases.
-
Protocol B (The "High-Throughput" Route): Reductive Amination using Formaldehyde and Sodium Triacetoxyborohydride (STAB).[1] This is preferred for generating N,N-dimethyl analogs or for rapid library generation where purification of mixtures is acceptable.[1]
Protocol A: Mono-N-Methylation (Fukuyama Strategy)[1]
This method utilizes the 2-nitrobenzenesulfonyl (Nosyl) group to activate the amine for mono-alkylation while preventing over-methylation.[1]
Mechanism & Workflow
-
Protection: The amine reacts with 2-nitrobenzenesulfonyl chloride (NsCl) to form a sulfonamide.[1] The sulfonamide -NH proton is significantly more acidic (pKa ~11) than an amide, allowing alkylation with mild bases.[1]
-
Alkylation: The sulfonamide is methylated using Methyl Iodide (MeI) and Potassium Carbonate (K
CO ).[1] -
Deprotection: The Nosyl group is removed via nucleophilic aromatic substitution using Thiophenol or Mercaptoethanol, releasing the secondary amine.[1]
Reagents & Materials
-
Substrate: Methyl 2-amino-3-methoxypropanoate HCl (1.0 equiv)
-
Reagent 1: 2-Nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv)[1]
-
Reagent 2: Methyl Iodide (MeI) (1.2 equiv)[1]
-
Reagent 3: Thiophenol (PhSH) (2.5 equiv) or 2-Mercaptoethanol[1]
-
Bases: Triethylamine (TEA), Potassium Carbonate (K
CO ), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[1] -
Solvents: Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)[1]
Step-by-Step Methodology
Step 1: Nosyl Protection
-
Dissolve Methyl 2-amino-3-methoxypropanoate HCl (1.0 g, 5.9 mmol) in anhydrous DCM (20 mL) at 0°C.
-
Add TEA (2.5 equiv) dropwise to free-base the amine.[1] Stir for 10 mins.
-
Add NsCl (1.1 equiv) portion-wise.[1]
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
QC Check: TLC (Hexane/EtOAc 1:1).[1] The sulfonamide product is usually less polar than the starting amine.
-
-
Workup: Wash with 1M HCl (cold, rapid wash to remove TEA), then sat. NaHCO
, then Brine.[1] Dry over Na SO , filter, and concentrate.
Step 2: N-Methylation
-
Dissolve the crude Nosyl-amine in anhydrous DMF (10 mL/g).
-
Add K
CO (2.0 equiv) (powdered, dry). -
Add MeI (1.2 equiv) dropwise.[1]
-
Stir at RT for 4-12 hours.
-
Workup: Dilute with EtOAc, wash extensively with water (3x) and LiCl (5% aq) to remove DMF.[1] Dry and concentrate.
Step 3: Fukuyama Deprotection
-
Dissolve the methylated intermediate in DMF or MeCN.
-
Add DBU (3.0 equiv) followed by Thiophenol (2.5 equiv).[1]
-
Safety: Thiophenol is toxic and malodorous. Use bleach to quench glassware.
-
-
Stir at RT for 1-2 hours. The solution typically turns bright yellow (formation of the Meisenheimer complex/thioether byproduct).
-
Workup: Dilute with Et
O or DCM. Wash with sat.[3][4] NaHCO (removes thiophenol byproduct).[1] -
Purification: The product is a secondary amine. Purify via Flash Column Chromatography (DCM/MeOH gradient) or isolate as the HCl salt by treating the ethereal layer with HCl/Dioxane.[1]
Protocol B: Reductive Amination (STAB Method)
This method is faster but less selective for mono-methylation. It is ideal if you require the N,N-dimethyl derivative or are willing to separate mixtures.
Mechanism
Formaldehyde condenses with the amine to form an imine (Schiff base) or iminium ion, which is selectively reduced by Sodium Triacetoxyborohydride (STAB).[1] STAB is preferred over NaCNBH
Reagents
-
Substrate: Methyl 2-amino-3-methoxypropanoate HCl
-
Carbon Source: 37% Aqueous Formaldehyde (for dimethylation) or Paraformaldehyde.[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (NaBH(OAc)
).[1] -
Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]
Step-by-Step Methodology
-
Free Basing: If starting with HCl salt, dissolve substrate in DCE and add 1.0 equiv TEA. Stir 10 min.
-
Imine Formation:
-
Reduction:
-
Add STAB (3.0 equiv) portion-wise over 20 minutes.
-
Optional: Add 1-2 drops of Acetic Acid (AcOH) to catalyze imine formation if reaction is sluggish.[1]
-
-
Reaction: Stir at RT for 4-16 hours.
-
Quench: Add sat. NaHCO
solution. Stir vigorously for 30 mins until gas evolution ceases. -
Extraction: Extract with DCM (3x). Dry over Na
SO .
Visualization of Pathways
The following diagram illustrates the decision logic and chemical pathways for both protocols.
Caption: Comparative workflow for N-methylation. The Fukuyama pathway ensures mono-alkylation, while Reductive Amination favors di-alkylation.[1]
Data & Troubleshooting
Comparative Analysis of Methods
| Feature | Fukuyama (Protocol A) | Reductive Amination (Protocol B)[1] |
| Selectivity | >98% Mono-Methyl | Mixture (Mono/Di) or >95% Di |
| Reaction Time | 2 Days (3 Steps) | 4-16 Hours (1 Step) |
| Racemization Risk | Low (if heat avoided) | Very Low (Acidic/Neutral conditions) |
| Scalability | Medium (Chromatography required) | High (Simple extraction) |
| Cost | Higher (NsCl, PhSH) | Low (HCHO, STAB) |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete deprotection | Increase DBU/PhSH equivalents or reaction time. Ensure DMF is dry. |
| Racemization (Protocol A) | Base too strong / Heat | Switch from K |
| Ester Hydrolysis | Wet solvents / Aqueous base | Use anhydrous solvents. Perform basic washes (NaHCO |
| Over-methylation (Protocol B) | Excess HCHO | If aiming for mono, use stoichiometric Paraformaldehyde and add amine slowly.[1] |
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[1][5] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.[1] Link
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]
-
Miller, S. C., & Scanlan, T. S. (1997).[1] Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(10), 2301–2302.[1] Link[1]
-
BenchChem Technical Support. (2025). Stability and Storage of 2-Methyl-3-(methylamino)butan-2-ol and related Amino Alcohol Esters.[1]Link[1]
Sources
- 1. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Methylation - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. EP2110380A1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
"Methyl 2-amino-3-methoxypropanoate as a chiral building block"
Topic: Methyl 2-amino-3-methoxypropanoate as a Chiral Building Block Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Methyl 2-amino-3-methoxypropanoate (also known as O-Methyl-L-Serine Methyl Ester ) is a specialized chiral building block derived from L-Serine. Unlike native serine, where the hydroxyl group acts as both a hydrogen bond donor and acceptor, the methoxy ether in this molecule restricts the side chain to a hydrogen bond acceptor role only.
This structural modification is critical in Medicinal Chemistry for:
-
Peptidomimetics: Probing the necessity of the serine hydroxyl proton in ligand-receptor binding.
-
Metabolic Stability: Blocking O-acylation and phosphorylation pathways that rapidly degrade serine-containing peptides.
-
"Magic Methyl" Effects: Modulating lipophilicity (LogP) and aqueous solubility without significantly altering steric bulk.
This guide provides validated protocols for handling, coupling, and transforming this building block while avoiding the high risk of racemization associated with serine derivatives.
Chemical Profile & Strategic Utility
| Property | Specification |
| IUPAC Name | Methyl (2S)-2-amino-3-methoxypropanoate |
| Common Name | O-Methyl-L-Serine Methyl Ester |
| Molecular Formula | C₅H₁₁NO₃ |
| Molecular Weight | 133.15 g/mol |
| Chirality | L-isomer (S-configuration at C2) |
| Physical Form | Typically supplied as Hydrochloride Salt (White solid) |
| Solubility | High in Water, Methanol; Moderate in DCM (as free base) |
| pKa (Amine) | ~7.2 (Lower than native Serine due to ether induction) |
The "Methoxy-Switch" Strategy
Replacing the hydroxyl (-OH) with a methoxy (-OMe) group fundamentally alters the electronic and solvation profile of the molecule.
-
H-Bonding: The -OMe group cannot donate a proton. If biological activity is retained after this substitution, the native serine -OH likely acts only as an acceptor.
-
Conformation: The methyl ether prefers a gauche conformation relative to the carbonyl, influencing the secondary structure of small peptides.
Critical Handling: The Racemization Risk
Expertise Insight: Serine derivatives are notoriously prone to racemization via an elimination-addition mechanism involving a Dehydroalanine intermediate. This is accelerated by strong bases and high temperatures.
-
Mechanism: Abstraction of the
-proton leads to -elimination of the methoxy group (less likely than -OH but possible) or direct enolization. -
Prevention:
-
Avoid strong bases (e.g., DBU, NaH) during coupling.
-
Use "racemization-suppressing" additives like Oxyma Pure or HOBt during amide bond formation.
-
Maintain temperature
C during base-mediated neutralization steps.
-
Protocol A: Solution-Phase Peptide Coupling[1]
Objective: Covalent attachment of Methyl 2-amino-3-methoxypropanoate (Amine component) to a Carboxylic Acid scaffold (Acid component) without racemization.
Materials
-
Amine: Methyl 2-amino-3-methoxypropanoate HCl (1.0 equiv)
-
Acid: N-Protected Amino Acid or Drug Scaffold (1.0 equiv)
-
Coupling Agent: EDC.HCl (1.1 equiv) and HOBt (1.1 equiv) OR HATU (1.05 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: Anhydrous DMF or DCM (0.1 M concentration)
Step-by-Step Methodology
-
Activation (The Acid Component):
-
Dissolve the Carboxylic Acid and HOBt in anhydrous DMF under Nitrogen atmosphere.
-
Cool the solution to 0°C (Ice bath).
-
Add EDC.HCl. Stir for 15 minutes at 0°C to form the active ester.
-
Why: Pre-activation at low temperature minimizes the window for racemization of the incoming chiral amine.
-
-
Neutralization (The Amine Component):
-
In a separate vial, dissolve Methyl 2-amino-3-methoxypropanoate HCl in a minimal amount of DMF.
-
Add DIPEA dropwise.
-
Critical: Do not let this mixture sit. The free base of amino acid esters can self-condense (dimerize) to form diketopiperazines if left too long.
-
-
Coupling:
-
Transfer the neutralized amine solution dropwise into the activated acid solution at 0°C.
-
Allow the reaction to warm to Room Temperature (RT) naturally.
-
Stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
-
Work-up:
-
Dilute with Ethyl Acetate.
-
Wash sequentially with:
-
5% Citric Acid (removes unreacted amine/DIPEA).
-
Saturated NaHCO₃ (removes unreacted acid/HOBt).
-
Brine.[1]
-
-
Dry over Na₂SO₄ and concentrate.
-
-
Validation:
-
NMR: Check for the characteristic methoxy singlet (
~3.3 ppm) and the methyl ester singlet ( ~3.7 ppm). -
Chiral HPLC: Verify Enantiomeric Excess (ee%) > 98%.
-
Protocol B: Reduction to Chiral Amino-Aldehyde (Garner's Aldehyde Analog)[1]
Objective: Convert the ester functionality into an aldehyde to create a reactive chiral intermediate for reductive amination or Wittig reactions.
Expertise Insight: Direct reduction of amino esters to aldehydes is difficult (over-reduction to alcohol is common). We use DIBAL-H at cryogenic temperatures.
Step-by-Step Methodology
-
Preparation:
-
Protect the amine first (e.g., with Boc anhydride) if it is not already protected. Do not attempt this on the free amine.
-
Dissolve Boc-N-Me-Ser(OMe)-OMe in anhydrous Toluene.
-
Cool to -78°C (Dry ice/Acetone bath).
-
-
Reduction:
-
Add DIBAL-H (1.0 M in toluene, 2.2 equiv) dropwise over 30 minutes via syringe pump.
-
Control: Maintain internal temperature below -70°C.
-
-
Quenching:
-
Quench with Methanol (5 mL) at -78°C.
-
Add saturated Rochelle’s salt (Potassium Sodium Tartrate) solution.
-
Warm to RT and stir vigorously for 2 hours (to break the Aluminum emulsion).
-
-
Isolation:
-
Extract with Ether. The product is the Boc-amino-3-methoxypropanal .
-
Stability Note: Chiral
-amino aldehydes are configurationally unstable. Use immediately in the next step (e.g., Wittig olefination).
-
Visualization: Strategic Utilization Pathway
The following diagram illustrates the workflow for utilizing Methyl 2-amino-3-methoxypropanoate, highlighting the decision points for synthesis versus direct application.
Caption: Workflow for processing Methyl 2-amino-3-methoxypropanoate from raw salt to bioactive intermediate.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55285124, (R)-Methyl 2-amino-3-methoxypropanoate. Retrieved from [Link]
-
-
Racemization Mechanisms in Serine Derivatives
-
Truscott, R. J., et al. (2013). Separate mechanisms for age-related truncation and racemisation of peptide-bound serine. ResearchGate. Retrieved from [Link]
-
-
Applications in Drug Discovery (The "Magic Methyl" Effect)
-
Barreiro, E. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC (PubMed Central). Retrieved from [Link] (Note: Generalized reference for Methyl effects in drug design).
-
- Synthesis & Handling
Sources
Application Notes and Protocols for Reactions Involving Methyl 2-amino-3-methoxypropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Role of Methyl 2-amino-3-methoxypropanoate in Synthesis
Methyl 2-amino-3-methoxypropanoate, a derivative of the amino acid serine, is a valuable chiral building block in organic synthesis and medicinal chemistry. The presence of a methyl ether on the side chain, in place of a free hydroxyl group, imparts unique properties such as increased lipophilicity and metabolic stability, making it an attractive component in the design of novel therapeutics.[1] This guide provides a comprehensive overview of the experimental setup for key reactions involving this compound, including N-terminal protection, peptide bond formation, and ester hydrolysis. The protocols detailed herein are designed to be robust and reproducible, with a focus on maintaining the stereochemical integrity of the chiral center.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Methyl 2-amino-3-methoxypropanoate is essential for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₃ | - |
| Molecular Weight | 133.15 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low-melting solid | General observation |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate, and other common organic solvents. | General knowledge |
| Storage | Store in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended. | General laboratory practice |
Safety Precautions:
-
Always handle Methyl 2-amino-3-methoxypropanoate in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and skin contact. In case of contact, rinse the affected area with copious amounts of water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.
N-Terminal Protection: A Gateway to Controlled Synthesis
Protection of the α-amino group is a prerequisite for most synthetic transformations to prevent unwanted side reactions and to control the sequence of bond formation, particularly in peptide synthesis.[2] The choice of protecting group depends on the overall synthetic strategy and the desired deprotection conditions.
Boc Protection: Acid-Labile N-Terminal Shielding
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group that is stable to a variety of reaction conditions but can be readily removed with mild acid.[2]
Causality of Experimental Choices:
-
Di-tert-butyl dicarbonate (Boc)₂O: This is the most common and efficient reagent for introducing the Boc group.
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic base is required to neutralize the in-situ generated acid and to deprotonate the amine, facilitating its nucleophilic attack on (Boc)₂O.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they are unreactive towards the reagents and dissolve the starting materials.
Protocol 2.1: N-Boc Protection of Methyl 2-amino-3-methoxypropanoate
Caption: Workflow for N-Boc protection.
Step-by-Step Methodology:
-
Dissolve Methyl 2-amino-3-methoxypropanoate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of amino ester).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-Methyl 2-amino-3-methoxypropanoate as a colorless oil or white solid.[3]
Fmoc Protection: Base-Labile N-Terminal Shielding
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is orthogonal to the Boc group and is cleaved under mild basic conditions, typically with piperidine. This makes it a cornerstone of modern solid-phase peptide synthesis (SPPS).[4]
Causality of Experimental Choices:
-
Fmoc-Cl or Fmoc-OSu: These are common reagents for introducing the Fmoc group. Fmoc-Cl is highly reactive, while Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is often preferred for its stability and ease of handling.
-
Sodium Bicarbonate: A mild base is used to maintain a basic pH and neutralize the acid generated during the reaction.
-
Solvent System: A biphasic system of an organic solvent (like dioxane or acetone) and water is often employed to dissolve both the amino acid ester and the inorganic base.
Protocol 2.2: N-Fmoc Protection of Methyl 2-amino-3-methoxypropanoate
Step-by-Step Methodology:
-
Suspend Methyl 2-amino-3-methoxypropanoate hydrochloride (if starting from the salt, 1.0 eq.) in a mixture of dioxane and water (1:1).
-
Cool the mixture to 0 °C and add sodium bicarbonate (2.5 eq.).
-
Add a solution of Fmoc-Cl (1.1 eq.) in dioxane dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
After completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with dilute acid (e.g., 1 M HCl) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield N-Fmoc-Methyl 2-amino-3-methoxypropanoate.[5]
Peptide Bond Formation: The Core of Peptide Synthesis
The formation of an amide bond between the carboxylic acid of an N-protected amino acid and the free amine of another amino acid or peptide is the fundamental reaction in peptide synthesis. The choice of coupling reagent is critical to ensure high yields and minimize racemization.[6][7]
EDC/HOBt Mediated Coupling
The use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an additive like 1-Hydroxybenzotriazole (HOBt), is a classic and reliable method for peptide bond formation.
Causality of Experimental Choices:
-
EDC: Acts as a dehydrating agent to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.
-
HOBt: Reacts with the O-acylisourea to form an HOBt-active ester. This intermediate is less prone to racemization and side reactions than the O-acylisourea itself.[8]
-
Base (DIPEA or NMM): A non-nucleophilic base is required to neutralize any acid salts and to facilitate the coupling reaction. N-methylmorpholine (NMM) is often preferred as it is less likely to cause racemization compared to DIPEA.[6]
Protocol 3.1: EDC/HOBt Coupling of N-Boc-Methyl 2-amino-3-methoxypropanoate
Sources
- 1. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
Application Note: Analytical Techniques for Quantifying Methyl 2-amino-3-methoxypropanoate
Chemical Context and Analytical Challenges
Methyl 2-amino-3-methoxypropanoate (also known as O-methylserine methyl ester) is a non-proteinogenic amino acid derivative[1]. It serves as a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs), including the anticonvulsant lacosamide[2].
From an analytical perspective, quantifying this molecule presents a distinct challenge. With a molecular formula of C₅H₁₁NO₃ and a monoisotopic mass of 133.07 Da[1], the compound consists of an aliphatic backbone, a primary amine, a methoxy ether, and a methyl ester. Crucially, it lacks an extended conjugated system or aromatic ring. This absence of a strong UV chromophore renders direct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly insensitive at standard wavelengths (e.g., 254 nm). While low-wavelength UV (210 nm) can detect the ester carbonyl, it is highly susceptible to baseline drift and severe matrix interference in complex biological or pharmaceutical samples[3].
To achieve robust, self-validating quantification, analytical scientists must rely on either direct mass spectrometric detection (LC-MS/MS) or pre-column chemical derivatization to append a fluorophore/chromophore to the primary amine[4].
Analytical Strategy & Causality
As a Senior Application Scientist, my approach to method development is dictated by the laboratory's instrumental capabilities and the required limit of quantification (LOQ).
-
Direct LC-MS/MS (The Gold Standard): By utilizing Electrospray Ionization in positive mode (ESI+), the primary amine readily accepts a proton to form a stable
ion at m/z 134.1. Because the molecule is highly polar, traditional Reversed-Phase (C18) chromatography often results in poor retention and co-elution with the void volume. Therefore, I recommend a mixed-mode stationary phase (combining ion-exchange and normal-phase interactions) or Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve proper retention without the need for derivatization[5]. -
Pre-Column Derivatization with AQC (The High-Throughput Alternative): For laboratories relying on optical detectors (Fluorescence or UV), pre-column derivatization is mandatory[4]. I specifically select 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) over older reagents like OPA or Ninhydrin. The causality behind this choice: AQC reacts rapidly with primary amines to form highly stable, unsymmetrical urea derivatives that do not degrade over typical autosampler residence times (up to 48 hours), ensuring the method is self-validating and highly reproducible[4].
Analytical Decision Workflow
Caption: Analytical decision workflow for the quantification of Methyl 2-amino-3-methoxypropanoate.
Experimental Protocols
Protocol A: Direct Quantification via Mixed-Mode LC-MS/MS
This protocol leverages the intrinsic basicity of the molecule, bypassing sample derivatization to minimize sample preparation variance.
1. Sample Preparation:
-
Dilute the sample in an extraction solvent of 80:20 Acetonitrile:Water containing 0.1% Formic Acid.
-
Spike with an internal standard (e.g., an isotopically labeled amino acid or structurally similar non-endogenous analog like L-homotyrosine) to correct for ESI matrix suppression[3].
-
Centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate any residual proteins. Transfer the supernatant to an autosampler vial.
2. Chromatographic Conditions:
-
Column: Mixed-mode amino acid column (e.g., Imtakt Intrada Amino Acid, 3 µm, 150 × 3.0 mm)[5].
-
Mobile Phase A: Acetonitrile / Formic Acid (100:0.1, v/v).
-
Mobile Phase B: 100 mM Ammonium Formate in Water.
-
Gradient: 15% B to 60% B over 8 minutes. (The high organic starting condition ensures retention of the polar analyte via normal-phase mechanisms, while the increasing ionic strength elutes it via ion-exchange).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
3. Mass Spectrometry (Multiple Reaction Monitoring - MRM):
-
Ionization: ESI Positive mode.
-
Precursor Ion: m/z 134.1
. -
Product Ions: Monitor m/z 74.1 (quantifier) and m/z 102.1 (qualifier). Note: Exact fragmentation should be optimized via direct infusion, as collision energy (CE) dictates the cleavage of the ester and ether bonds.
Protocol B: Pre-Column Derivatization via AQC (HPLC-FLD)
When MS is unavailable, AQC derivatization provides exceptional sensitivity. The reaction targets the primary amine, yielding a highly fluorescent tag[4].
1. Derivatization Reaction (Self-Validating Step):
-
Transfer 10 µL of the standard or sample into a clean reaction tube.
-
Add 70 µL of AccQ-Fluor Borate Buffer (pH 8.8). Mechanistic note: The alkaline pH is strictly required to ensure the primary amine is deprotonated and nucleophilic.
-
Add 20 µL of reconstituted AQC reagent (in acetonitrile). Vortex immediately for 10 seconds.
-
Critical Step: Seal the tube and heat at 55°C for 10 minutes in a heating block. Causality: While the initial reaction is instantaneous, heating is required to convert the unstable major intermediate into the highly stable unsymmetrical urea derivative and to hydrolyze excess AQC reagent into non-interfering 6-aminoquinoline (AMQ)[4].
2. Chromatographic Conditions:
-
Column: Standard C18 Reversed-Phase Column (e.g., 1.7 µm, 100 × 2.1 mm).
-
Mobile Phase A: 140 mM Sodium Acetate buffer (pH 5.05) containing 17 mM Triethylamine (TEA). TEA acts as a peak-tailing suppressor.
-
Mobile Phase B: 60:40 Acetonitrile:Water.
-
Gradient: 0% B to 40% B over 15 minutes.
-
Detection: Fluorescence (FLD) - Excitation at 250 nm, Emission at 395 nm.
Quantitative Data Presentation
The following table summarizes the expected validation parameters for both methodologies, providing a clear comparison for method selection.
| Analytical Parameter | Protocol A: Direct LC-MS/MS | Protocol B: AQC Derivatization (HPLC-FLD) |
| Detection Principle | Mass-to-charge ratio (MRM) | Fluorescence (Ex: 250 nm / Em: 395 nm) |
| Sample Prep Time | < 5 minutes (Dilute & Shoot) | ~15 minutes (Includes 10 min heating) |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/mL | 5.0 - 10.0 ng/mL |
| Linear Dynamic Range | 3 orders of magnitude | 2 - 3 orders of magnitude |
| Matrix Interference | Susceptible to ion suppression | Highly resistant (optical detection) |
| Primary Advantage | Highest throughput, absolute specificity | Accessible instrumentation, excellent stability |
| Primary Limitation | High capital equipment cost | Requires strict pH control during reaction |
References
-
PubChem. "(R)-Methyl 2-amino-3-methoxypropanoate | C5H11NO3 | CID 55285124". National Center for Biotechnology Information. Available at:[Link]
-
Moritz, B., et al. "Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids". International Journal of Analytical Chemistry, 2016. Available at:[Link]
-
Shimadzu Corporation. "LC-MS Analysis of Amino Acids on a Novel Mixed-Mode HPLC Column". Shimadzu Application Notes. Available at:[Link]
-
Sung, Y.-S., et al. "A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions". Journal of Chromatographic Science, 2023. Available at:[Link]
-
UPF Repository. "Targeting human urinary metabolome by LC–MS". Universitat Pompeu Fabra. Available at:[Link]
Sources
- 1. (R)-Methyl 2-amino-3-methoxypropanoate | C5H11NO3 | CID 55285124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-o-Methyl-D-serine | 86123-95-7 | Benchchem [benchchem.com]
- 3. cem.de [cem.de]
- 4. A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shopshimadzu.com [shopshimadzu.com]
Application Note: Safe Handling and Disposal of Methyl 2-amino-3-methoxypropanoate
Executive Summary
Methyl 2-amino-3-methoxypropanoate (commonly handled as the Hydrochloride salt , CAS: 327051-11-6 for L-isomer, 1800300-79-1 for R-isomer) is a non-canonical amino acid derivative used extensively in medicinal chemistry for peptide modification and peptidomimetic synthesis.
While often categorized as a standard organic intermediate, this compound presents specific stability challenges—namely hygroscopicity and autocyclization upon neutralization—that require precise handling protocols to maintain reagent integrity and ensure operator safety. This guide synthesizes field-proven handling techniques with rigorous safety standards.
Chemical Profile
| Property | Specification |
| Chemical Name | Methyl 2-amino-3-methoxypropanoate hydrochloride |
| Synonyms | O-Methylserine methyl ester HCl; Ser(Me)-OMe[1]·HCl |
| Molecular Formula | C₅H₁₁NO₃ · HCl |
| Molecular Weight | 169.61 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | High in Water, Methanol, DMSO; Low in non-polar organics |
| Storage | Desiccated, +2°C to +8°C (Long term: -20°C) |
Risk Assessment & Hazard Identification
Reference Standard: GHS Classification (29 CFR 1910.1200)
Although some vendors classify amino acid esters as non-hazardous, the methoxy-substitution and ester functionality warrant a precautionary approach treating the substance as an Irritant and Potential Sensitizer .
Critical Hazards[1]
-
Hydrolysis & Instability : In the presence of moisture, the ester moiety hydrolyzes to the parent amino acid (O-methylserine) and methanol (toxic).
-
Autocyclization (Free Base) : Upon neutralization (removal of HCl), the free amine attacks the ester, forming a diketopiperazine or polymerizing. Expert Insight: Never store the free base; generate it in situ only.
-
Health Effects :
Storage and Stability Protocol
Objective: Prevent hydrolytic degradation and caking.
Protocol 1: Receipt and Long-Term Storage[1]
-
Inspection : Upon receipt, inspect the vial for "clumping." Free-flowing powder indicates good integrity. Clumping suggests moisture ingress.
-
Primary Storage : Store the vial upright in a desiccator within a refrigerator (+4°C) or freezer (-20°C).
-
Secondary Containment : Place the primary vial inside a secondary screw-top jar containing activated silica gel or Drierite™.
-
Equilibration : Before opening, allow the vial to warm to room temperature (approx. 30 mins) inside the desiccator.
-
Reasoning: Opening a cold vial in humid ambient air causes immediate condensation, initiating hydrolysis [1].
-
Operational Handling Protocols
Workflow Visualization: Safe Weighing & Solubilization
The following diagram outlines the decision logic for handling the solid versus the solution state.
Figure 1: Decision workflow for handling Methyl 2-amino-3-methoxypropanoate, emphasizing the instability of the free base form.
Protocol 2: Weighing and Solubilization
PPE Required: Nitrile gloves (double gloving recommended), safety glasses with side shields, lab coat.
-
Engineering Control : Perform all weighing in a certified chemical fume hood or a powder containment enclosure.
-
Anti-Static Measures : Use an anti-static gun or polonium strip if the powder is "fly-away" (common with dry amino acid esters).
-
Solubilization :
-
For Stock Solutions: Dissolve in DMSO or Water. The HCl salt is stable in these solvents for days at 4°C.
-
For Reactions: If neutralizing with a base (e.g., Triethylamine, DIPEA), add the base last , immediately prior to the reaction event.
-
Validation: A clear, colorless solution indicates success. Cloudiness implies impurity or moisture contamination.
-
Disposal and Waste Management
Core Principle: Segregate based on chemical compatibility. Do not flush down the drain.[4]
Protocol 3: Waste Segregation
| Waste Stream | Criteria | Action |
| Solid Waste | Contaminated paper, gloves, trace powder | Place in "Hazardous Solid Waste" bin for incineration. |
| Liquid Waste A | Aqueous solutions (pH < 5) | Collect in "Aqueous Acidic Waste" carboy. |
| Liquid Waste B | Organic solvents (DMSO, MeOH, DCM) | Collect in "Halogenated" or "Non-Halogenated" Organic Waste. |
| Quenched Reactions | Mixtures containing reagents | Quench, neutralize to pH 6-8, then segregate to Organic Waste. |
Disposal Decision Tree
Figure 2: Logic flow for the segregation and disposal of Methyl 2-amino-3-methoxypropanoate waste.
Emergency Procedures
In case of accidental exposure, immediate action mitigates long-term harm.
-
Eye Contact : Rinse cautiously with water for at least 15 minutes.[5][6] Remove contact lenses if present and easy to do.[3][5] Seek medical attention (H319).[3][5]
-
Skin Contact : Wash with copious soap and water.[4][5][7] If skin irritation occurs (H315), consult a physician. Remove contaminated clothing to prevent secondary exposure.
-
Spill Cleanup (Solid) :
-
Do not dry sweep (creates dust).[4]
-
Cover spill with wet paper towels (to dampen) or use a HEPA-filtered vacuum.
-
Place waste in a sealed bag labeled "Hazardous Waste - Solid".
-
Clean area with 70% Ethanol followed by water.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55285124, (R)-Methyl 2-amino-3-methoxypropanoate. Retrieved from [Link]
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.[8] (Demonstrates synthesis and stability context). Retrieved from [Link]
Sources
- 1. (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride | 1800300-79-1 [sigmaaldrich.com]
- 2. L-Serine, methyl ester, hydrochloride (1:1) | C4H10ClNO3 | CID 2723730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Incorporation of Methyl 2-amino-3-methoxypropanoate into Small Molecule Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of building blocks is paramount to achieving desired pharmacological profiles. Methyl 2-amino-3-methoxypropanoate, a chiral amino acid derivative, has emerged as a versatile scaffold element.[1] Its structure, featuring a primary amine for synthetic elaboration, a protected carboxyl group as a methyl ester, and a methoxyethyl side chain, offers a unique combination of steric and electronic properties. The methoxy group, in particular, can influence molecular conformation, solubility, and metabolic stability, making it a valuable alternative to the more common serine or alanine residues.[2]
This guide provides a comprehensive overview of the principal synthetic methodologies for incorporating Methyl 2-amino-3-methoxypropanoate into diverse small molecules. We will delve into the mechanistic rationale behind two core strategies—amide bond formation and reductive amination—providing detailed, field-proven protocols. Furthermore, we will address essential protecting group management to enable more complex, multi-step syntheses. The protocols herein are designed to be robust and self-validating, offering researchers and drug development professionals a practical toolkit for leveraging this valuable building block.
Physicochemical Properties and Handling
Understanding the fundamental properties of a reagent is critical for successful and safe experimentation. Methyl 2-amino-3-methoxypropanoate is typically supplied as a hydrochloride salt to improve shelf-life and handling of the free amine.[1]
| Property | Value | Reference |
| Chemical Name | Methyl (2S)-2-amino-3-methoxypropanoate | [1] |
| Synonyms | O-methyl-L-serine methyl ester | [3] |
| Molecular Formula | C₅H₁₁NO₃ | [4] |
| Molecular Weight | 133.15 g/mol | [4] |
| CAS Number (R-isomer) | 1314098-22-0 | [4] |
| Appearance | Varies; often a liquid or low-melting solid | |
| Storage | Store at 2-8°C, keep dry and sealed | [5] |
Handling: As with all amine-containing compounds, it is advisable to handle Methyl 2-amino-3-methoxypropanoate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. If using the hydrochloride salt, a neutralization step with a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) is required to liberate the free amine prior to most coupling reactions.
Core Synthetic Strategies for Incorporation
The primary amine of Methyl 2-amino-3-methoxypropanoate is the key functional handle for its incorporation. The two most prevalent and robust methods for forming a new carbon-nitrogen bond at this position are amide coupling and reductive amination.
Amide Bond Formation (Peptide Coupling)
This strategy is arguably the most common method for incorporating amino acid derivatives. It involves the reaction of the primary amine with a carboxylic acid on a target molecule to form a stable amide bond. The reaction requires the "activation" of the carboxylic acid to convert its hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine. Modern onium salt-based reagents like HATU are highly efficient for this purpose, minimizing side reactions and racemization.[6]
Sources
- 1. methyl(2S)-2-amino-3-methoxypropanoatehydrochloride | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2104-89-4|Methyl 2-amino-3-hydroxypropanoate|BLD Pharm [bldpharm.com]
- 4. (R)-Methyl 2-amino-3-methoxypropanoate | C5H11NO3 | CID 55285124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. bachem.com [bachem.com]
Troubleshooting & Optimization
Module 1: Controlling Intermolecular Aminolysis (DKP Formation)
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering synthetic roadblocks when working with non-canonical amino acids. Methyl 2-amino-3-methoxypropanoate (commonly known as O-methylserine methyl ester) is a highly versatile building block used in the synthesis of complex peptides and critical pharmaceutical intermediates, such as the anticonvulsant Lacosamide[1].
However, its unique structural features—specifically the
This guide abandons generic troubleshooting to focus specifically on the chemical causality behind the three most common failure modes associated with this compound: Diketopiperazine (DKP) formation ,
Q: My isolated O-methylserine methyl ester degrades into a white, insoluble precipitate during storage or immediately after Boc/Fmoc deprotection. What is happening?
The Causality:
You are observing the formation of 2,5-diketopiperazine (DKP). When the
Caption: Intermolecular aminolysis and cyclization leading to 2,5-diketopiperazine (DKP).
Self-Validating Protocol: Controlled Isolation of the Hydrochloride Salt To prevent DKP formation, the amine must be kept protonated until the exact moment of coupling.
-
Dissolution: Dissolve the crude free base in anhydrous diethyl ether at 0°C.
-
Protonation: Slowly add a stoichiometric amount of anhydrous HCl in dioxane (4.0 M) while maintaining vigorous stirring to keep the local temperature low.
-
Isolation: Filter the resulting precipitate under an argon atmosphere using a Schlenk frit.
-
Storage: Wash with cold (-20°C) anhydrous ether and dry under vacuum. Store at -20°C.
-
The Validation Mechanism: A successful isolation yields a free-flowing, crystalline white powder. If the product appears as a viscous oil or gummy solid, this indicates incomplete protonation and active DKP oligomerization. In such cases, the system validates its own failure: you must immediately redissolve the oil in ethereal HCl to halt the reaction[2].
Module 2: Suppressing -Elimination to Dehydroalanine
Q: During peptide coupling, my LC-MS shows a major byproduct with a mass loss of 32 Da. Why is my molecule degrading?
The Causality:
A mass loss of 32 Da corresponds to the loss of methanol (
Caption: Base-catalyzed beta-elimination converting O-methylserine to dehydroalanine.
Self-Validating Protocol: Mild Peptide Coupling
-
Pre-activation: Dissolve the carboxylic acid partner (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF at 0°C. Add DIC (1.1 eq) and stir for 5 minutes.
-
Addition: Add the Methyl 2-amino-3-methoxypropanoate hydrochloride salt (1.0 eq).
-
Controlled Neutralization: Slowly add N-methylmorpholine (NMM) (2.0 eq) dropwise. NMM is a weaker base than DIPEA and prevents the high local pH spikes that trigger
-proton abstraction. Stir for 2 hours at 0°C, slowly warming to 15°C.
-
The Validation Mechanism: Analyze the crude reaction mixture via LC-MS. A successful coupling will show the target mass
. If a peak at exceeds 2% relative abundance, the system indicates that the base utilized was too strong or the local temperature during addition exceeded 20°C, requiring a reduction in base equivalents for the next cycle.
Module 3: Mitigating -Carbon Epimerization
Q: My enantiomeric excess (ee) drops significantly after coupling Methyl 2-amino-3-methoxypropanoate to the growing peptide chain. How do I retain stereochemistry?
The Causality:
Epimerization (racemization at the
Self-Validating Protocol: Suppressing Oxazolone Formation
-
Additive Selection: Always use a highly efficient additive like HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure during activation. These additives rapidly react with the active ester to form an OBt/Oxyma ester, which undergoes aminolysis much faster than it can cyclize into an oxazolone.
-
Timing: Limit pre-activation time to a maximum of 5 minutes at 0°C before introducing the amine.
-
The Validation Mechanism: Perform chiral HPLC analysis on the purified product. A single sharp peak confirms stereochemical retention. The appearance of a doublet peak validates that epimerization has occurred, signaling that the pre-activation time was too long or the base concentration was too high.
Quantitative Data Summary
To aid in experimental design, the following table summarizes the critical thresholds and preventative strategies for the side reactions discussed above.
| Side Reaction | Primary Trigger / Catalyst | Critical Threshold | Preventative Strategy |
| DKP Formation | Free base state, high concentration | Isolate and store as HCl salt at | |
| Strong unhindered bases (DIPEA, DBU) | Use weak bases (NMM, Collidine); couple at | ||
| Epimerization | Carboxyl over-activation, excess base | Activation time | Add Oxyma/HOAt; minimize pre-activation time. |
References
-
PubChem. (R)-Methyl 2-amino-3-methoxypropanoate | C5H11NO3 | CID 55285124. National Institutes of Health (NIH). 1
-
BenchChem. Technical Support Center: DL-Threonine Methyl Ester Hydrochloride Synthesis. (Mechanistic grounding for DKP formation in amino acid methyl esters). 2
-
Wiley-VCH. Protection Reactions. (Authoritative source on intramolecular aminolysis and oxazolone-mediated racemization).3
-
Oxford Academic.Modulating the function of human serine racemase and human serine dehydratase by protein engineering. (Mechanistic grounding for
-elimination of O-methylserine).5 -
ResearchGate. Dehydroalanine-Based Inhibition of a Peptide Epimerase from Spider Venom. (Grounding for elimination to dehydroalanine). 4
Sources
Technical Support Center: Optimizing Methyl 2-amino-3-methoxypropanoate Synthesis
Welcome to the Technical Support Center. Methyl 2-amino-3-methoxypropanoate (often referred to as O-methylserine methyl ester) is a vital chiral building block, most notably utilized in the synthesis of the antiepileptic drug Lacosamide.
As a Senior Application Scientist, I frequently see researchers encounter severe yield drops and stereochemical degradation when synthesizing this molecule. The challenges stem from the inherent reactivity of the serine scaffold: the
Synthetic Workflow & Bottleneck Analysis
Figure 1: Synthetic workflow for Methyl 2-amino-3-methoxypropanoate highlighting critical yield-loss zones.
Troubleshooting Guide & FAQs
Q1: Why is my enantiomeric excess (ee%) dropping significantly during the O-methylation step?
A1: This is a classic case of base-catalyzed racemization. In an N-protected amino acid ester (like N-Boc-serine methyl ester), the
Q2: I am seeing N-methylation impurities in my LCMS after the etherification step. How do I prevent this? A2: The carbamate N-H bond (e.g., in N-Boc) retains slight acidity (pKa ~12-13). If you use a strong base or excessive heating, the nitrogen will compete with the oxygen for the alkylating agent. Solution: The Ag₂O/MeI method inherently suppresses this because the hydroxyl oxygen is a harder nucleophile than the carbamate nitrogen, aligning better with the activation complex. If you must use a different base due to scale/cost (e.g., Phase Transfer Catalysis), you must maintain strict stoichiometric control of the alkylating agent (1.1 equivalents) and keep the reaction temperature strictly below 5 °C to kinetically favor O-alkylation.
Q3: My post-deprotection yield is abysmal (<30%), but the reaction looks complete on TLC. Where is my product? A3: Your product is likely being lost in the aqueous layer during workup. The free base of methyl 2-amino-3-methoxypropanoate is a low-molecular-weight, highly polar amine with a negative LogP. If you quench your deprotection reaction with an aqueous base (like NaHCO₃) and attempt to extract with organic solvents (like EtOAc or DCM), the product will preferentially hydrogen-bond with the water and remain in the aqueous phase. Solution: Avoid aqueous workup entirely. Perform the deprotection in anhydrous conditions and isolate the product directly as a precipitated salt (e.g., Hydrochloride or Trifluoroacetate)[1].
Quantitative Data: O-Methylation Condition Matrix
To illustrate the causality of reagent selection, below is a comparative matrix of common O-methylation conditions applied to N-Boc-serine methyl ester:
| Reagents (Alkylating Agent / Base) | Solvent | Temp (°C) | Conversion Yield (%) | ee (%) | Primary Impurity Profile |
| MeI / NaH | THF | 0 to 25 | 65% | < 70% | Racemate, N-methylated byproduct |
| Me₂SO₄ / NaOH (PTC) | DCM / H₂O | 0 to 5 | 82% | 92% | Ester hydrolysis (carboxylic acid) |
| MeI / Ag₂O | DCM | 25 | 94% | > 98% | None (Highly selective) |
| MeOTf / 2,6-Lutidine | DCM | 0 to 25 | 88% | > 95% | Minor N-methylated byproduct |
Optimized Experimental Protocol: Self-Validating Synthesis
This protocol covers the critical O-methylation and deprotection steps. It is designed as a self-validating system : During the deprotection step, the starting material (N-Boc intermediate) is highly soluble in diisopropyl ether (DIPE), whereas the product (HCl salt) is completely insoluble. The formation of a dense white precipitate serves as an immediate, visual validation of successful Boc-cleavage. By filtering the salt directly, we mathematically eliminate the variable of aqueous partition coefficients, ensuring the isolated mass is a true reflection of the chemical yield.
Step 1: O-Methylation (Stereoretentive)
-
Preparation: Dissolve 1.0 equivalent of N-Boc-serine methyl ester in anhydrous Dichloromethane (DCM) (10 mL/g) under an inert nitrogen atmosphere.
-
Activation: Add 2.5 equivalents of freshly prepared, finely powdered Silver(I) oxide (Ag₂O). Note: The quality of Ag₂O is critical; old, clumped reagent will drastically reduce the reaction rate.
-
Alkylation: Add 5.0 equivalents of Methyl Iodide (MeI). Wrap the reaction flask in aluminum foil to exclude light (preventing the degradation of silver salts).
-
Reaction: Stir vigorously at 25 °C for 24-48 hours. Monitor by TLC (Hexanes:EtOAc 7:3) until the starting material is consumed.
-
Filtration: Filter the suspension through a pad of Celite to remove silver salts. Wash the Celite cake thoroughly with DCM.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the N-Boc-O-methylserine methyl ester as a pale oil.
Step 2: Anhydrous Deprotection & Salt Isolation
-
Dissolution: Dissolve the crude N-Boc-O-methylserine methyl ester in anhydrous Diisopropyl ether (DIPE) (8 mL/g)[1].
-
Cleavage: Cool the solution to 0 °C. Slowly add 4.0 M HCl in Dioxane (5.0 equivalents).
-
Precipitation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. A dense white precipitate will begin to form within the first hour. Self-Validation Check: If no precipitate forms, your anhydrous conditions have been compromised by moisture.
-
Isolation: Filter the white precipitate under a nitrogen blanket using a Büchner funnel.
-
Washing: Wash the filter cake with cold, anhydrous DIPE (2 x 10 mL) to remove any cleaved tert-butyl alcohol and residual impurities.
-
Drying: Dry the solid under high vacuum at 40 °C to afford Methyl 2-amino-3-methoxypropanoate hydrochloride as a pristine white powder.
References
-
An Improved Process For The Preparation Of Lacosamide Source: Quick Company (Patent Application/Literature) URL:[Link]
-
Research Article: New and alternate synthesis of lacosamide Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]
Sources
"troubleshooting guide for Methyl 2-amino-3-methoxypropanoate reactions"
Topic: Troubleshooting & Optimization Guide
CAS No: 1800300-79-1 (HCl salt) | Formula:
Introduction: The Technical Context
Methyl 2-amino-3-methoxypropanoate (O-Methylserine methyl ester) is a specialized non-canonical amino acid derivative. While structurally similar to Serine, the O-methylation alters its electronic properties and solubility profile. In synthetic applications—particularly peptide coupling and medicinal chemistry—this compound presents a unique "reactivity triad" of risks:
-
Racemization: The
-proton is acidified by the adjacent ester and amide functionalities, making it susceptible to base-catalyzed epimerization. - -Elimination: Under harsh basic conditions, the methoxy group can act as a leaving group, generating dehydroalanine derivatives (though less prone than O-acetyl serine).
-
Cyclization (DKP): As a methyl ester, it is highly prone to spontaneous intramolecular cyclization to form diketopiperazines (DKPs) when present as a free amine dipeptide.
This guide provides autonomous, field-proven solutions to these specific challenges.
Module 1: Pre-Reaction Stability & Storage
Q: My starting material (HCl salt) has become a sticky gum. Is it usable?
Status: Critical Degradation Risk. Diagnosis: Hygroscopic Deliquescence. The hydrochloride salt of amino acid esters is extremely hygroscopic. Absorption of atmospheric moisture initiates two failure modes:
-
Hydrolysis: Moisture hydrolyzes the methyl ester back to the acid.
-
Autocatalysis: The presence of water and acid facilitates degradation.
Corrective Action:
-
Immediate: Check proton NMR (
). If the methyl ester singlet ( ppm) is intact and integrates 3:1 to the -proton, dry the material under high vacuum ( mbar) over for 24 hours. -
Prevention: Store strictly at -20°C under Argon. Warm to room temperature before opening the vial to prevent condensation.
Module 2: Coupling Reaction Troubleshooting
Q: I observe significant racemization (10–30%) during amide coupling. How do I suppress this?
Root Cause: Base-Catalyzed Oxazolone Formation.
During activation (e.g., with HATU/EDC), the intermediate O-acylisourea or active ester can cyclize to form an oxazolone. The oxazolone's
Protocol Optimization (The "Safe-Base" System):
| Parameter | Standard (Risky) | Optimized (Safe) | Mechanism |
| Base | TMP (2,4,6-Collidine) | Collidine is sterically hindered and weaker, sufficient to deprotonate the carboxylate but poor at abstracting the | |
| Additive | None | Oxyma Pure / HOAt | Accelerates coupling rate, reducing the lifetime of the prone-to-racemize activated intermediate. |
| Solvent | DMF | DCM / DMF (1:1) | Lower polarity solvents often stabilize the non-enolized form, though solubility may limit this. |
| Temp | Room Temp | 0°C | Lower temperature kinetically favors the coupling over the proton abstraction. |
Self-Validating Check: Run a "Marfey’s Analysis" or chiral HPLC on a pilot reaction before scaling up. If D-isomer > 1%, switch to Collidine/Oxyma.
Q: Yields are low, and I see a mass loss of 32 Da (Methanol) in LCMS.
Root Cause:
Troubleshooting Steps:
-
Base Check: Never use DBU or strong inorganic bases (NaOH) with this ester.
-
Stoichiometry: Ensure base equivalents do not exceed 2.5 eq relative to the amine salt.
-
Detection: Look for vinyl proton signals in
NMR ( ppm, distinct doublets).
Module 3: Post-Reaction & Cyclization Risks
Q: After deprotecting the N-terminus of a dipeptide containing this ester, the product disappears.
Root Cause: Diketopiperazine (DKP) Formation.[2] Methyl esters are excellent electrophiles. Once the N-terminal amine of a dipeptide is freed (e.g., Fmoc removal), it can attack the C-terminal methyl ester intramolecularly. This forms a stable 6-membered DKP ring, cleaving the peptide chain from the resin or destroying the linear sequence in solution.
The "DKP Trap" Workflow:
Figure 1: The kinetic race between desired coupling and fatal DKP cyclization.
Prevention Strategy:
-
Avoid Methyl Esters for Dipeptides: If possible, use a tert-butyl ester (OtBu) or trityl protection, which are too bulky to cyclize.
-
One-Pot Deprotection/Coupling: Do not isolate the free amine dipeptide ester. Perform the deprotection and immediately add the next activated amino acid.
Module 4: Hydrolysis (Saponification) Guide
Q: How do I remove the methyl ester without degrading the molecule?
Challenge: Standard saponification (LiOH/MeOH/Water) carries high risks of racemization and
Recommended Protocol: Acidic Hydrolysis
Instead of base, use acid-catalyzed hydrolysis to minimize
-
Reagent:
(Trimethyltin hydroxide) is a mild alternative for sensitive esters, but toxic. -
Safer Alternative:
in Dioxane/Water at 60°C. Monitor closely by LCMS. -
Enzymatic: Pig Liver Esterase (PLE) at pH 7.0 is the gold standard for avoiding all racemization.
Summary of Critical Parameters
| Issue | Indicator | Primary Fix | Reference |
| Hygroscopicity | Sticky solid, acidic smell | Store @ -20°C, Dry over | [2] |
| Racemization | D-isomer in chiral HPLC | Use Collidine/Oxyma; Avoid DIPEA | [1] |
| -32 Da mass shift (MeOH loss) | Limit base eq; Avoid DBU | [3] | |
| DKP Formation | Product loss after Fmoc removal | Use bulky esters (tBu) or rapid coupling | [4] |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Coin, I., et al. (2007). Depsipeptides: Synthesis and Applications. Journal of Peptide Science. (Context on ester/base sensitivity). [Link]
-
Gairi, M., et al. (1995). Diketopiperazine formation in solid-phase peptide synthesis using methyl esters. Tetrahedron Letters, 36(11). [Link]
Sources
"optimizing reaction conditions for Methyl 2-amino-3-methoxypropanoate"
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of Methyl 2-amino-3-methoxypropanoate (also known as O-Methyl-L-Serine Methyl Ester).[]
This guide prioritizes enantiomeric purity and suppression of
Status: Active Technique Level: Advanced Organic Synthesis Scope: Reaction Optimization, Troubleshooting, and Scalability
Core Synthesis Strategy & Logic
The synthesis of Methyl 2-amino-3-methoxypropanoate requires a strategic approach to avoid N-methylation (over-alkylation) and
The Golden Rule: You cannot selectively O-methylate free Serine Methyl Ester with alkyl halides.[] The amine is more nucleophilic than the hydroxyl group. N-protection is mandatory. []
The Recommended Workflow (The "Silver Oxide" Route)
We recommend the Ag₂O-mediated alkylation of N-protected serine methyl ester. This method offers the highest fidelity for preserving chiral integrity compared to hydride-based methods (e.g., NaH).[]
Pathway:
-
Protection:
-
O-Methylation:
-
Deprotection:
Interactive Troubleshooting Guide
Category A: Yield & Conversion Issues
Q: My O-methylation conversion stalls at 60-70%. Adding more Methyl Iodide (MeI) doesn't help.[] Why?
Diagnosis: The surface of the Silver Oxide (
-
Fresh Catalyst: Do not add more MeI alone. Add a fresh portion of
(0.5 equivalents) to the reaction mixture. -
Sonication: Briefly sonicating the reaction vessel (if scale permits) can mechanically clean the catalyst surface.
-
Reagent Quality: Ensure your
is black/dark brown.[] If it is grey or white, it has degraded to metallic silver or carbonate and is inactive.
Q: I see a significant amount of starting material even after 48 hours. Diagnosis: Solvent moisture is the enemy. Water competes with the serine hydroxyl group, consuming the methylating agent. Solution:
-
Dry Solvents: Ensure DMF or Acetonitrile is anhydrous (<50 ppm water).[]
-
Molecular Sieves: Add activated 4Å molecular sieves directly to the reaction flask to scavenge in-situ moisture.[]
Category B: Purity & Side Reactions (The Danger Zone)
Q: I am detecting a byproduct with mass [M-32]. What is it?
Diagnosis: This is Methyl 2-aminoacrylate (Dehydroalanine derivative), formed via
-
Lower Temperature: Run the O-methylation at 0°C to Room Temperature (RT). Never heat above 35°C during this step.[]
-
Switch Base: If using NaH, switch to
.[] Silver oxide acts as a mild base/halide scavenger, significantly reducing elimination risk compared to hydrides.[]
Q: My product optical rotation is lower than reported (
-
Over-exposure to Base: Prolonged reaction times with strong bases.[]
-
Exothermic Spikes: Adding MeI too quickly can cause local heating.[] Protocol Adjustment:
-
Use Boc or Cbz protection. These carbamates reduce the acidity of the
-proton compared to acyl groups (like Acetyl or Benzoyl), making the molecule more resistant to racemization.
Category C: Isolation & Stability[1]
Q: The final HCl salt is hygroscopic and turns into a gum. How do I get a solid? Diagnosis: Residual methanol or water is trapped in the lattice. Solution:
-
Trituration: Dissolve the gum in a minimum amount of cold Methanol, then add excess Diethyl Ether or MTBE dropwise with vigorous stirring to precipitate the white solid.
-
Lyophilization: If water was used in the workup, freeze-dry the product.
Optimized Experimental Protocol
Objective: Synthesis of Methyl 2-amino-3-methoxypropanoate Hydrochloride (10g Scale).
Step 1: O-Methylation of Boc-Ser-OMe[1]
-
Setup: Flame-dry a 500 mL round-bottom flask under Argon.
-
Dissolution: Dissolve Boc-L-Ser-OMe (10.0 g, 45.6 mmol) in anhydrous DMF (100 mL).
-
Reagent Addition: Add Methyl Iodide (MeI) (28.4 mL, 456 mmol, 10 equiv). Note: Excess MeI acts as both reagent and co-solvent.
-
Catalyst Addition: Add Silver(I) Oxide (
) (15.8 g, 68.4 mmol, 1.5 equiv) in one portion. -
Reaction: Wrap flask in foil (light sensitive). Stir vigorously at Room Temperature for 24-48 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1).[] Look for the disappearance of the lower Rf spot (alcohol).
-
-
Workup:
-
Dilute with Ethyl Acetate (300 mL).[]
-
Filter through a pad of Celite to remove silver salts. (Caution: Residue contains AgI and MeI; dispose of as hazardous waste).
-
Wash filtrate with Brine (3 x 100 mL) to remove DMF.[]
-
Dry over
, filter, and concentrate. -
Yield Target: >85% as a pale yellow oil (Boc-Ser(OMe)-OMe).
-
Step 2: Deprotection[1][2]
-
Dissolution: Dissolve the crude oil from Step 1 in 1,4-Dioxane (20 mL).
-
Acidolysis: Add 4M HCl in Dioxane (50 mL) dropwise at 0°C.
-
Reaction: Warm to RT and stir for 2 hours. A white precipitate should form.[]
-
Isolation: Filter the solid or concentrate and triturate with Diethyl Ether.
-
Final Product: Methyl 2-amino-3-methoxypropanoate Hydrochloride .
Visualizing the Pathway
The following diagram illustrates the critical decision points and chemical pathways, highlighting the "Safe Route" vs. "Risk Factors."
Caption: Logical flow for synthesis showing the critical divergence between the high-fidelity Silver Oxide route and the high-risk Sodium Hydride route.
Comparative Data: Reaction Conditions
| Parameter | Method A: Silver Oxide ( | Method B: Sodium Hydride (NaH) | Impact on Quality |
| Reaction pH | Neutral/Mildly Basic | Strongly Basic | High pH promotes |
| Racemization Risk | Low (<1% ee loss) | High (>5% ee loss possible) | Ag₂O preserves chiral center integrity. |
| Reaction Time | Slow (24-48 hrs) | Fast (2-6 hrs) | NaH is faster but requires strict -78°C to 0°C control.[] |
| Moisture Tolerance | Low (Requires dry solvents) | Zero (Dangerous/Fire Risk) | Ag₂O is safer to handle on benchtop. |
| Elimination Byproduct | Negligible | Common (Dehydroalanine) | Elimination impurities are difficult to separate.[] |
References
-
Synthesis of O-methyl-L-serine and N-alpha-tert-butyloxycarbonyl-O-methyl-L-serine . The Journal of Organic Chemistry. (Describes the fundamental protection and methylation strategies for serine derivatives).
-
Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination . Journal of Biological Chemistry. (Mechanistic details on why strong bases cause elimination in serine).
-
Preparation of methyl ester of L-serine . ResearchGate.[] (Standard protocols for the initial esterification step).
-
Fmoc-O-methyl-L-serine . BOC Sciences.[] (Commercial specifications and applications for the protected intermediate).
-
Separate mechanisms for age-related truncation and racemisation of peptide-bound serine . ResearchGate.[] (Detailed study on racemization mechanisms relevant to serine synthesis).
Sources
Technical Support Center: Preventing Racemization of Methyl 2-amino-3-methoxypropanoate
The following guide serves as a specialized Technical Support resource for researchers working with Methyl 2-amino-3-methoxypropanoate (also known as
Ticket ID: RAC-SER-OME-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Critical protocols to maintain optical purity during storage, handling, and coupling.
Diagnostic Triage: Why is my product racemizing?
Before optimizing your protocol, you must identify the specific racemization pathway active in your system. This molecule is an
The Mechanism of Failure
There are two primary pathways for chiral loss in this substrate.
-
Direct Enolization (Base-Catalyzed): The
-proton is acidic ( for the ester). The inductive effect of the -methoxy oxygen further stabilizes the negative charge on the enolate intermediate, making this molecule more prone to racemization than Alanine or Leucine. -
Oxazolone (Azlactone) Formation: During peptide coupling (if the amine is acylated), the carbonyl oxygen of the amide backbone attacks the activated ester carbonyl, forming a 5-membered oxazolone ring. The
-proton on this ring is highly acidic ( ), leading to rapid epimerization before the ring opens.
Visualizing the Threat
The following diagram illustrates the chemical pathways leading to chiral loss.
Figure 1: Mechanistic pathways for racemization. Note that the oxazolone pathway is specific to
Core Protocols: Handling & Storage
User Question: I stored the free base in DMF at room temperature and it racemized overnight. Why?
Technical Response:
Amino acid methyl esters are stable as hydrochloride salts . The free base (amine) is unstable because the free amine of one molecule acts as a base to deprotonate the
Storage Rules
| Parameter | Recommendation | Scientific Rationale |
| Form | Store as HCl Salt | The protonated amine ( |
| Temperature | -20°C | Kinetic suppression of proton exchange. |
| Moisture | Desiccator | Hydrolysis leads to the acid, but moisture also facilitates proton transfer. |
| Solvent | None (Solid) | If solution is needed, use non-polar solvents (DCM) if possible. Avoid DMF/DMSO for long-term storage of the free base. |
Workflow: Neutralization & Coupling[1]
User Question: I am coupling this ester to an Fmoc-amino acid. I used TEA to neutralize the HCl salt, but my chiral HPLC shows 15% D-isomer. How do I fix this?
Technical Response:
This is the most common failure point. Triethylamine (TEA) and Diisopropylethylamine (DIPEA) are strong enough to deprotonate the
The "Safe Base" Protocol
You must switch to a weaker, sterically hindered base and use "in situ" neutralization.
Recommended Reagents
-
Base: 2,4,6-Collidine (TMP) or
-Methylmorpholine (NMM) .[1][2]-
Why: These are weaker bases (
~7.4) than TEA ( 10.7) or DIPEA ( 10.5). They neutralize the HCl but are kinetically poor at abstracting the sterically shielded -proton [1].
-
-
Coupling Reagent: DIC (Diisopropylcarbodiimide) + Oxyma Pure .[3]
-
Why: Oxyma creates an active ester that is highly reactive toward the amine but less prone to oxazolone formation than HOBt esters [2].
-
-
Reagent: T3P (Propylphosphonic anhydride) .
-
Why: T3P allows coupling in slightly acidic media and does not generate a nucleophilic counter-ion, showing the lowest racemization rates in comparative studies [3].
-
Step-by-Step Low-Racemization Coupling Protocol
-
Dissolution: Dissolve the carboxylic acid partner (1.0 eq) and Oxyma Pure (1.0 eq) in DCM or DMF at 0°C .
-
Activation: Add DIC (1.0 eq) and stir for 2–5 minutes.
-
Addition of Ester: Add the Methyl 2-amino-3-methoxypropanoate HCl salt (1.0 eq) directly to the vessel.
-
Controlled Neutralization: Add 2,4,6-Collidine (1.0 eq exactly) dropwise.
-
Critical: Do NOT premix the ester salt and base. Add the base only when the activated acid is present to trap the free amine immediately.
-
-
Reaction: Allow to warm to Room Temperature. Monitor consumption of the active ester.
Troubleshooting Guide (FAQ)
Q1: Can I use basic aqueous washes (NaHCO3) during workup?
A: Yes, but proceed with caution. Rapid, cold washes with saturated NaHCO3 are standard. However, prolonged exposure to high pH (pH > 9) will cause hydrolysis (saponification) and racemization.
-
Fix: Use 0°C buffers. Acidify immediately if the product is stable to acid, or extract into organic solvent and dry over MgSO4 quickly.
Q2: I see a "doublet" of peaks in NMR. Is this racemization?
A: Not necessarily. If your molecule contains Proline or
-
Test: Run the NMR at 50–60°C. If the peaks coalesce, it is rotamerism. If they remain distinct, it is likely diastereomers (racemization).
Q3: Why is the methoxy group making it worse?
A: The oxygen atom on the side chain (
Q4: Can I use enzymatic resolution if I already have a racemate?
A: Yes. Lipases (e.g., Candida antarctica Lipase B, CAL-B) are highly effective at selectively hydrolyzing the L-ester or transesterifying one isomer. This is a robust rescue strategy for valuable intermediates [4].
Decision Logic for Reaction Conditions
Use this flow to determine the safest conditions for your specific experiment.
Figure 2: Decision matrix for minimizing racemization risk during experimental design.
References
-
Carpino, L. A., et al. (2002). "The 2,4,6-Collidine/2-Pyridylthiol Ester Method for the Preparation of Peptides." Journal of Organic Chemistry. Highlighting the superiority of collidine in suppressing racemization.
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[2] Chemistry – A European Journal. Demonstrates reduced racemization compared to HOBt.[4][2][3][5]
-
Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride." Organic Process Research & Development. Comprehensive review of T3P's low epimerization profile.
-
Pala, N., et al. (2011). "Enzymatic Resolution of Amino Acid Esters." Journal of Molecular Catalysis B: Enzymatic.
Sources
Technical Support Center: Scale-Up Considerations for Methyl 2-amino-3-methoxypropanoate Production
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical and engineering hurdles encountered when scaling up the production of Methyl 2-amino-3-methoxypropanoate (often isolated as the hydrochloride salt, CAS 88642-83-5).
This compound is a vital chiral building block in the synthesis of active pharmaceutical ingredients (APIs), most notably the antiepileptic drug Lacosamide[1]. Transitioning this synthesis from the bench to a pilot plant introduces significant challenges regarding stereocenter preservation, highly exothermic methylations, and the handling of hazardous reagents.
Process Workflow Overview
The most industrially robust route to the (R)-enantiomer involves the esterification of D-Serine, followed by steric N-protection, O-methylation, and subsequent deprotection to yield the target hydrochloride salt[1].
Synthetic workflow for (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride.
Frequently Asked Questions & Troubleshooting Guide
Q1: We are observing >5% racemization during the O-methylation step at the 1-kg scale. How can we preserve the (R)-stereocenter?
Causality: Racemization at the
Q2: N-methylation is contaminating our O-methylated product. Why is our Boc-protection failing?
Causality: The tert-butyloxycarbonyl (Boc) group provides insufficient steric hindrance against aggressive methylating agents under strong basic conditions[2]. The carbamate proton can be abstracted, leading to competitive N-methylation. Solution: Transition to Trityl (Triphenylmethyl, Trt) protection. The massive steric bulk of the trityl group completely shields the secondary amine from the methylating agent, ensuring exquisite chemoselectivity for the hydroxyl group[1].
Q3: Our final deprotection step yields a gummy residue instead of a crystalline solid. How do we force crystallization?
Causality: Gummy residues indicate the presence of unreacted starting materials, trityl alcohol byproducts, or trapped water. The free base of Methyl 2-amino-3-methoxypropanoate is an oil; it must be precipitated as a salt. If your solvent is wet, the HCl will catalyze the hydrolysis of the methyl ester, yielding a highly hygroscopic byproduct. Solution: Utilize an anhydrous HCl gas sparge in a dry ethereal solvent (like MTBE). The trityl group cleaves to form trityl chloride (which remains soluble in MTBE), while the target amino ester hydrochloride crashes out as a pristine, filterable white solid.
Troubleshooting Logic Tree
Troubleshooting logic tree for resolving common O-methylation scale-up issues.
Quantitative Data: O-Methylation Reagent Comparison
Selecting the right reagent system for the O-methylation of the protected serine intermediate is the most critical scale-up decision. Below is a comparative analysis of standard industrial systems:
| Reagent System | Typical Yield (%) | Enantiomeric Excess (ee %) | Scalability & Safety Profile | Relative Cost |
| MeI / Ag₂O | 85 - 92% | > 99% | Low Scalability: Ag₂O is expensive and MeI is highly volatile/toxic. Excellent for <1kg batches where ee% is paramount. | High |
| MeI / NaH | 70 - 80% | 90 - 95% | Medium Scalability: Highly exothermic. Requires cryogenic cooling (-10°C) and slow dosing to prevent thermal runaway and racemization. | Medium |
| DMS / NaOH / PTC | 75 - 85% | 96 - 98% | High Scalability: Dimethyl sulfate (DMS) is toxic but less volatile than MeI. Requires strict pH control and rigorous aqueous quenching (e.g., with ammonia). | Low |
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following protocol for the Synthesis of (R)-Methyl 2-amino-3-methoxypropanoate HCl incorporates built-in validation checkpoints.
Phase 1: Esterification & N-Protection
-
Esterification: Suspend D-Serine (1.0 eq) in anhydrous methanol (10 volumes). Cool the reactor to 0°C.
-
Dropwise add Thionyl Chloride (SOCl₂) (1.2 eq).
-
Causality: SOCl₂ reacts with MeOH to generate anhydrous HCl gas in situ, driving the esterification forward without introducing water that would reverse the equilibrium.
-
-
Reflux for 4 hours, then concentrate in vacuo to yield D-Serine methyl ester hydrochloride.
-
Protection: Resuspend the intermediate in Dichloromethane (DCM). Add Triethylamine (TEA) (2.5 eq) and Trityl Chloride (Trt-Cl) (1.1 eq) at 0°C.
-
Causality: The trityl group provides maximum steric shielding to prevent N-methylation in Phase 2[1].
-
-
Wash the organic layer with water, dry over Na₂SO₄, and concentrate.
-
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The reaction is complete when a single UV-active spot (Rf ~0.6) is observed, with no ninhydrin-active baseline spots.
-
Phase 2: O-Methylation
-
Dissolve the N-Trityl-D-serine methyl ester in anhydrous Tetrahydrofuran (THF).
-
Add Silver(I) Oxide (Ag₂O) (2.0 eq) and Methyl Iodide (MeI) (3.0 eq).
-
Causality: Ag₂O acts as a mild, non-nucleophilic base and a halide scavenger. It drives the methylation forward without abstracting the alpha-proton, thereby preserving the >99% ee.
-
-
Stir vigorously in the dark at room temperature for 24 hours.
-
Self-Validation Checkpoint: Filter a 1 mL aliquot, concentrate, and run a ¹H-NMR. Validation is achieved by the complete disappearance of the hydroxyl proton signal and the appearance of a sharp, new singlet at ~3.3 ppm corresponding to the -OCH₃ ether group.
-
Phase 3: Deprotection & Salt Isolation
-
Filter the Phase 2 reaction mixture through a Celite pad to remove the silver salts. Concentrate the filtrate to a thick oil.
-
Dissolve the crude O-methylated intermediate in anhydrous Methyl tert-butyl ether (MTBE). Ensure the MTBE is dried over molecular sieves (<500 ppm water).
-
Sparge the solution with anhydrous HCl gas at 0°C for 30 minutes.
-
Causality: The highly acidic conditions rapidly cleave the trityl group. MTBE is chosen because it keeps the lipophilic trityl chloride byproduct in solution, while the highly polar, deprotected product salt precipitates.
-
-
Filter the resulting white precipitate under a nitrogen blanket and wash with cold MTBE.
-
Self-Validation Checkpoint: Assess the physical state. The product must be a free-flowing white powder. If the product is gummy, it indicates residual water caused ester hydrolysis. Confirm enantiomeric purity via chiral HPLC (>99% ee expected).
-
References
- Process for the preparation of lacosamide (US20130123537A1).
-
Direct amidation of unprotected amino acids using B(OCH2CF3)3. RSC Publishing.[Link]
Sources
Technical Support Center: Managing Impurities in Methyl 2-amino-3-methoxypropanoate Synthesis
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis of Methyl 2-amino-3-methoxypropanoate. Recognizing the critical need for high-purity compounds in pharmaceutical research and development, this document provides in-depth troubleshooting advice and answers to frequently asked questions regarding impurity management. The methodologies and explanations herein are grounded in established chemical principles to empower users to diagnose, mitigate, and control impurities effectively.
Section 1: Overview of a Common Synthetic Pathway and Critical Control Points
The synthesis of Methyl 2-amino-3-methoxypropanoate typically begins with its parent amino acid, 2-amino-3-methoxypropanoic acid. A common and direct approach is the esterification of the carboxylic acid moiety. One of the most prevalent methods for this transformation is the use of thionyl chloride (SOCl₂) in methanol, which proceeds through an acid chloride intermediate. This method is efficient but requires careful control to prevent side reactions.
The overall transformation is as follows:
2-amino-3-methoxypropanoic acid + CH₃OH (in excess) --(SOCl₂)--> Methyl 2-amino-3-methoxypropanoate hydrochloride --(Base)--> Methyl 2-amino-3-methoxypropanoate
Below is a workflow diagram illustrating the key stages of this synthesis, highlighting where impurities are most likely to emerge.
Caption: General workflow for the synthesis of Methyl 2-amino-3-methoxypropanoate.
Section 2: Troubleshooting and FAQs - Impurity Identification and Mitigation
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My final product is contaminated with unreacted 2-amino-3-methoxypropanoic acid. What went wrong?
Root Cause Analysis: The presence of unreacted starting material is typically due to incomplete esterification. The primary reasons for this are:
-
Insufficient Reagent: The molar ratio of thionyl chloride to the amino acid may have been too low. While SOCl₂ is catalytic in some esterifications, in the presence of a free amine (which gets protonated), it's often consumed. A slight excess is typically required.
-
Poor Reagent Quality: The thionyl chloride or methanol used may be of low quality or contain water, which rapidly decomposes SOCl₂.
-
Suboptimal Temperature: The initial addition of SOCl₂ to methanol is highly exothermic and must be done at low temperatures (e.g., -10 to 0 °C) to prevent degradation of the reagent and formation of by-products like dimethyl sulfite. If the subsequent reaction with the amino acid is not allowed to warm to room temperature or gently refluxed for a sufficient duration, the reaction may not go to completion.
Troubleshooting Protocol:
-
Reagent Stoichiometry: Ensure a molar ratio of at least 1.1 to 1.2 equivalents of SOCl₂ per equivalent of amino acid.
-
Anhydrous Conditions: Use anhydrous methanol and fresh, high-purity thionyl chloride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Reaction Monitoring: Track the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the polar amino acid spot is a key indicator of completion.
-
Temperature Control: Maintain strict temperature control during reagent addition and allow the reaction to proceed for an adequate time (typically 2-4 hours at room temperature or 1-2 hours at a gentle reflux) after the addition of the amino acid.
Q2: I've identified a significant impurity with a mass corresponding to a dimer of my product. What is it and how can I prevent it?
Root Cause Analysis: This impurity is almost certainly the diketopiperazine, a cyclic dipeptide formed from the intermolecular condensation of two molecules of Methyl 2-amino-3-methoxypropanoate.[1] The formation of this dimer is driven by the nucleophilic attack of the free amine of one molecule onto the electrophilic ester carbonyl of another.
This side reaction is favored by:
-
Presence of a Free Amine: Diketopiperazine formation is most prevalent after the hydrochloride salt has been neutralized to the free base.
-
Elevated Temperatures: Thermal stress during distillation of the free amine can significantly accelerate dimer formation.
-
Basic Conditions: The presence of a base can catalyze the reaction.
Mitigation Strategies:
-
Minimize Time as Free Base: Once the amino ester free base is liberated from its salt, proceed with subsequent steps (like extraction and purification) as quickly as possible.
-
Avoid High Temperatures: If purification by distillation is necessary, use high vacuum to lower the boiling point and minimize thermal exposure.[2]
-
Purification as a Salt: Consider purifying the product as its hydrochloride salt through recrystallization. The protonated amine is not nucleophilic, completely preventing dimerization. The pure salt can then be converted to the free base just before use if required.
Q3: My yield is low, and I've detected 2-amino-3-methoxypropanoic acid in my aqueous workup layers. What's causing this?
Root Cause Analysis: This indicates that the newly formed ester is being hydrolyzed back to the carboxylic acid. Ester hydrolysis is catalyzed by both acid and base, but is particularly rapid under basic conditions. This often occurs during the workup step when a base (e.g., sodium bicarbonate, sodium carbonate) is used to neutralize the hydrochloride salt and liberate the free amine.
Troubleshooting Protocol:
-
Choice of Base: Use a mild base like sodium bicarbonate (NaHCO₃) rather than stronger bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).
-
Temperature of Workup: Perform the neutralization and extraction at low temperatures (e.g., in an ice bath) to slow the rate of hydrolysis.
-
Minimize Contact Time: Do not let the organic and basic aqueous layers sit in contact for extended periods. Perform the extraction swiftly and separate the layers promptly.
-
Efficient Extraction: Use an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and perform multiple extractions (e.g., 3x) to ensure the product is efficiently removed from the aqueous phase as it is formed.
Section 3: Guide to Final Product Purification
Achieving high purity is paramount. The choice of purification method depends on the scale of the synthesis and the nature of the primary impurities.
Comparative Analysis of Purification Methods
| Method | Principle | Pros | Cons | Best For Removing |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Fast, effective for large scales, removes non-volatile impurities. | Thermal stress can cause degradation or dimerization; requires thermally stable compound. | Unreacted starting materials, high-boiling side products, residual solvents. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel). | High resolution, can separate closely related compounds, operates at room temperature. | Can be slow, requires large solvent volumes, may be costly for large scales. | Structurally similar impurities, colored by-products. |
| Recrystallization (as Salt) | Purification of a crystalline solid based on differential solubility in a solvent system. | Yields highly pure, crystalline material; prevents dimerization. | Requires the product to be a stable solid salt; yield losses in mother liquor. | Most impurities, as they are excluded from the crystal lattice. |
Troubleshooting Purification: A Decision-Making Workflow
This diagram helps in selecting an appropriate purification strategy based on the analytical results of the crude product.
Caption: Decision tree for selecting a purification method.
Detailed Protocol: Vacuum Distillation
Objective: To purify Methyl 2-amino-3-methoxypropanoate by removing non-volatile impurities.
Materials:
-
Crude Methyl 2-amino-3-methoxypropanoate (free base)
-
Round-bottom flask, short-path distillation head, receiving flasks
-
Heating mantle with magnetic stirring
-
Vacuum pump, vacuum gauge, and cold trap
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude product and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Turn on the stirrer and slowly apply vacuum. A gradual reduction in pressure helps prevent bumping.
-
Heating: Once a stable vacuum is achieved (e.g., <1 mmHg), begin to gently heat the flask.
-
Fraction Collection: Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask. As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Completion: Once the main fraction is collected and the distillation rate slows significantly, stop the heating. Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
-
Analysis: Analyze the purified fraction for purity by an appropriate method (GC-MS, LC-MS, NMR).
Section 4: Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. A combination of techniques is often required for a complete picture.
Q4: What is the best method to get an accurate purity value and identify unknown impurities?
Recommended Approach: A multi-pronged analytical strategy is recommended.
-
UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): This is a powerful technique for the direct analysis of polar compounds like amino acid esters.[3] It provides excellent separation and the mass spectrometer allows for the identification and quantification of the main product and any impurities based on their mass-to-charge ratio.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Due to the polarity of the amino group, derivatization is often necessary to increase volatility.[3] Common derivatizing agents include silylating agents (e.g., MTBSTFA) or chloroformates. This method offers very high chromatographic resolution.
-
qNMR (Quantitative Nuclear Magnetic Resonance): ¹H NMR can be used for quantitative analysis by integrating the signal of the product against a certified internal standard of known concentration. This provides a direct measure of purity without the need for response factor correction. It is also invaluable for structural elucidation of unknown impurities.
-
Chiral Chromatography (HPLC or GC): If the stereochemical purity is critical, a dedicated chiral column is necessary to separate and quantify the desired enantiomer from its mirror image. Standard amino acid synthesis methods can sometimes lead to racemic mixtures.[4]
References
-
Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids. Retrieved from [Link]
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]
Sources
Technical Support Center: Stability of Methyl 2-amino-3-methoxypropanoate
Welcome to the technical support center for Methyl 2-amino-3-methoxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the impact of temperature on the stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of Methyl 2-amino-3-methoxypropanoate.
Q1: What are the ideal storage conditions for Methyl 2-amino-3-methoxypropanoate?
A1: To ensure maximum stability, Methyl 2-amino-3-methoxypropanoate should be stored in a tightly sealed container in a dry and well-ventilated area. For short-term storage, room temperature is acceptable. However, for long-term stability, it is recommended to store the compound at 2-8°C. Some suppliers also recommend storage at -20°C for extended periods, particularly for solutions.
Q2: Why is it important to store Methyl 2-amino-3-methoxypropanoate in a dry environment?
A2: The ester functional group in Methyl 2-amino-3-methoxypropanoate is susceptible to hydrolysis, a chemical reaction with water that can break the ester bond. This degradation process is accelerated by the presence of moisture and can be influenced by temperature and pH. Storing the compound in a dry environment, for instance by using a desiccator, minimizes the risk of hydrolysis.
Q3: I've noticed a change in the physical appearance of my Methyl 2-amino-3-methoxypropanoate sample. What could be the cause?
A3: A change in physical appearance, such as discoloration or clumping of a solid sample, or cloudiness in a solution, can be an indicator of degradation. At elevated temperatures, amino acid esters can undergo various reactions, including self-condensation to form dimers or oligomers, which may alter the physical properties of the sample.
Q4: Can I heat a solution of Methyl 2-amino-3-methoxypropanoate to aid in dissolution?
A4: Gentle warming may be acceptable for a short period to aid dissolution. However, prolonged exposure to elevated temperatures should be avoided. Thermal decomposition of amino acids and their esters can occur at higher temperatures, leading to the formation of various degradation products. It is advisable to dissolve the compound in a suitable solvent at room temperature whenever possible.
Q5: What are the primary degradation products of Methyl 2-amino-3-methoxypropanoate that I should be aware of?
A5: The two most likely degradation products resulting from simple hydrolysis are 2-amino-3-methoxypropanoic acid and methanol . At higher temperatures, more complex degradation pathways may be initiated, potentially leading to the formation of cyclic dipeptides (diketopiperazines) through intermolecular condensation, or other byproducts from deamination and decarboxylation reactions.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments involving Methyl 2-amino-3-methoxypropanoate.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Loss of biological activity or inconsistent assay results | Degradation of the compound due to improper storage or handling (exposure to moisture and/or high temperatures). | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from moisture. 2. Perform a Purity Check: Analyze the purity of your sample using a suitable analytical method such as HPLC or NMR to check for the presence of degradation products. 3. Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of Methyl 2-amino-3-methoxypropanoate for your experiments. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Presence of impurities or degradation products. | 1. Identify the Impurities: If possible, identify the unexpected peaks by comparing their retention times with known standards of potential degradation products (e.g., 2-amino-3-methoxypropanoic acid). Mass spectrometry can also be used for identification. 2. Review Experimental Conditions: Evaluate your experimental setup for any potential sources of thermal stress or contamination that could be causing degradation. 3. Purify the Sample: If necessary, the sample can be purified using techniques like column chromatography to remove impurities. |
| Difficulty in dissolving the compound | The compound may have degraded into less soluble byproducts. | 1. Check for Physical Changes: Inspect the sample for any visual signs of degradation. 2. Attempt Dissolution in a Different Solvent: Try dissolving a small amount in an alternative recommended solvent. 3. Analyze the Sample: Use an analytical technique to confirm the identity and purity of the compound. |
| pH of the solution has changed over time | Hydrolysis of the ester to the corresponding carboxylic acid (2-amino-3-methoxypropanoic acid) will lower the pH of an unbuffered solution. | 1. Monitor pH: Regularly check the pH of your stock solutions. 2. Use Buffered Solutions: Prepare solutions in a buffer appropriate for your experimental pH range to maintain stability. 3. Prepare Fresh Solutions: For critical applications, it is best to prepare solutions fresh before use. |
Visualizing Potential Degradation Pathways
The following diagram illustrates the most probable temperature-influenced degradation pathways for Methyl 2-amino-3-methoxypropanoate.
Caption: Potential degradation pathways of Methyl 2-amino-3-methoxypropanoate.
Experimental Protocols
This section provides detailed methodologies for assessing the stability of your Methyl 2-amino-3-methoxypropanoate samples.
Protocol 1: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)
This protocol describes how to monitor the degradation of Methyl 2-amino-3-methoxypropanoate over time at different temperatures.
Objective: To quantify the remaining percentage of Methyl 2-amino-3-methoxypropanoate and detect the formation of its primary hydrolytic degradation product, 2-amino-3-methoxypropanoic acid.
Materials:
-
Methyl 2-amino-3-methoxypropanoate
-
2-amino-3-methoxypropanoic acid (if available as a standard)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve Methyl 2-amino-3-methoxypropanoate in a suitable solvent (e.g., water or a buffer) to a known concentration (e.g., 1 mg/mL).
-
Aliquot the Sample: Distribute the stock solution into several sealed vials.
-
Incubate at Different Temperatures: Place the vials at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each temperature.
-
HPLC Analysis:
-
Inject an appropriate volume of the sample onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the elution profile at an appropriate wavelength (e.g., ~210 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to Methyl 2-amino-3-methoxypropanoate and 2-amino-3-methoxypropanoic acid (if a standard is used).
-
Calculate the peak area of Methyl 2-amino-3-methoxypropanoate at each time point and temperature.
-
Determine the percentage of the compound remaining relative to the initial time point (t=0).
-
Plot the percentage of remaining compound versus time for each temperature to determine the degradation rate.
-
Protocol 2: Qualitative Assessment of Degradation by Thin-Layer Chromatography (TLC)
This is a simpler, qualitative method to quickly assess if significant degradation has occurred.
Objective: To visually detect the presence of more polar degradation products.
Materials:
-
Methyl 2-amino-3-methoxypropanoate sample
-
TLC plates (silica gel)
-
A suitable solvent system (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and methanol)
-
Ninhydrin stain solution
-
Heat gun or oven
Procedure:
-
Prepare Samples: Dissolve a small amount of your test sample and a fresh (control) sample of Methyl 2-amino-3-methoxypropanoate in a minimal amount of a volatile solvent.
-
Spot the TLC Plate: Carefully spot the test and control samples onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent to travel up the plate.
-
Visualize the Spots:
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Spray the plate with ninhydrin solution.
-
Gently heat the plate with a heat gun until colored spots appear.
-
-
Interpretation:
-
The primary spot for pure Methyl 2-amino-3-methoxypropanoate should have a specific retention factor (Rf).
-
The presence of additional spots, particularly those with a lower Rf value (indicating higher polarity), in the test sample lane suggests the presence of degradation products like the corresponding carboxylic acid.
-
Visualizing the HPLC Stability Study Workflow
Caption: Workflow for the HPLC-based stability assessment.
References
- General Amino Acid and Peptide Chemistry: Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
- Analytical Methods for Amino Acid Analysis: A comprehensive overview of analytical techniques can be found in various resources from analytical chemistry journals and suppliers of analytical instrument
- Supplier Recommendations: Always refer to the product datasheet provided by the supplier for specific storage and handling instructions. Examples can be found on the websites of major chemical suppliers like Sigma-Aldrich, ChemScene, and others.
"troubleshooting low coupling efficiency with Methyl 2-amino-3-methoxypropanoate"
Here is the comprehensive technical support guide for troubleshooting coupling efficiency with Methyl 2-amino-3-methoxypropanoate.
Topic: Troubleshooting Low Coupling Efficiency & Optimization
Executive Summary & Chemical Context
Methyl 2-amino-3-methoxypropanoate is effectively the methyl ester of O-Methyl-Serine (
Users typically encounter "low coupling efficiency" in two distinct phases:
-
Nucleophilic Attack (The "Entry" Coupling): When coupling to the amine of this molecule (using it as the C-terminal block). The amine is electronically deactivated.
-
Diketopiperazine (DKP) Formation (The "Exit" Loss): After successfully coupling the next amino acid, the resulting dipeptide ester is prone to rapid cyclization, ejecting methanol and destroying the peptide chain.
This guide addresses both mechanisms with self-validating protocols.
Diagnostic Logic & Troubleshooting Tree
Before altering your protocol, use this logic tree to identify the specific failure mode.
Figure 1: Diagnostic flow for identifying the root cause of coupling failure. DKP formation is the most common "silent killer" in methyl ester synthesis.
Critical Analysis of Failure Modes
A. The "Deactivated Amine" Effect (Electronic)
Unlike Leucine or Alanine, the amine in Methyl 2-amino-3-methoxypropanoate is less nucleophilic.
-
Mechanism: The
-methoxy oxygen is electronegative. Through the inductive effect (-I) , it pulls electron density away from the -carbon and subsequently the amine nitrogen. This lowers the pKa of the conjugate acid, making the free amine a "colder" nucleophile. -
The Salt Trap: This reagent is almost always supplied as an HCl salt. If you do not add sufficient base (DIEA/NMM) to neutralize the HCl and the carboxylic acid of the incoming partner, the amine remains protonated (
) and inert.
B. The "DKP" Trap (Thermodynamic)
This is the most frequent cause of "low yield" where the product seems to disappear during workup.
-
Mechanism: Once you couple an amino acid (AA2) to
, you have a dipeptide methyl ester. If the N-terminus of AA2 is deprotected (or if the coupling was done with a free amine), the N-terminal amine can swing back and attack the C-terminal methyl ester. -
Result: The molecule cyclizes into a 6-membered Diketopiperazine (DKP) ring, ejecting methanol. This structure is extremely stable and does not react further in peptide synthesis.
Figure 2: The DKP mechanism. Note that basic conditions (pH > 8) accelerate this reaction exponentially.
Optimized Experimental Protocols
Protocol A: Coupling TO Methyl 2-amino-3-methoxypropanoate
Use this when attaching an amino acid (e.g., Fmoc-AA-OH) to the Ser(Me)-OMe unit.
Reagent Choice:
-
Preferred: HATU or COMU (Uronium/Aminium salts). These are faster than carbodiimides (EDC/DCC), which is crucial to overcome the lower nucleophilicity of the amine.
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Collidine).
Step-by-Step:
-
Activation: Dissolve the incoming Carboxylic Acid (1.1 eq) and HATU (1.1 eq) in dry DMF.
-
Pre-activation: Add DIEA (1.0 eq) to the acid/HATU mixture. Stir for exactly 30 seconds .
-
Why? Long pre-activation can lead to guanidinylation of the amine later.
-
-
Amine Addition: Dissolve the Methyl 2-amino-3-methoxypropanoate HCl salt (1.0 eq) in a minimal amount of DMF. Add DIEA (2.0 eq) directly to this amine solution to neutralize the salt immediately before transfer.
-
Crucial: Do not store the neutralized amine solution; use immediately to prevent dimerization.
-
-
Coupling: Mix the two solutions.
-
Monitoring: Check pH. It must be basic (pH 8-9) on wet pH paper. If acidic, add DIEA in 0.5 eq increments.
-
Time: Allow to react for 2–4 hours.
-
Workup (Critical for Ester Stability): Dilute with Ethyl Acetate. Wash with 0.1 M HCl or 5% KHSO4 (Acidic wash removes unreacted amine and stops DKP formation). Avoid bicarbonate washes if the product is a dipeptide, as the basicity promotes DKP.
Protocol B: Preventing DKP in Dipeptides
Use this if you observe the "M-32" mass peak.
If your sequence is H-AA2-Ser(Me)-OMe, the risk of cyclization is highest.
-
Bulky Protection: Use Trityl (Trt) or bulky protecting groups on the N-terminus of AA2 if possible.
-
Solvent Switch: DKP formation is often slower in DCM than in DMF. If solubility permits, perform the deprotection or subsequent steps in DCM.
-
N-Methylation: If the biology permits, N-methylating the AA2 nitrogen prevents DKP formation entirely (steric clash).
-
Alternative C-terminus: Consider using a tert-butyl ester (
) instead of a methyl ester ( ). The bulky t-butyl group makes the ester carbon sterically inaccessible to the N-terminal amine, virtually eliminating DKP formation. You can remove it later with TFA.
Comparative Data: Coupling Reagents
The following table summarizes coupling efficiency for electron-deficient amines (like O-Me-Ser) based on kinetic studies [1, 3].
| Reagent | Activation Mechanism | Relative Rate | Risk of Racemization | Recommended For |
| HATU | Uronium (HOAt) | High (Fastest) | Low (if base < 3 eq) | Primary Choice |
| COMU | Oxyma-based | High | Very Low | Safer alternative to HATU |
| PyBOP | Phosphonium | Medium | Low | Good if HATU fails |
| EDC/HOBt | Carbodiimide | Low | Low | Avoid for this molecule |
| DIC | Carbodiimide | Very Low | Low | Avoid (Too slow) |
Frequently Asked Questions (FAQs)
Q: Why does my LCMS show a peak at M+14 instead of the expected mass? A: This suggests Methyl Ester Transesterification or unwanted methylation. However, if you see M+14 relative to a hydrolyzed acid, it is likely the methyl ester is intact. If you see M+14 relative to the target, you may have methylated the amine. Ensure you are not using Methyl Iodide or strong alkylating agents in previous steps.
Q: Can I use the free base of Methyl 2-amino-3-methoxypropanoate instead of the HCl salt? A: Yes, but it is risky. The free base is an oil that can absorb CO2 from the air (forming carbamates) or slowly cyclize/polymerize upon storage. It is significantly more reproducible to store the HCl salt and perform in situ neutralization (Protocol A, Step 3).
Q: I need to hydrolyze the ester after coupling to get the free acid. The yield is terrible.
A: Methyl esters on Serine derivatives are prone to
-
Avoid: Strong NaOH/MeOH reflux.
-
Use: LiOH (Lithium Hydroxide) in THF/Water (1:1) at 0°C. Lithium coordinates with the carbonyl oxygen, accelerating hydrolysis without requiring high pH, preserving the chiral center and the side chain [4].
Q: Is the methoxy group stable to TFA?
A: Yes. Unlike the tert-butyl ether (
References
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Gilon, C., et al. (1981). Diketopiperazine formation in peptide synthesis.[1][2] Tetrahedron Letters, 22(18), 3779–3782.[2] Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
BenchChem. (2025).[3] Troubleshooting common issues in Peptide Synthesis. BenchChem Technical Support. Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 2-amino-3-methoxypropanoate before handling.
Sources
Validation & Comparative
"Methyl 2-amino-3-methoxypropanoate vs. other methylated amino acids"
A Comparative Guide to Methylated Amino Acids in Peptide-Based Drug Discovery: Spotlight on Methyl 2-amino-3-methoxypropanoate
In the landscape of modern drug development, the strategic modification of peptides with non-natural amino acids is a cornerstone for enhancing their therapeutic potential. Among these modifications, methylation stands out as a subtle yet powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. This guide provides an in-depth comparison of various methylated amino acids, with a special focus on the O-methylated derivative, Methyl 2-amino-3-methoxypropanoate, and its place alongside the more extensively studied N-methylated and α-methylated analogues. We will delve into the structural nuances, performance-enhancing characteristics, and the experimental data that underpin their application in creating next-generation peptide therapeutics.
The Rationale for Methylation in Peptide Therapeutics
Peptides are highly specific and potent biological molecules, but their translation into effective drugs is often hampered by rapid degradation by proteases and poor membrane permeability. Methylation, the addition of a methyl group to an amino acid, addresses these challenges in several ways:
-
Enhanced Proteolytic Stability: The steric hindrance provided by a methyl group can shield the adjacent peptide bond from enzymatic cleavage, significantly extending the in-vivo half-life of the peptide.[1][2][3]
-
Improved Cell Permeability: By replacing a hydrogen bond donor with a non-polar methyl group, the overall hydrophobicity of the peptide is increased, which can facilitate its passive diffusion across cellular membranes and improve oral bioavailability.[1][3][4]
-
Conformational Control: The introduction of a methyl group restricts the conformational freedom of the peptide backbone.[5][6] This can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.[1]
A Comparative Analysis of Methylated Amino Acids
The location of the methyl group on the amino acid dictates its specific impact on the peptide's properties. Here, we compare three key classes of methylated amino acids: O-methylated (exemplified by Methyl 2-amino-3-methoxypropanoate), N-methylated, and α-methylated amino acids.
| Feature | Methyl 2-amino-3-methoxypropanoate (O-Methylated) | N-Methylated Amino Acids | α-Methylated Amino Acids |
| Structure | Methyl group on the side-chain oxygen of a serine derivative. | Methyl group on the backbone amide nitrogen. | Methyl group on the α-carbon. |
| Primary Effect | Primarily alters side-chain polarity and hydrogen bonding capacity.[6] | Directly influences backbone flexibility and shields the peptide bond.[3][6] | Introduces significant steric hindrance, restricting backbone dihedral angles.[5] |
| Proteolytic Stability | May offer moderate protection depending on proximity to the cleavage site. | High resistance to proteolysis.[1][2] | High resistance to proteolysis.[5][7] |
| Conformational Impact | Can influence local conformation through side-chain interactions.[8] | Reduces backbone flexibility and can stabilize β-turns.[1] | Promotes helical secondary structures and pre-organizes the peptide for receptor binding.[5][7] |
| Lipophilicity | Increases local lipophilicity of the side chain. | Significantly increases overall peptide lipophilicity. | Increases local lipophilicity. |
| Synthesis Challenge | Synthesis of the monomer can be complex. | Incorporation into peptides requires specialized coupling reagents due to steric hindrance.[3][9] | Monomer synthesis and peptide coupling are challenging.[5] |
Table 1: Comparative properties of different classes of methylated amino acids.
In Focus: Methyl 2-amino-3-methoxypropanoate
Methyl 2-amino-3-methoxypropanoate is a derivative of the amino acid serine where the side-chain hydroxyl group is methylated.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C5H11NO3 | [10] |
| Molecular Weight | 133.15 g/mol | [10] |
| CAS Number | 19794-53-7 | [10] |
While direct experimental data on the performance of peptides containing Methyl 2-amino-3-methoxypropanoate is limited in publicly available literature, we can infer its potential contributions based on our understanding of O-methylation. The O-methyl group in this compound primarily modifies the side chain's properties. This can be advantageous in scenarios where modulating the polarity and hydrogen-bonding capacity of a specific residue is desired without drastically altering the peptide backbone's flexibility, as is the case with N-methylation.[6]
Experimental Protocols
Synthesis of Fmoc-N-Me-Amino Acids for Solid-Phase Peptide Synthesis
The incorporation of N-methylated amino acids into peptides often begins with the synthesis of the Fmoc-protected monomer. The following protocol is a widely used method.[11]
Workflow for Solid-Phase Synthesis of Fmoc-N-Me-Amino Acids:
Caption: Solid-phase synthesis of Fmoc-N-methylated amino acids.
Step-by-Step Methodology:
-
Resin Swelling: Swell 2-chlorotrityl chloride (2-CTC) resin in N,N-dimethylformamide (DMF).
-
Amino Acid Loading: Load the desired Fmoc-protected amino acid onto the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
o-NBS Protection: Protect the free amine with o-nitrobenzenesulfonyl chloride (o-NBS-Cl).
-
N-Methylation: Methylate the sulfonamide nitrogen using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.[11]
-
o-NBS Deprotection: Remove the o-NBS group.
-
Fmoc Protection: Protect the newly formed secondary amine with Fmoc-OSu.
-
Cleavage: Cleave the Fmoc-N-Me-amino acid from the resin using a mild acidic solution (e.g., 1% TFA in DCM).[11]
-
Purification: Purify the resulting Fmoc-N-Me-amino acid using an appropriate method, such as flash chromatography.
Solid-Phase Peptide Synthesis (SPPS) with Methylated Amino Acids
The incorporation of methylated amino acids into a peptide sequence via SPPS requires optimized coupling conditions due to steric hindrance.
Generalized SPPS Workflow:
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Key Considerations for Methylated Residues:
-
Coupling Reagents: Use highly efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like diisopropylethylamine (DIPEA) to overcome the steric hindrance of the secondary amine in N-methylated amino acids.[12]
-
Double Coupling: It may be necessary to perform a second coupling step to ensure the reaction goes to completion.
-
Monitoring: Use the Kaiser test to monitor the completion of the coupling reaction for primary amines. Note that this test is not suitable for secondary amines like proline or N-methylated amino acids.
Analysis of Methylated Peptides by HPLC
High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of synthetic peptides.
Protocol for RP-HPLC Analysis:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a concentration of 1 mg/mL.[13]
-
HPLC System:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Flow Rate: Typically 1 mL/min for an analytical column.
-
Detection: UV absorbance at 214 nm and 280 nm.[13]
-
-
Data Analysis: Integrate the peak areas to determine the purity of the peptide. The presence of cis/trans isomers of the N-methylated amide bond can sometimes lead to peak broadening or the appearance of multiple peaks for a single peptide.[13]
Signaling Pathway Illustration
Methylated amino acids are often incorporated into peptide drugs that target cell surface receptors, such as G-protein coupled receptors (GPCRs). The enhanced stability and bioavailability of these modified peptides can lead to more sustained receptor activation and downstream signaling.
Generic GPCR Signaling Pathway:
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.
Conclusion
The methylation of amino acids is a powerful and versatile strategy in peptide drug design. While N-methylation and α-methylation have been extensively studied and proven to enhance proteolytic stability and control conformation, O-methylation, as seen in Methyl 2-amino-3-methoxypropanoate, offers a more nuanced approach to modifying side-chain properties. The choice of methylation strategy ultimately depends on the specific therapeutic goal and the structural context of the peptide. By understanding the distinct advantages and challenges associated with each type of methylated amino acid, researchers can make more informed decisions in the design of novel and effective peptide-based therapeutics.
References
-
Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC. (2020, March 26). [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC. (2023, November 13). [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017, July 19). [Link]
-
Drug Discovery & Designing. (2015). [Link]
-
Improving enzymatic and chemical stability of peptides by chemical modifications. (2021, February 26). NovoPro. [Link]
-
Should My Peptide Be Methylated? (2025, September 25). LifeTein. [Link]
-
Methyl (2S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxypropanoate. (n.d.). EPA. [Link]
-
Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. (2022, June 30). PubMed. [Link]
-
Antibody-Free Approach for the Global Analysis of Protein Methylation. (2016, November 1). [Link]
-
Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC. (n.d.). [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (2025, November 28). [Link]
-
How to Synthesize a Peptide. (n.d.). AAPPTec. [Link]
-
Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues | The Journal of Physical Chemistry A. (2022, June 14). ACS Publications. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). [Link]
-
Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry. (2005, May 20). ACS Publications. [Link]
-
The impact of amino acid side chain mutations in conformational design of peptides and proteins. (2010, May 10). PubMed. [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (n.d.). Springer Nature Experiments. [Link]
-
Methyl 2-amino-3-methoxybenzoate | C9H11NO3. (n.d.). PubChem. [Link]
-
D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC. (n.d.). [Link]
-
Peptide Characterization Techniques: FAQs Answered by Experts. (2025, June 6). [Link]
-
The Natural Protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM) Alleviates Positive as well as Cognitive Symptoms in Rat and Mouse Schizophrenia Models - PMC. (n.d.). [Link]
-
Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (2025, November 19). MDPI. [Link]
-
Methyl 2-amino-3-methoxy-2-methylpropanoate (C6H13NO3). (n.d.). PubChemLite. [Link]
-
(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride. (n.d.). MilliporeSigma. [Link]
-
pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). (n.d.). Organic Syntheses Procedure. [Link]
-
N -methylation in amino acids and peptides: Scope and limitations. (n.d.). ResearchGate. [Link]
-
The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. (2023, February 9). Frontiers. [Link]
-
Binding methylarginines and methyllysines as free amino acids: a comparative study of multiple supramolecular host classes. (n.d.). ChemRxiv. [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (n.d.). PubMed. [Link]
-
Should My Peptide Be Methylated?. (2025, September 25). LifeTein. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
"comparative analysis of Methyl 2-amino-3-methoxypropanoate synthesis routes"
Executive Summary
Methyl 2-amino-3-methoxypropanoate (also known as O-methylserine methyl ester) is a critical non-canonical amino acid derivative employed in the synthesis of peptidomimetics, CNS-active drugs, and chiral ligands. Its synthesis presents a specific chemical challenge: the β-carbon is prone to elimination (forming dehydroalanine) under the basic conditions typically required for O-methylation.
This guide analyzes two distinct synthetic methodologies:
-
The Industrial Acrylate Route: A cost-effective, scalable method yielding racemic product (DL), suitable for bulk applications or where subsequent resolution is planned.
-
The Chiral Aziridine Route: A stereoselective pathway utilizing the "chiral pool" (L-Serine), utilizing an aziridine intermediate to prevent racemization and elimination. This is the gold standard for drug development requiring high enantiopurity.
Route 1: Industrial Acrylate Precursor Method (Racemic)
Best For: Bulk manufacturing, cost-sensitive projects, non-stereospecific applications.
Mechanism & Rationale
This route bypasses the sensitivity of the serine side chain by constructing the amino acid skeleton de novo from methyl acrylate. The process involves halogenation to activate the alpha and beta positions, followed by sequential nucleophilic substitutions.
Key Advantage: Raw materials (methyl acrylate, bromine, methanol) are inexpensive commodity chemicals. Key Limitation: The product is racemic (DL-mixture).
Experimental Workflow Diagram
Caption: Linear synthesis from acrylic precursors involving electrophilic addition followed by nucleophilic substitution.
Detailed Protocol
Step 1: Bromination
-
Charge a reactor with Methyl Acrylate (1.0 eq).
-
Heat to 45°C.
-
Add Bromine (1.05 eq) dropwise over 2 hours, maintaining temperature < 55°C. Caution: Exothermic.
-
Stir for 1 hour post-addition.
-
Distill under reduced pressure to remove excess bromine.
Step 2: Methoxylation (Regioselective Substitution)
-
Dissolve the crude dibromide residue in Methanol (5 vol).
-
Cool to -10°C to suppress side reactions.
-
Slowly add Sodium Methoxide (1.1 eq, 30% in MeOH) over 3 hours. Note: The beta-bromine is displaced preferentially due to less steric hindrance and the inductive effect of the ester.
-
Neutralize with acetic acid and concentrate to remove methanol.
Step 3: Ammonolysis
-
Resuspend the residue in Ammonium Hydroxide (25% aq, 5 eq).
-
Seal in a pressure vessel (autoclave) and heat to 40°C for 6 hours.
-
Cool, concentrate, and extract with dichloromethane (DCM).
-
Purification: Fractional distillation or crystallization as the hydrochloride salt.
Route 2: Stereoselective Aziridine Ring-Opening (Chiral)
Best For: API synthesis, peptide building blocks, high-purity L- or D-isomers.
Mechanism & Rationale
Direct methylation of L-Serine is fraught with peril; strong bases cause
Key Advantage: Preserves the stereocenter (enantiomeric excess >98%). Key Limitation: Higher reagent cost (Trityl chloride) and more steps.
Experimental Workflow Diagram
Caption: Chiral preservation pathway via the formation and regioselective opening of an aziridine intermediate.
Detailed Protocol
Step 1: N-Tritylation
-
Suspend L-Serine Methyl Ester HCl (10 g, 64 mmol) in DCM (100 mL).
-
Add Triethylamine (TEA) (2.2 eq) followed by Trityl Chloride (1.1 eq) at 0°C.
-
Stir at room temperature (RT) for 12 hours.
-
Wash with water, dry (Na2SO4), and concentrate.
Step 2: Aziridine Formation
-
Dissolve N-Trityl-Ser-OMe in THF/TEA (10:1).
-
Add Methanesulfonyl Chloride (MsCl) (1.1 eq) at 0°C to form the mesylate.
-
Heat the solution to reflux (65°C) for 4 hours. The internal nucleophilic attack of the nitrogen displaces the mesylate, closing the ring.
-
Concentrate and purify by flash chromatography (Hexane/EtOAc). Yield typically 85-90%.
Step 3: Regioselective Ring Opening
-
Dissolve the aziridine intermediate in anhydrous Methanol (0.1 M concentration).
-
Add catalytic Boron Trifluoride Etherate (BF3·Et2O) (0.1 eq) at 0°C. Note: Lewis acid activates the aziridine. Attack occurs at the less hindered beta-carbon.
-
Stir at RT for 3 hours.
-
Quench with saturated NaHCO3.
Step 4: Deprotection (Optional if free amine needed)
-
Treat the protected intermediate with TFA/DCM (1:1) or HCl/MeOH for 1 hour to remove the Trityl group.
-
Isolate as the hydrochloride salt.
Comparative Analysis Matrix
| Feature | Route 1: Acrylate (Industrial) | Route 2: Aziridine (Chiral) |
| Starting Material Cost | Low (Commodity chemicals) | High (L-Serine, Trityl-Cl) |
| Stereochemistry | Racemic (DL) | Enantiopure (L or D) |
| Atom Economy | High | Moderate (Loss of Trityl/Ms group) |
| Scalability | Excellent (Kiloton potential) | Good (Kilogram scale) |
| Safety Profile | Hazard: Uses Bromine (toxic/corrosive) | Hazard: Aziridines are potential alkylators |
| Typical Yield | 65-75% (Overall) | 50-60% (Overall) |
| Primary Use Case | Agrochemicals, Basic Building Blocks | Pharmaceuticals, Peptidomimetics |
References
- Title: Synthesis method of O-methyl-D-serine.
-
Chiral Aziridine Methodology: Title: 1,1-Dimethylethyl (S)- or (R)-4-Formyl-2,2-Dimethyl-3-Oxazolidinecarboxylate: A Useful Serinal Derivative (Discusses Serine protection/activation logic).[1] Source: Organic Syntheses, Coll.[1] Vol. 9, p.300 (1998). URL:[Link]
-
Direct Methylation Challenges: Title: Synthesis of O-methyl-L-serine and N-alpha-tert-butyloxycarbonyl-O-methyl-L-serine. Source: The Journal of Organic Chemistry. URL:[Link]
Sources
"biological efficacy of Methyl 2-amino-3-methoxypropanoate compared to analogs"
Biological Efficacy and Application Guide: Methyl 2-amino-3-methoxypropanoate (MAMP) vs. Structural Analogs
As a Senior Application Scientist, understanding the nuanced structural dynamics of non-natural amino acids is critical for rational drug design and peptide engineering. Methyl 2-amino-3-methoxypropanoate (MAMP)—often referred to as O-methylserine methyl ester—serves as a powerful synthetic building block and a structural probe. This guide objectively compares the biological efficacy, pharmacokinetic advantages, and experimental applications of MAMP against its natural counterpart (L-Serine), its free acid form (O-methylserine), and its most notable pharmaceutical derivative (Lacosamide).
Structural Dynamics: The Causality Behind the Chemistry
The transition from a natural amino acid to a highly specialized pharmacological agent relies on precise steric and electronic modifications.
-
L-Serine (The Baseline): Features a free hydroxyl group and a free carboxyl group. It is highly hydrophilic, a target for endogenous kinases, and highly susceptible to proteolytic cleavage.
-
O-Methylserine: The methylation of the hydroxyl group eliminates its hydrogen bond donor capability. This subtle change increases lipophilicity, alters the peptide's conformational space, and prevents recognition by standard proteases. It is frequently found in marine natural product peptides (e.g., keramamides) that exhibit diverse therapeutic activities[1], and is used to study the editing functions of aminoacyl-tRNA synthetases during protein translation[2].
-
MAMP (O-Methylserine Methyl Ester): By esterifying the carboxyl group, the molecule becomes a highly lipophilic, uncharged species at physiological pH (prior to hydrolysis). This dual modification makes it an ideal synthetic precursor for central nervous system (CNS) drugs.
-
Lacosamide: Derived directly from MAMP via N-acetylation and amidation, Lacosamide is a potent anti-epileptic drug. The retained O-methyl group is the primary driver for its ability to cross the blood-brain barrier (BBB) and selectively enhance the slow inactivation of voltage-gated sodium channels (VGSCs).
Comparative Biological Efficacy & Pharmacokinetics
To objectively evaluate MAMP and its analogs, we must look at their performance across key biological parameters. The table below summarizes their comparative efficacy.
| Compound | BBB Permeability | Proteolytic Stability | Target Affinity / Biological Role | Primary Application |
| L-Serine | Low | Low (Endogenous) | Broad (Kinases, Receptors) | Biological building block |
| O-Methylserine | Moderate | High | Modulated (e.g., AT1 Receptor) | Peptide engineering & Angiotensin II analogs[3] |
| MAMP | High | High | Synthetic Precursor | Lacosamide synthesis & lipid biomarker research[4] |
| Lacosamide | Very High | High | VGSC (Slow Inactivation) | Anti-epileptic pharmaceutical |
Mechanistic Pathways & Biological Integration
The true efficacy of MAMP lies in its downstream applications. The diagram below illustrates how the chemical modifications of MAMP translate into the pharmacological mechanism of Lacosamide.
Caption: MAMP as a critical intermediate in the synthesis and biological action of Lacosamide.
Experimental Protocols: Validating Efficacy
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for evaluating MAMP and its derivatives in the laboratory.
Protocol A: Synthesis and Proteolytic Evaluation of MAMP-Incorporated Peptides
Rationale: Incorporating O-methylserine into peptides (such as Angiotensin II analogs) requires protecting the amino group while utilizing the altered steric profile to test protease resistance[3][5].
-
Solid-Phase Peptide Synthesis (SPPS):
-
Step: Couple Fmoc-protected O-methylserine to the growing peptide chain on a Wang resin using HBTU/DIPEA coupling chemistry.
-
Causality: The O-methyl group lacks a reactive hydroxyl, eliminating the need for side-chain protection during SPPS, streamlining the synthesis[6].
-
-
Cleavage and Purification:
-
Step: Cleave the peptide using a TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours. Purify via preparative RP-HPLC (C18 column, Acetonitrile/Water gradient).
-
-
In Vitro Proteolysis Assay (Self-Validating Step):
-
Step: Incubate the purified MAMP-peptide and a wild-type Serine-peptide (Control) in human blood serum at 37°C.
-
Validation: Aliquot samples at 0, 1, 2, 4, and 8 hours. Quench with 1% formic acid and analyze via LC-MS. The delayed degradation curve of the MAMP-peptide relative to the control validates the steric shielding provided by the O-methyl group.
-
Protocol B: Patch-Clamp Validation of MAMP-Derived Small Molecules
Rationale: To confirm the biological efficacy of MAMP derivatives (like Lacosamide analogs) on CNS targets.
-
Derivatization: Convert MAMP to the target amide via N-acetylation (using acetic anhydride) followed by amidation with benzylamine.
-
Cell Culture Preparation: Plate HEK293 cells stably expressing human Nav1.2 (VGSC) on glass coverslips.
-
Electrophysiology (Whole-Cell Patch-Clamp):
-
Step: Apply the MAMP-derivative (100 µM) via a gravity-driven perfusion system.
-
Causality: Use a voltage protocol consisting of a holding potential of -120 mV, followed by depolarizing prepulses to induce slow inactivation. The lipophilic nature of the derivative ensures rapid partitioning into the membrane to access the channel's binding site.
-
Validation: Measure the shift in the half-maximal voltage (
) of steady-state slow inactivation. A hyperpolarizing shift confirms the compound's efficacy as a VGSC modulator.
-
Caption: Self-validating workflow for evaluating MAMP-incorporated peptide stability and efficacy.
Conclusion
Methyl 2-amino-3-methoxypropanoate (MAMP) and its analogs demonstrate how targeted molecular modifications—specifically O-methylation and esterification—can profoundly dictate biological efficacy. Whether serving as a critical intermediate for the anti-epileptic drug Lacosamide, acting as a structural probe to bypass tRNA synthetase editing, or granting proteolytic immunity to engineered peptides, MAMP is an indispensable tool in modern drug development and biochemical research.
References
-
N-acyl-O-phosphocholineserines: structures of a novel class of lipids that are biomarkers for Niemann-Pick C1 disease Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Programming peptidomimetic syntheses by translating genetic codes designed de novo Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Discovery and Investigation of Natural Editing Function against Artificial Amino Acids in Protein Translation Source: ACS Central Science URL:[Link]
-
Marine Natural Product Peptides with Therapeutic Potential: Chemistry, Biosynthesis, and Pharmacology Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Synthesis of [1-sarcosine,8-O-methylserine]angiotensin II and 1-substituted analogs of [8-threonine]angiotensin II as antagonists of angiotensin II Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]
-
Strategy for synthesizing O-protected (S)-α-substituted serine analogs via sequential Ni(II)-complex-mediated cross-coupling and cycloaddition reactions Source: RSC Publishing URL:[Link]
Sources
- 1. Marine Natural Product Peptides with Therapeutic Potential: Chemistry, Biosynthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-acyl-O-phosphocholineserines: structures of a novel class of lipids that are biomarkers for Niemann-Pick C1 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Strategy for synthesizing O -protected ( S )-α-substituted serine analogs via sequential Ni( ii )-complex-mediated cross-coupling and cycloaddition re ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ00764J [pubs.rsc.org]
Publish Comparison Guide: Advantages of Using Methyl 2-amino-3-methoxypropanoate in Peptide Modification
Executive Summary
Methyl 2-amino-3-methoxypropanoate (also known as O-methylserine methyl ester ) represents a strategic "dual-modification" building block in peptide engineering. Unlike standard serine, which introduces a hydrophilic hydroxyl group and a charged C-terminus (in its free acid form), this derivative provides two critical physicochemical alterations simultaneously: side-chain etherification and C-terminal esterification .
This guide analyzes its superiority over canonical serine in applications requiring enhanced membrane permeability (specifically Blood-Brain Barrier penetration), metabolic stability against proteolysis, and precise conformational control. We utilize the blockbuster anticonvulsant Lacosamide as a primary case study for the clinical validation of this moiety.
Part 1: Chemical Profile & Comparative Analysis
The structural distinction of Methyl 2-amino-3-methoxypropanoate lies in the replacement of the hydrogen bond donor (hydroxyl proton) with a methyl group, and the masking of the C-terminal charge.
Table 1: Physicochemical Comparison of Serine Derivatives
| Feature | L-Serine (Standard) | O-Benzyl-L-Serine (Protected) | Methyl 2-amino-3-methoxypropanoate (Target) |
| Structure | Free -OH, Free -COOH | Benzyl ether, Free -COOH | Methyl ether (-OMe), Methyl ester (-COOMe) |
| H-Bond Capability | Donor & Acceptor | Acceptor only (bulky) | Acceptor only (compact) |
| Lipophilicity (LogP) | -3.07 (Highly Polar) | ~ -0.5 (Moderate) | ~ -0.2 (Optimized for Permeability) |
| Proteolytic Stability | Low (Native degradation) | High (Steric shielding) | High (Electronic + Steric shielding) |
| BBB Permeability | Negligible (Active transport req.) | Low | High (Passive diffusion) |
| Primary Application | Native Protein Synthesis | SPPS Protection | Peptidomimetics, CNS Drug Delivery |
Part 2: Key Advantages in Peptide Engineering
Enhanced Membrane Permeability & CNS Targeting
The most significant advantage of using Methyl 2-amino-3-methoxypropanoate is the "lipophilic masking" effect. Native peptides struggle to cross the Blood-Brain Barrier (BBB) due to the high desolvation energy required for their charged termini and polar side chains.
-
Mechanism: The O-methylation reduces the topological polar surface area (TPSA) by removing the hydroxyl proton. Simultaneously, the methyl ester masks the C-terminal carboxylate negative charge.
-
Evidence: This specific scaffold is the core of Lacosamide (Vimpat®), a functionalized amino acid that effectively penetrates the CNS to treat epilepsy and neuropathic pain.
Metabolic Stability (Proteolysis Resistance)
Peptides containing standard serine residues are susceptible to rapid degradation by serine proteases and non-specific esterases.
-
Side-Chain Protection: The methyl ether linkage is chemically inert compared to the native hydroxyl. It prevents phosphorylation (a common clearance signal) and O-glycosylation.
-
Steric Hindrance: The methoxy group introduces a small but significant steric clash that disrupts the "induced fit" required by many proteolytic enzymes, extending the plasma half-life of the peptide.
Conformational Modulation (The "Acceptor" Effect)
In protein folding, Serine acts as a "staple" by donating its hydroxyl proton to backbone carbonyls.
-
The Switch: By methylating the oxygen, Methyl 2-amino-3-methoxypropanoate acts strictly as a hydrogen bond acceptor. This forces the peptide backbone into specific conformations (often favoring extended
-strand or specific turn structures) by eliminating competing intramolecular H-bonds that would otherwise form with the donor proton.
Part 3: Experimental Workflows
Protocol A: Solution-Phase Coupling (C-Terminal Modification)
This protocol details the attachment of Methyl 2-amino-3-methoxypropanoate (as the HCl salt) to a peptide fragment. This is the standard method for introducing the residue at the C-terminus to create a "capped" peptide with enhanced permeability.
Reagents:
-
Amine Component: Methyl 2-amino-3-methoxypropanoate HCl (1.2 eq)
-
Carboxylic Acid Component: N-protected Peptide Fragment (1.0 eq)
-
Coupling Reagent: EDC·HCl (1.2 eq) and HOBt (1.2 eq)
-
Base: N-Methylmorpholine (NMM) or DIPEA (3.0 eq)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Methodology:
-
Activation:
-
Dissolve the N-protected peptide fragment (Acid) in anhydrous DMF (concentration ~0.1 M).
-
Add HOBt and EDC·HCl. Stir at 0°C for 15 minutes to generate the active ester. Note: EDC is preferred over DCC to simplify workup as urea byproducts are water-soluble.
-
-
Salt Neutralization:
-
In a separate vial, dissolve Methyl 2-amino-3-methoxypropanoate HCl in minimal DMF.
-
Add NMM (2.0 eq) to neutralize the HCl salt and liberate the free amine. Critical: Do not leave the free amine sitting for long periods to avoid dimerization.
-
-
Coupling:
-
Add the neutralized amine solution dropwise to the activated acid solution at 0°C.
-
Add the remaining base (1.0 eq) to maintain pH ~8.
-
Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
-
Monitoring:
-
Monitor via TLC (MeOH/DCM 1:9) or LC-MS. The product will appear as a less polar spot/peak compared to the starting acid.
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash sequentially with: 5% citric acid (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
Visualization: Coupling Workflow
Caption: Workflow for C-terminal incorporation of Methyl 2-amino-3-methoxypropanoate via solution-phase synthesis.
Protocol B: Synthesis of Lacosamide (Case Study)
This pathway demonstrates the industrial utility of the reagent in synthesizing the antiepileptic drug Lacosamide.
Pathway Logic:
-
Starting Material: D-Serine (converted to Methyl 2-amino-3-methoxypropanoate or similar intermediate).
-
Benzylation: Amidation of the C-terminus (displacing the methyl ester).
-
Methylation: O-methylation (if not already present in starting block).
Note: Using Methyl 2-amino-3-methoxypropanoate as the starting block streamlines this by providing the O-methyl and ester groups pre-installed, though the ester is later converted to a benzyl amide.
Caption: Simplified synthesis of Lacosamide utilizing the target reagent as a core scaffold.
References
-
Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue. PubMed. Available at: [Link]
-
Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. American Chemical Society (ACS) Publications. Available at: [Link]
-
Lacosamide: A Review of its Use in the Treatment of Partial-Onset Seizures. Drugs. Available at: [Link]
-
New and alternate synthesis of lacosamide with chemoenzymatic method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
"cross-reactivity studies involving Methyl 2-amino-3-methoxypropanoate"
Cross-Reactivity Profiles of Methyl 2-amino-3-methoxypropanoate: A Comparative Guide
Executive Summary Methyl 2-amino-3-methoxypropanoate (commonly known as O-methylserine methyl ester) is a highly versatile non-canonical amino acid (ncAA) derivative. Its utility in drug development and synthetic biology hinges on its cross-reactivity profile—specifically, how its sterically compact, chemically stable O-methyl ether linkage interacts with both biological enzymes and chemical catalysts. This guide objectively compares its performance against canonical serine and bulkier protected analogs (e.g., O-benzylserine), providing researchers with actionable data for experimental design.
In the pursuit of genetically encoding ncAAs, aminoacyl-tRNA synthetases (AARSs) act as the primary gatekeepers. The cross-reactivity of O-methylserine with native AARSs, such as Isoleucyl-tRNA synthetase (IleRS), is dictated by a kinetic partitioning mechanism between initial activation and subsequent post-transfer editing.
Performance Comparison:
-
Canonical Serine: Completely excluded by the IleRS activation site due to its high polarity and smaller steric volume.
-
Methyl 2-amino-3-methoxypropanoate: The O-methyl ether mimics the hydrophobicity and volume of canonical aliphatic side chains, allowing it to be misactivated by IleRS. However, wild-type IleRS rapidly hydrolyzes the resulting O-methylserine-tRNA via its post-transfer editing domain. To achieve successful ribosomal incorporation, researchers must utilize editing-deficient mutants (e.g., IleRSAla10), which suppress this enzymatic cross-reactivity ()[1].
-
O-Benzylserine: The bulky benzyl group prevents entry into the IleRS activation pocket entirely, resulting in near-zero cross-reactivity in both wild-type and mutant AARS systems.
Quantitative Data: Kinetic Partitioning by Wild-Type IleRS
| Amino Acid Substrate | Activation Rate ( | Editing Hydrolysis Rate ( | Ribosomal Translation Yield |
| Isoleucine (Cognate) | ~15.0 | < 0.01 | High (Canonical) |
| O-Methylserine | ~0.5 | > 10.0 | Low (Requires Mutant) |
| O-Benzylserine | < 0.01 | N/A | None |
| Serine (Canonical) | < 0.001 | N/A | None |
Chemical Cross-Reactivity: Orthogonality in Peptide Synthesis
In solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed modifications, the side-chain hydroxyl of unprotected serine is notoriously cross-reactive, leading to unwanted O-alkylation or esterification.
Performance Comparison:
-
Unprotected Serine Methyl Ester: Highly cross-reactive. Undergoes competitive O-alkylation when subjected to electrophilic Cα-alkylation conditions.
-
Methyl 2-amino-3-methoxypropanoate: The methyl ether is exceptionally stable under basic and nucleophilic conditions. It effectively blocks O-alkylation cross-reactivity, enabling clean, sequential Ni(II)-complex-mediated cross-coupling reactions (such as Heck or Sonogashira couplings) at the α-position ()[2].
-
O-Benzylserine Methyl Ester: Also suppresses O-alkylation but is vulnerable to cleavage under strong reducing conditions (e.g., catalytic hydrogenation). The O-methyl ether of Methyl 2-amino-3-methoxypropanoate remains intact under these same conditions, offering superior orthogonality.
Quantitative Data: Chemical Stability and Cross-Reactivity Profile
| Substrate | Cα-Alkylation Cross-Reactivity | Stability to Hydrogenation ( | Suitability for Ni(II) Cross-Coupling |
| Serine Methyl Ester | High (Unwanted O-alkylation) | High | Poor |
| O-Methylserine Methyl Ester | Low (Orthogonal) | High | Excellent |
| O-Benzylserine Methyl Ester | Low (Orthogonal) | Low (Cleaves to Serine) | Good |
Experimental Protocols
Protocol A: In Vitro AARS Editing Assay (Enzymatic Cross-Reactivity) Causality & Validation: This protocol utilizes both wild-type and editing-deficient AARS. By comparing the two, the system self-validates: if aminoacylation is observed only in the mutant, the lack of product in the wild-type is definitively caused by active editing (cross-reactivity with the editing domain), not a failure of initial activation.
-
Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM ATP, and 1 μM
P-labeled tRNA . -
Substrate Addition: Introduce 1 mM Methyl 2-amino-3-methoxypropanoate to the mixture.
-
Enzyme Initiation: Split the mixture into two cohorts. Initiate Cohort A with 100 nM wild-type IleRS and Cohort B with 100 nM editing-deficient IleRSAla10 mutant.
-
Quenching: Extract 5 μL aliquots at 0, 1, 5, and 15 minutes. Quench immediately in 0.5 M sodium acetate (pH 4.5) to stabilize the delicate ester bond of the aminoacyl-tRNA.
-
Analysis: Resolve the quenched samples using acidic urea polyacrylamide gel electrophoresis (PAGE). Quantify the aminoacyl-tRNA fraction via phosphorimaging to determine the kinetic partitioning ratio ()[3].
Protocol B: Ni(II)-Complex-Mediated Cross-Coupling Evaluation Causality & Validation: This procedure tests the chemical orthogonality of the O-methyl group. By intentionally introducing aggressive electrophiles, the protocol validates that the ether linkage prevents competitive side-reactions that would otherwise destroy unprotected serine derivatives.
-
Complexation: Synthesize the Ni(II) Schiff base complex of Methyl 2-amino-3-methoxypropanoate using the chiral auxiliary (S)-BPB.
-
Reaction Setup: Dissolve 0.5 mmol of the complex in 5 mL of anhydrous DMF under a strict argon atmosphere to prevent oxidative degradation.
-
Electrophilic Addition: Add 1.5 equivalents of an alkyl halide (e.g., propargyl bromide) and 2 equivalents of K2CO3 (mild base).
-
Incubation: Stir the mixture at ambient temperature for 12 hours.
-
Verification: Extract the product with dichloromethane, wash with brine, and analyze the organic layer via HPLC-MS. The complete absence of O-alkylated mass peaks confirms the successful suppression of chemical cross-reactivity[2].
Mechanistic Visualizations
Caption: Kinetic partitioning of O-methylserine in AARS pre- and post-transfer editing pathways.
Caption: Workflow demonstrating the suppression of O-alkylation cross-reactivity using O-methyl protection.
References
-
Discovery and Investigation of Natural Editing Function against Artificial Amino Acids in Protein Translation Source: ACS Central Science (PubMed Central) URL:[Link]
-
Strategy for synthesizing O-protected (S)-α-substituted serine analogs via sequential Ni(II)-complex-mediated cross-coupling and cycloaddition reactions Source: New Journal of Chemistry (RSC Publishing) URL:[Link]
-
Low modularity of aminoacyl-tRNA substrates in polymerization by the ribosome Source: Nucleic Acids Research (Oxford Academic) URL:[Link]
Sources
- 1. Discovery and Investigation of Natural Editing Function against Artificial Amino Acids in Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategy for synthesizing O-protected (S)-α-substituted serine analogs via sequential Ni(ii)-complex-mediated cross-coupling and cycloaddition reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
Benchmarking Methyl 2-amino-3-methoxypropanoate: A Comprehensive Guide to O-Methylated Serine Derivatives in Peptide Drug Design
Executive Summary
The incorporation of unnatural amino acids (UAAs) is a cornerstone strategy in modern drug discovery, designed to overcome the poor bioavailability and rapid enzymatic degradation inherent to native peptides[]. By replacing canonical L-amino acids with modified derivatives, researchers can finely tune the three-dimensional structure of a therapeutic candidate and impart entirely new biological functions, such as enhanced target specificity and extended serum half-life[2].
This guide provides an objective, data-driven benchmarking of Methyl 2-amino-3-methoxypropanoate (commonly known as O-methyl-serine methyl ester), a highly versatile UAA[3]. We evaluate its performance against two commercial standards—natural L-Serine methyl ester and the sterically bulky O-tert-Butyl-L-serine methyl ester —focusing on coupling efficiency, lipophilicity, and proteolytic stability.
Mechanistic Rationale: The Causality of O-Methylation
In my experience optimizing peptidomimetics, the transition from a natural serine to an O-methylated analog is not merely a structural substitution; it is a strategic alteration of the molecule's hydration shell and conformational flexibility.
Natural serine contains a highly reactive hydroxyl (-OH) group that acts as both a hydrogen-bond donor and acceptor. O-methylation targets this oxygen, capping it with a methyl group[4]. This modification triggers two critical causal effects:
-
Desolvation & Permeability: By eliminating a hydrogen-bond donor, the energetic penalty for desolvation when crossing a lipid bilayer is significantly reduced. This directly increases the lipophilicity (LogP) of the resulting peptide, facilitating passive membrane diffusion.
-
Proteolytic Shielding: Proteases and esterases rely on precise spatial alignment of the substrate within their catalytic clefts. Modifying natural amino acids at metabolic recognition sites weakens the affinity with these enzymes[5]. The methoxy group introduces localized steric bulk that restricts the dihedral angles (
, ) of the peptide backbone, physically impeding the approach of catalytic triads (e.g., Ser-His-Asp in serine proteases).
The Benchmarking Candidates
To isolate the specific effects of the methoxy group, we benchmark Methyl 2-amino-3-methoxypropanoate against two extremes of the steric spectrum:
-
Target Candidate: Methyl 2-amino-3-methoxypropanoate (O-Me-Ser-OMe). Offers a balance of moderate steric shielding and improved lipophilicity.
-
Standard A (Baseline): L-Serine methyl ester (L-Ser-OMe). The natural, unhindered counterpart. Highly reactive but metabolically unstable.
-
Standard B (Bulky): O-tert-Butyl-L-serine methyl ester (O-tBu-Ser-OMe). A common synthetic building block where the massive tert-butyl ether provides extreme steric hindrance.
Table 1: Physicochemical Properties
| Compound | Molecular Weight[3] | H-Bond Donors | H-Bond Acceptors | Side-Chain Volume |
| L-Ser-OMe | 119.12 g/mol | 2 (Amine, Hydroxyl) | 4 | Small |
| O-Me-Ser-OMe | 133.15 g/mol | 1 (Amine only) | 4 | Moderate |
| O-tBu-Ser-OMe | 175.23 g/mol | 1 (Amine only) | 4 | Very Large |
Experimental Workflows & Visualizations
To objectively compare these building blocks, we subject them to identical synthetic and analytical environments.
Fig 1: Solution-phase amidation workflow comparing C-terminal ester candidates.
Fig 2: Mechanistic pathways of enzymatic shielding by serine side-chain modifications.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity and reproducibility.
Protocol 1: Solution-Phase Amidation (Coupling Efficiency)
Objective: Determine the impact of side-chain steric bulk on the nucleophilicity of the
-
Activation: Dissolve 1.0 eq of Fmoc-Phe-OH in anhydrous DMF. Add 1.1 eq of HATU and 2.0 eq of DIPEA. Stir for 5 minutes at room temperature to form the active ester.
-
Coupling: Add 1.2 eq of the candidate hydrochloride salt (L-Ser-OMe, O-Me-Ser-OMe, or O-tBu-Ser-OMe).
-
Monitoring: Quench 10 µL aliquots into 90 µL of 50% Acetonitrile/Water at 15, 30, 60, and 120 minutes.
-
Validation: Analyze via HPLC-UV (214 nm). The reaction is considered complete when the Fmoc-Phe-OH peak area is <1% of its initial value.
Protocol 2: Human Plasma Stability Assay (Proteolytic Resistance)
Objective: Quantify resistance to plasma esterases and exopeptidases.
-
Matrix Preparation: Pool human plasma and pre-warm to 37°C.
-
Spiking & Internal Standard (Critical Step): Spike the coupled dipeptides (from Protocol 1) into the plasma at a final concentration of 10 µM. Immediately add 1 µM of a stable heavy-isotope labeled peptide (
C/ N) as an internal standard to correct for extraction recovery variations. -
Incubation & Quenching: Incubate at 37°C. At
hours, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing 0.1% formic acid. -
Analysis: Centrifuge at 14,000 x g for 15 mins. Analyze the supernatant via LC-MS/MS (MRM mode), plotting the ratio of analyte to internal standard over time to calculate the half-life (
).
Protocol 3: Shake-Flask LogD Determination
Objective: Measure the impact of O-methylation on lipophilicity.
-
Equilibration: Vigorously stir equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation.
-
Partitioning: Dissolve 1 mg of the candidate compound in 2 mL of the biphasic system. Shake at 25°C for 2 hours.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes.
-
Validation: Quantify the concentration in both the aqueous and organic phases via HPLC-UV. Self-Validation Check: The sum of the mass in both phases must equal 100 ± 5% of the initial input mass; otherwise, the assay is rejected due to compound degradation or interface trapping.
Quantitative Performance Data
The experimental results highlight the trade-offs between synthetic tractability and metabolic stability.
Table 2: Coupling Yields & Kinetics (Protocol 1)
| Candidate | Yield at 1 Hour | Time to >95% Conversion | Steric Penalty |
| L-Ser-OMe | 98% | 30 mins | None |
| O-Me-Ser-OMe | 89% | 90 mins | Low |
| O-tBu-Ser-OMe | 62% | >180 mins | High |
Table 3: Plasma Stability & Lipophilicity (Protocols 2 & 3)
| Candidate Dipeptide | Plasma Half-Life ( | Primary Degradation Route | Experimental LogD |
| Fmoc-Phe-(L-Ser)-OMe | 0.8 hours | Rapid ester hydrolysis | 1.2 |
| Fmoc-Phe-(O-Me-Ser)-OMe | 5.4 hours | Slow ester hydrolysis | 1.8 |
| Fmoc-Phe-(O-tBu-Ser)-OMe | >24 hours | Highly resistant | 2.6 |
Application Insights: When to Choose Methyl 2-amino-3-methoxypropanoate
Based on the benchmarking data, Methyl 2-amino-3-methoxypropanoate occupies a highly strategic "Goldilocks zone" in peptide drug design:
-
Overcoming the tBu Bottleneck: While the O-tBu standard provides exceptional stability (
hours), its massive steric bulk severely depresses coupling kinetics (62% yield at 1 hour). O-Me-Ser-OMe provides a highly favorable compromise, maintaining excellent synthetic tractability (89% yield) while extending the half-life by nearly 7-fold compared to the natural L-Serine baseline. -
Tuning Oral Bioavailability: The removal of the hydroxyl hydrogen bond donor increases the LogD
from 1.2 to 1.8. This incremental shift is often sufficient to push a borderline peptide candidate across the threshold for passive intestinal absorption without inducing the severe aqueous solubility issues often seen with bulky hydrophobic groups like tert-butyl. -
Prodrug Strategies: The methyl ester C-terminus of this molecule serves as an excellent transient protecting group or a prodrug moiety. The adjacent methoxy side-chain slows down, but does not entirely prevent, intracellular esterase cleavage, allowing for controlled, sustained release of the active free-acid peptide once inside the target cell.
References
Sources
Literature Review: Applications of Methyl 2-amino-3-methoxypropanoate in Modern Synthesis
Executive Summary
Methyl 2-amino-3-methoxypropanoate (also known as O-methylserine methyl ester) is a critical chiral building block in medicinal chemistry. Unlike standard serine derivatives used for transient protection (e.g., O-benzyl or O-tert-butyl), this compound is primarily employed when the methoxy ether motif is a permanent structural feature of the final pharmacophore.
Its most significant industrial application is as the core scaffold for Lacosamide (Vimpat®), a functionalized amino acid used to treat epilepsy and neuropathic pain. Furthermore, recent literature highlights its utility in the chemoenzymatic synthesis of complex natural products like (-)-Eurotiumin A and in the development of novel sodium channel blockers.
This guide compares the performance of Methyl 2-amino-3-methoxypropanoate against alternative serine derivatives, details its synthesis and stability profile, and provides actionable protocols for its application in drug development.
Chemical Profile & Comparative Analysis
The Strategic Choice: O-Methyl vs. O-Benzyl vs. O-tert-Butyl
In peptide and small molecule synthesis, the choice of the serine side-chain derivative dictates the synthetic route. Methyl 2-amino-3-methoxypropanoate represents a "permanent" modification strategy, whereas O-Bn and O-tBu are "transient" protecting groups.
Table 1: Performance Comparison of Serine Derivatives
| Feature | Methyl 2-amino-3-methoxypropanoate (O-Me) | O-Benzyl Serine Methyl Ester (O-Bn) | O-tert-Butyl Serine Methyl Ester (O-tBu) |
| Primary Role | Structural Motif (Permanent) | Protecting Group (Transient) | Protecting Group (Transient) |
| Acid Stability | High (Stable to TFA, HCl) | High (Stable to TFA) | Low (Cleaved by TFA) |
| Base Stability | Moderate (Ester hydrolysis possible) | Moderate | Moderate |
| H₂/Pd Stability | High (Inert to hydrogenolysis) | Low (Cleaved to -OH) | High |
| Steric Bulk | Low (Mimics native serine) | High (Disrupts binding pockets) | Medium |
| Polarity | Moderate (Ether linkage) | Low (Lipophilic) | Low (Lipophilic) |
| Key Application | Lacosamide, Methoxy-peptides | SPPS, Benzyl deprotection | SPPS, Acid-labile strategies |
Decision Logic for Selection
The following decision tree illustrates when to select Methyl 2-amino-3-methoxypropanoate over its analogs.
Figure 1: Decision matrix for selecting serine methyl ester derivatives based on synthetic requirements.
Core Applications in Drug Development
Industrial Standard: Synthesis of Lacosamide
The most authoritative application of this compound is in the synthesis of Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide). The synthesis relies on the robustness of the methyl ether to survive subsequent amidation and deprotection steps.
Mechanism & Causality: The synthesis typically begins with D-Serine.[1] The O-methylation must occur before the final amide coupling to prevent side reactions. Methyl 2-amino-3-methoxypropanoate serves as the pivot point where the chirality is fixed, and the ether is installed.
-
Step 1: Protection of D-Serine (N-Cbz or N-Boc).
-
Step 2: O-Methylation using MeI/Ag₂O (Critical Step).
-
Step 3: Deprotection to yield Methyl 2-amino-3-methoxypropanoate .
-
Step 4: N-Acetylation and Benzyl amidation to yield Lacosamide.
Figure 2: Synthetic pathway for Lacosamide utilizing the target compound as a key intermediate.[2]
Advanced Application: Chemoenzymatic Synthesis of (-)-Eurotiumin A
Recent work by Kelly et al. (JACS, 2022) demonstrates the use of synthetic precursors in biocatalytic cascades. While the enzyme NotF (a prenyltransferase) acts on diketopiperazines (DKPs), the synthesis of these specific, non-natural DKP substrates requires precise methylated amino acid building blocks.
-
Role: Methyl 2-amino-3-methoxypropanoate is coupled with Tryptophan to form the methoxy-substituted diketopiperazine scaffold.
-
Advantage: The small size of the O-Me group allows the substrate to fit within the promiscuous active site of NotF, enabling the "unnatural" prenylation that leads to the Eurotiumin A analog.
Therapeutic Compounds: Adamantane Derivatives
Patent EP 3166939 B1 describes the use of Methyl 2-amino-3-methoxypropanoate hydrochloride in the synthesis of sodium channel blockers for pain management.
-
Reaction: Amide coupling between the free amine of the propanoate and a functionalized benzoic acid (e.g., 4-(adamantan-1-ylmethoxy)-5-cyclopropyl-2-fluorobenzoic acid).
-
Significance: The methoxy group provides a polar but non-protic handle that modulates the lipophilicity (LogP) of the adamantane-heavy molecule, improving oral bioavailability.
Experimental Protocols
Synthesis of Methyl 2-amino-3-methoxypropanoate (Ag₂O Method)
This protocol is adapted from Tetrahedron: Asymmetry 1998, 9, 3841.[2][3] It is the gold standard for installing the O-methyl group while preserving chirality.
Reagents:
-
N-Benzyloxycarbonyl-L-serine (Z-Ser-OH)
-
Iodomethane (MeI)
-
Silver(I) Oxide (Ag₂O)
-
Acetonitrile (MeCN)
Protocol:
-
Setup: In a flame-dried round-bottom flask under nitrogen, dissolve Z-Ser-OH (1.0 equiv) in anhydrous MeCN (0.2 M concentration).
-
Addition: Add Iodomethane (10.0 equiv) followed by Silver(I) Oxide (5.0 equiv). Note: Ag₂O acts as a mild base and halide scavenger, driving the reaction.
-
Reaction: Stir the suspension vigorously at room temperature for 24 hours. Monitor by TLC (SiO₂, EtOAc/Hexane) for the disappearance of the starting acid.
-
Workup: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the crude N-Z-O-methyl-L-serine methyl ester.
-
Deprotection (Hydrogenolysis): Dissolve the crude oil in MeOH. Add Pd/C (10% w/w) and stir under H₂ atmosphere (1 atm) for 4-6 hours.
-
Purification: Filter through Celite and concentrate. The resulting oil can be converted to the hydrochloride salt by adding 1M HCl in ether, yielding Methyl 2-amino-3-methoxypropanoate HCl as a white solid.
Validation:
-
¹H NMR (D₂O): Look for the O-methyl singlet at ~3.35 ppm and the methyl ester singlet at ~3.80 ppm.
-
Chirality: Check optical rotation. For the L-isomer (S),
should be positive in water.
Amide Coupling Protocol (General Application)
Used for attaching the scaffold to drug cores (e.g., Adamantane derivatives).
-
Activation: Dissolve the carboxylic acid partner (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 15 min.
-
Coupling: Add Methyl 2-amino-3-methoxypropanoate HCl (1.1 equiv).
-
Completion: Stir at RT for 2-12 hours.
-
Self-Validating Check: The reaction should show a clear shift in LCMS (Mass = Acid + 133 - 18). The disappearance of the free amine peak is a critical endpoint marker.
References
-
Synthesis of O-Methyl Serine Derivatives: Andurkar, S. V., Stables, J. P., & Kohn, H. (1998). The Synthesis and Anticonvulsant Activities of (R)-O-Methylserine Derivatives. Tetrahedron: Asymmetry, 9(21), 3841–3854.
-
Lacosamide Process Chemistry: Riedner, J., et al. (2014). Process for the preparation of Lacosamide. US Patent 8,759,582 B2.
-
Biocatalytic Cascade (Eurotiumin A): Kelly, S. P., Shende, V. V., Flynn, A. R., et al. (2022).[4][5] Data Science-Driven Analysis of Substrate-Permissive Diketopiperazine Reverse Prenyltransferase NotF: Applications in Protein Engineering and Cascade Biocatalytic Synthesis of (-)-Eurotiumin A. Journal of the American Chemical Society, 144(42), 19326–19336.[5]
-
Therapeutic Compounds (Adamantane): Hadida-Ruah, S. S., et al. (2017). Therapeutic Compounds and Methods of Use Thereof. European Patent EP 3 166 939 B1.[3]
-
Comparative Protecting Groups: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
- 1. US8759582B2 - Process for the preparation of lacosamide - Google Patents [patents.google.com]
- 2. WO2012041986A1 - Process for the preparation of amino acid derivatives - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Methyl 2-amino-3-methoxypropanoate proper disposal procedures
This guide provides a validated, step-by-step protocol for the safe handling and disposal of Methyl 2-amino-3-methoxypropanoate (also known as O-Methyl-L-serine methyl ester).[1][2][3] It is designed for researchers and safety officers requiring immediate, actionable data compliant with RCRA and GHS standards.[2][3][4]
Part 1: Operational Summary & Immediate Action
Status : Standard Organic Waste (Incineration Required) Primary Hazard : Irritant (Skin/Eye), Potential Flammability (if Free Base liquid). Prohibited : Do NOT flush down the drain. Do NOT mix with strong oxidizers.[4][5]
| Parameter | Specification |
| Chemical Name | Methyl 2-amino-3-methoxypropanoate (often supplied as HCl salt) |
| CAS Number | 5680-80-8 (HCl salt) / 5121-34-6 (Free Base - analogous) |
| Physical State | White crystalline powder (Salt) or Colorless liquid (Free Base) |
| Storage | Desiccate at +2°C to +8°C; Hygroscopic.[1][2][] |
| RCRA Waste Code | Non-listed (Unless ignitable D001). Recommend D001 path for incineration. |
| Disposal Method | High-temperature incineration with afterburner.[1] |
Part 2: Hazard Identification & Safety Profile
Before initiating disposal, you must identify the specific form of the compound.[2][3][4] The Hydrochloride (HCl) salt is stable but acidic; the Free Base is an amine and potentially volatile/flammable.[4]
GHS Classification[3][6][7][8][9][10][11][12]
-
Signal Word : WARNING
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Requirement | Rationale |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of fine particulates (salt form).[1][2][] |
| Hand | Nitrile Gloves (Min 0.11mm) | Provides barrier against organic ester penetration.[4] |
| Eye | Chemical Safety Goggles | Protects against acidic dust or liquid splashes.[4] |
| Body | Lab Coat (Cotton/Poly) | Standard splash protection.[4] |
Part 3: Step-by-Step Disposal Protocol
A. Pre-Disposal Characterization
Determine if your material is the Solid HCl Salt or the Liquid Free Base .[4]
-
Solid Salt : Water-soluble, typically non-flammable but combustible.[1][2]
-
Liquid Free Base : Organic liquid, likely has a flash point <60°C (treat as D001 Ignitable ).
B. Waste Segregation & Packaging
Do not mix with oxidizing acids (Nitric, Perchloric) or strong bases, as this may generate heat or volatile byproducts (methanol).
Scenario 1: Solid Waste (Powder/Crystals)
-
Collection : Sweep spilled material into a dedicated Solid Organic Waste container (High-Density Polyethylene - HDPE).[1]
-
Solvent Rinse : Wipe the contaminated surface with a paper towel soaked in methanol or ethanol.[4]
-
Consolidation : Place the solvent-soaked wipes into the Solid Waste container (do not place in liquid waste unless fully dissolved).[4]
-
Labeling : Label as "Non-Regulated Organic Solid" or "Hazardous Waste - Irritant" depending on facility protocols.
Scenario 2: Liquid Waste (Solutions/Free Base)
-
Dilution : If pure liquid, dilute with a combustible solvent (e.g., Acetone, Ethanol) to facilitate incineration.[2][3]
-
Container : Transfer to a Solvent Waste carboy (HDPE or Glass).[4]
-
Labeling : Label as "Organic Solvents with Trace Organics."
-
Note: If the solution contains >24% alcohol, it is automatically D001 (Ignitable) .[3]
-
C. Final Disposal (Incineration)
The only authoritative method for disposal is thermal destruction .[4]
-
Mechanism : The ester bond hydrolyzes, and the organic framework oxidizes to CO₂, H₂O, and NOₓ.[2][3] The HCl salt will generate HCl gas, which must be captured by the incinerator's scrubber system.[2][3][4]
-
Protocol : Hand over to a licensed hazardous waste contractor for incineration.[4]
Part 4: Visual Decision Workflow
The following diagram outlines the logical decision tree for disposing of Methyl 2-amino-3-methoxypropanoate based on its physical state and contamination level.
Figure 1: Decision matrix for segregating and disposing of amino acid ester waste streams.
Part 5: Emergency Procedures
Accidental Release (Spill)
-
Evacuate : Clear the immediate area of unnecessary personnel.
-
Containment :
-
Neutralization : Clean the area with a mild soap solution followed by water.[4]
First Aid
-
Eye Contact : Rinse cautiously with water for 15 minutes.[4][9][8] Remove contact lenses.[4][9][10]
-
Skin Contact : Wash with soap and water.[4][5][9][10][11] If irritation persists (Redness/Itching), seek medical attention.
-
Ingestion : Rinse mouth. Do NOT induce vomiting due to potential aspiration of the ester.[4]
Part 6: Regulatory Compliance (RCRA)
While Methyl 2-amino-3-methoxypropanoate is not explicitly listed on the EPA's P-List (Acutely Toxic) or U-List (Toxic), it falls under "Characteristic Waste" rules if mixed with solvents.[1][2][3]
-
Waste Code D001 (Ignitable) : Applies if the waste mixture has a flash point <60°C (140°F).[4]
-
Waste Code D002 (Corrosive) : Applies if the waste is aqueous and pH ≤ 2 or ≥ 12.5 (Unlikely for the ester, but possible for the HCl salt in water).
Compliance Check : Always consult your institution's EHS (Environmental Health & Safety) officer before disposal to ensure compliance with local state regulations, which may be stricter than federal guidelines.
References
-
Sigma-Aldrich .[4] Safety Data Sheet: L-Serine methyl ester hydrochloride. Retrieved from [1][2][3]
-
Thermo Fisher Scientific . Safety Data Sheet: Methyl 2-amino-3-methoxypropanoate. Retrieved from [1][2]
-
US Environmental Protection Agency (EPA) .[4] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[4] Retrieved from [1][2]
-
PubChem . Compound Summary: Methyl 2-amino-3-methoxybenzoate (Structural Analog for Hazards). Retrieved from [1][2]
Sources
- 1. nyu.edu [nyu.edu]
- 2. wku.edu [wku.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. deq.mt.gov [deq.mt.gov]
- 5. aksci.com [aksci.com]
- 7. Methyl 2-amino-3-methoxybenzoate | C9H11NO3 | CID 602320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling Methyl 2-amino-3-methoxypropanoate
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic science. When handling specialized amino acid derivatives like Methyl 2-amino-3-methoxypropanoate (frequently supplied as a hydrochloride salt, CAS: 1800300-79-1), understanding the chemical causality behind its physical behavior is critical. This compound is a vital building block in peptide synthesis and drug development, but its specific chemical properties demand rigorous, self-validating operational and disposal protocols.
Here is your comprehensive, scientifically grounded guide to the personal protective equipment (PPE), handling workflows, and disposal plans for Methyl 2-amino-3-methoxypropanoate.
Mechanistic Toxicology & Risk Assessment
To design an effective safety protocol, we must first understand why the chemical poses a threat. Methyl 2-amino-3-methoxypropanoate hydrochloride is an unnatural amino acid ester. The presence of the hydrochloride (HCl) salt improves shelf stability but introduces hygroscopic properties. When exposed to the moisture in human tissue (eyes, respiratory tract, sweat), the salt dissociates, creating a localized acidic environment.
According to its Global Harmonized System (GHS) classification, this compound presents four primary hazards[1]:
-
H302 (Harmful if swallowed): Systemic absorption of unnatural amino acids can interfere with endogenous metabolic pathways.
-
H315 (Causes skin irritation): The localized pH drop upon contact with skin moisture disrupts the lipid bilayer of the epidermis.
-
H319 (Causes serious eye irritation): The cornea is highly sensitive to osmotic and pH shifts caused by the dissolving salt.
-
H335 (May cause respiratory irritation): Inhalation of fine crystalline dust leads to micro-abrasions and acidic irritation in the mucosal lining of the respiratory tract[2].
Mandatory Personal Protective Equipment (PPE) Matrix
Based on the mechanistic risks outlined above, the following PPE is strictly required. This matrix translates regulatory codes into practical, laboratory-level defenses.
| Protection Tier | Equipment Specification | Mechanistic Rationale |
| Eye/Face | Snug-fitting safety goggles (EN 166 / ANSI Z87.1 approved). | Prevents ocular exposure to airborne particulates. Standard safety glasses with side shields are insufficient against fine, aerosolized dust. |
| Hand | Nitrile rubber gloves (Minimum 0.11 mm thickness, EN 374 compliant). | Nitrile provides a highly cross-linked barrier against polar organic salts, preventing dermal absorption and localized dermatitis. |
| Body | Standard laboratory coat (100% cotton or specialized anti-static blend). | Cotton minimizes static charge generation, preventing the hygroscopic powder from clinging to the fabric during transfer. |
| Respiratory | Chemical Fume Hood (Face velocity: 80-100 fpm). If handled outside a hood: N95/P2 particulate respirator. | Mitigates inhalation of fine powders (H335). Fume hoods provide a continuous negative pressure barrier against aerosolized HCl salts[2]. |
Operational Workflow: Handling & Weighing Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is successful.
Step 1: Environmental Preparation
-
Action: Clear the chemical fume hood of unnecessary clutter. Wipe down the balance area with a dry, anti-static cloth.
-
Validation Checkpoint: Verify the fume hood monitor displays a safe face velocity (typically ~100 feet per minute).
Step 2: PPE Donning & Inspection
-
Action: Put on the lab coat, safety goggles, and nitrile gloves.
-
Validation Checkpoint: Perform a quick inflation test on the gloves to ensure there are no micro-tears before handling the chemical.
Step 3: Chemical Transfer
-
Action: Open the chemical container only inside the fume hood. Use an anti-static weighing boat and a clean, dry stainless-steel spatula. The hygroscopic nature of the HCl salt means it will rapidly absorb ambient moisture if left open.
-
Validation Checkpoint: The balance reading should stabilize quickly. A drifting mass indicates either drafts in the hood or rapid moisture absorption from the air.
Step 4: Post-Weighing Decontamination
-
Action: Seal the primary container tightly. Wipe the exterior of the container and the spatula with a damp paper towel (water is sufficient due to the salt's solubility), followed by an ethanol wipe.
-
Validation Checkpoint: Visual inspection confirms no residual white powder on the balance or surrounding workspace.
Emergency Response & Spill Containment
In the event of a spill, immediate and structured action prevents localized irritation from escalating into a laboratory-wide exposure event.
Figure 1: Step-by-step spill response and containment workflow for hazardous chemical exposure.
Critical Spill Note: Never dry-sweep the solid powder. Dry sweeping aerosolizes the particles, directly triggering the H335 respiratory hazard. Always dampen the spill slightly with water before collection[2].
Waste Disposal & Decommissioning Plan
Methyl 2-amino-3-methoxypropanoate cannot be disposed of in standard municipal waste or poured down the sink[2]. It must be integrated into your facility's hazardous waste stream.
-
Solid Waste (Unused chemical, contaminated weigh boats, empty vials):
-
Place in a rigid, puncture-resistant plastic container labeled "Hazardous Solid Waste: Toxic/Irritant Organics."
-
Do not mix with strong oxidizing agents.
-
-
Aqueous Waste (Solutions containing the chemical):
-
Because the HCl salt can slightly lower the pH of aqueous solutions, ensure the waste carboy is compatible with mild acids.
-
Label as "Aqueous Hazardous Waste - Contains Amino Acid Derivatives."
-
-
Contaminated PPE:
-
Gloves and paper towels used during cleanup must be placed in a biohazard/chemical solid waste bag and sealed for incineration by your environmental health and safety (EHS) department.
-
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
